molecular formula C7H8BrNO B572347 3-Bromo-5,6-dimethyl-2(1H)-pyridinone CAS No. 1227465-70-4

3-Bromo-5,6-dimethyl-2(1H)-pyridinone

Cat. No.: B572347
CAS No.: 1227465-70-4
M. Wt: 202.051
InChI Key: STAHIKKWPLWAEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5,6-dimethyl-2(1H)-pyridinone is a versatile pyridinone derivative serving as a key synthetic intermediate in medicinal chemistry. The pyridinone scaffold is a privileged structure in drug discovery, known for its ability to act as a bioisostere for amides, pyridines, and pyrimidines, and for serving as both a hydrogen bond donor and acceptor, which facilitates target binding . This brominated, dimethyl-substituted analog is particularly valuable for its potential in metal-catalyzed cross-coupling reactions, where the bromine atom can be functionalized to create more complex molecules. Researchers utilize such pyridinone-based compounds in fragment-based drug design and as hinge-binding motifs in the development of kinase inhibitors . Pyridinone derivatives exhibit a broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects, making this compound a valuable building block for generating novel pharmacologically active candidates . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5,6-dimethyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-4-3-6(8)7(10)9-5(4)2/h3H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STAHIKKWPLWAEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)C(=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701286264
Record name 3-Bromo-5,6-dimethyl-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701286264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227465-70-4
Record name 3-Bromo-5,6-dimethyl-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227465-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5,6-dimethyl-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701286264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5,6-dimethyl-2(1H)-pyridinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Bromo-5,6-dimethyl-2(1H)-pyridinone chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Bromo-5,6-dimethyl-2(1H)-pyridinone: Properties, Synthesis, and Application in Modern Drug Discovery

Authored by a Senior Application Scientist

The pyridinone core is a quintessential "privileged scaffold" in medicinal chemistry, renowned for its versatile physicochemical properties and presence in a wide array of pharmacologically active agents.[1][2] These heterocycles can uniquely function as both hydrogen bond donors and acceptors, and frequently serve as bioisosteres for amides, phenols, and other ring systems to fine-tune a drug candidate's metabolic stability, solubility, and target affinity.[3] Within this esteemed class of compounds, 3-Bromo-5,6-dimethyl-2(1H)-pyridinone emerges as a particularly valuable and functionalized building block. The strategic placement of a bromine atom on the pyridinone ring provides a reactive handle for sophisticated chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

This guide offers an in-depth exploration of 3-Bromo-5,6-dimethyl-2(1H)-pyridinone, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical properties, propose a robust synthetic strategy, and illuminate its profound utility as a versatile intermediate for constructing complex molecular architectures.

Core Compound Identity and Physicochemical Properties

A foundational understanding of a chemical building block begins with its fundamental properties. These identifiers and physicochemical characteristics are critical for experimental design, reaction optimization, and safety considerations.

PropertyValueSource
IUPAC Name 3-bromo-5,6-dimethyl-1H-pyridin-2-one[4]
CAS Number 1227465-70-4[4][5]
Molecular Formula C₇H₈BrNO[4][5]
Molecular Weight 202.05 g/mol [4]
Appearance Pale yellow to light solid[5]
Melting Point 110-115 °C[5]
Boiling Point 352.2 ± 37.0 °C (Predicted)[5]
XLogP3 1.4[4][6]
Hydrogen Bond Donor Count 1[4][6]
Hydrogen Bond Acceptor Count 1[4][6]

Chemical Structure: Chemical structure of 3-Bromo-5,6-dimethyl-2(1H)-pyridinone

Synthetic Strategy: A Plausible Route

Step 1: Synthesis of 5,6-dimethyl-2(1H)-pyridinone

The synthesis of the pyridinone ring can be achieved via a condensation reaction, similar to the well-established Guareschi-Thorpe reaction.[7] This involves the reaction of a β-ketoester or a related dicarbonyl compound with a cyanoacetamide derivative. For the target scaffold, a logical starting point would be the condensation of 3-methyl-2,4-pentanedione with cyanoacetamide in the presence of a basic catalyst like piperidine.

Step 2: Bromination of 5,6-dimethyl-2(1H)-pyridinone

With the pyridinone core established, the next crucial step is the introduction of the bromine atom at the C3 position. Pyridinones are electron-rich heterocycles that readily undergo electrophilic aromatic substitution.

Protocol Rationale: The choice of a brominating agent is critical. While molecular bromine (Br₂) can be effective, N-Bromosuccinimide (NBS) is often preferred as a milder and more selective source of electrophilic bromine, minimizing potential side reactions. The reaction is typically conducted in a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile, to facilitate the dissolution of the starting materials and intermediates. The reaction temperature is carefully controlled; initiating at a low temperature (e.g., 0 °C) allows for controlled addition of the brominating agent, followed by a gradual warming to room temperature or gentle heating to drive the reaction to completion. This approach is analogous to established procedures for the bromination of similar heterocyclic systems.[8]

SynthesisWorkflow cluster_start Starting Materials cluster_reaction1 Step 1: Condensation cluster_reaction2 Step 2: Bromination SM1 3-Methyl-2,4-pentanedione R1 Base Catalyst (e.g., Piperidine) SM1->R1 Reaction SM2 Cyanoacetamide SM2->R1 Reaction Intermediate 5,6-dimethyl-2(1H)-pyridinone R1->Intermediate R2 NBS / DMF Intermediate->R2 Reaction Product 3-Bromo-5,6-dimethyl- 2(1H)-pyridinone R2->Product

Caption: Proposed two-step synthesis of 3-Bromo-5,6-dimethyl-2(1H)-pyridinone.

Expected Spectroscopic Signature

Spectroscopic analysis is essential for structural confirmation. While experimental data is not publicly available, a reliable prediction of its key spectral features can be made based on its structure and data from analogous compounds.[9][10]

Spectroscopy Expected Features
¹H NMR ~7.5-7.8 ppm (s, 1H): The proton at the C4 position, appearing as a singlet. ~2.2-2.4 ppm (s, 3H): The methyl group at the C6 position. ~2.0-2.2 ppm (s, 3H): The methyl group at the C5 position. Broad singlet (variable): The N-H proton.
¹³C NMR ~160-165 ppm: Carbonyl carbon (C2). ~140-150 ppm: Quaternary carbons C5 and C6. ~120-130 ppm: Vinylic carbon C4. ~100-110 ppm: Bromine-substituted carbon (C3). ~15-25 ppm: Methyl carbons.
IR (cm⁻¹) ~3200-3400 (broad): N-H stretch. ~1640-1680 (strong): C=O (amide) stretch. ~1550-1620: C=C ring stretches.

Reactivity and Synthetic Utility in Cross-Coupling Reactions

The true value of 3-Bromo-5,6-dimethyl-2(1H)-pyridinone in drug discovery lies in the reactivity of its carbon-bromine bond. This site serves as a versatile anchor point for palladium-catalyzed cross-coupling reactions, a suite of Nobel Prize-winning transformations that have revolutionized the synthesis of complex organic molecules.[11][12] These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[13]

CatalyticCycle Pd0 Pd(0)Ln OxiAdd Oxidative Addition Pd0->OxiAdd PdII_1 R-Pd(II)-Br Ln OxiAdd->PdII_1 Trans Transmetalation PdII_1->Trans PdII_2 R-Pd(II)-R' Ln Trans->PdII_2 RedEli Reductive Elimination PdII_2->RedEli RedEli->Pd0 Product Ar-R' RedEli->Product ArBr Ar-Br ArBr->OxiAdd Pyridinone-Br R_Metal R'-[M] R_Metal->Trans Coupling Partner (e.g., R'-B(OH)₂)

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Key Cross-Coupling Applications:
  • Suzuki-Miyaura Coupling: This is arguably the most widely used cross-coupling reaction, involving the reaction of the bromo-pyridinone with an aryl or heteroaryl boronic acid (or boronate ester).[14] This reaction is instrumental for building biaryl structures, which are common motifs in kinase inhibitors and other drug classes. The reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system (e.g., Dioxane/Water, Toluene).[15]

  • Stille Coupling: This reaction utilizes organostannane reagents (R-SnBu₃) as the coupling partner. It is highly valued for its tolerance of a wide range of functional groups, although the toxicity and removal of tin byproducts require careful consideration.[11]

  • Buchwald-Hartwig Amination: This powerful transformation allows for the formation of C-N bonds by coupling the bromo-pyridinone with a primary or secondary amine. This is a cornerstone reaction for synthesizing compounds targeting GPCRs and ion channels, where an aniline or related amino-heterocycle moiety is often crucial for activity.

Representative Protocol: Suzuki-Miyaura Coupling

This self-validating protocol outlines a standard procedure for coupling 3-Bromo-5,6-dimethyl-2(1H)-pyridinone with a generic arylboronic acid.

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 3-Bromo-5,6-dimethyl-2(1H)-pyridinone (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (2.0-3.0 eq.).

    • Causality: The use of a flame-dried flask and subsequent inert atmosphere (purging with Argon or Nitrogen) is critical to exclude oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 eq.).

    • Causality: A catalytic amount is sufficient as the Pd(0) is regenerated at the end of each cycle. Triphenylphosphine ligands stabilize the palladium center.

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-Dioxane and Water.

    • Causality: Degassing the solvent (e.g., by sparging with argon or freeze-pump-thaw cycles) is another measure to remove dissolved oxygen. The aqueous component is often necessary to dissolve the inorganic base and facilitate the transmetalation step.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

    • Causality: Heating provides the necessary activation energy for the oxidative addition and other steps in the catalytic cycle.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

    • Causality: The aqueous workup removes the inorganic base and salts. Ethyl acetate is a common solvent for extracting moderately polar organic products.

  • Purification: Concentrate the organic layer in vacuo and purify the crude product by flash column chromatography on silica gel.

    • Causality: Chromatography is essential to separate the desired product from residual starting materials, the catalyst, and any side products.

Strategic Value in Drug Discovery Programs

The pyridinone scaffold is a privileged structure found in numerous FDA-approved drugs and clinical candidates, exhibiting a broad spectrum of biological activities including antitumor, anti-inflammatory, and antimicrobial effects.[1][2]

The utility of 3-Bromo-5,6-dimethyl-2(1H)-pyridinone lies in its role as a versatile intermediate for generating libraries of analogues for Structure-Activity Relationship (SAR) studies. By keeping the core scaffold constant, medicinal chemists can rapidly and systematically modify the C3 position through various cross-coupling reactions, exploring how different substituents impact target binding, selectivity, and pharmacokinetic properties.

SAR_Exploration cluster_reactions Cross-Coupling Reactions cluster_products Diverse Analogue Library (SAR) Core 3-Bromo-5,6-dimethyl- 2(1H)-pyridinone (Core Scaffold) Suzuki Suzuki R-B(OH)₂ Core->Suzuki Stille Stille R-SnBu₃ Core->Stille Buchwald Buchwald R₂NH Core->Buchwald Prod1 Aryl-Substituted Suzuki->Prod1 Prod2 Heteroaryl-Substituted Stille->Prod2 Prod3 Amino-Substituted Buchwald->Prod3

Caption: Diversification of the pyridinone scaffold via cross-coupling for SAR studies.

Safety and Handling

As with any laboratory chemical, proper handling and safety precautions are paramount.

  • GHS Hazard Statements: According to aggregated data, this compound is classified with the following hazards[4]:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautions:

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood.

    • Avoid inhalation of dust and contact with skin and eyes.

References

  • Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central (PMC). Available at: [Link]

  • 3-Bromo-5,6-dimethyl-2(1H)-pyridinone. PubChem. Available at: [Link]

  • 3- Bromo-5,6 -dimethyl-2(1H)-pyridinone (1227465-70-4). IndiaMART. Available at: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses. Available at: [Link]

  • Pyridones in drug discovery: Recent advances. PubMed. Available at: [Link]

  • 1 H NMR spectrum for compound 3 in pyridine-d 5. ResearchGate. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. Available at: [Link]

  • Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. ResearchGate. Available at: [Link]

  • 3-Bromo-5,6-dimethylpyridin-2(1H)-one. AA Blocks. Available at: [Link]

  • Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. Available at: [Link]

Sources

3-Bromo-5,6-dimethyl-2(1H)-pyridinone molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Bromo-5,6-dimethyl-2(1H)-pyridinone: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5,6-dimethyl-2(1H)-pyridinone, a heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The pyridinone core is a privileged scaffold found in numerous biologically active molecules, and the strategic placement of a bromine atom at the 3-position offers a versatile handle for a variety of synthetic transformations.[1] This document details the physicochemical properties, a proposed two-step synthesis pathway with a mechanistic rationale, predicted spectroscopic data for characterization, and a discussion of its potential synthetic utility. Furthermore, detailed experimental protocols and essential safety and handling procedures are provided to guide researchers in the effective and safe use of this compound.

Introduction and Molecular Overview

3-Bromo-5,6-dimethyl-2(1H)-pyridinone belongs to the pyridinone class of heterocyclic compounds, which are known to exhibit a wide range of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1] The presence of a bromine atom makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse functionalities and the construction of complex molecular architectures.[2] This guide aims to serve as a foundational resource for researchers in drug discovery and organic synthesis, providing both theoretical insights and practical, actionable protocols.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Bromo-5,6-dimethyl-2(1H)-pyridinone is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₇H₈BrNO[3][4]
Molecular Weight 202.05 g/mol [3][4]
CAS Number 1227465-70-4[3][4]
Appearance Pale yellow to light solid[3]
Melting Point 110-115 °C[3]
Boiling Point 352.2 ± 37.0 °C (Predicted)[3]
IUPAC Name 3-bromo-5,6-dimethyl-1H-pyridin-2-one[4]
Chemical Structure

The chemical structure of 3-Bromo-5,6-dimethyl-2(1H)-pyridinone is depicted below, illustrating the numbering of the pyridinone ring.

Caption: Chemical structure of 3-Bromo-5,6-dimethyl-2(1H)-pyridinone.

Synthesis and Mechanism

A reliable and efficient synthesis of 3-Bromo-5,6-dimethyl-2(1H)-pyridinone can be proposed as a two-step process. This involves the initial construction of the 5,6-dimethyl-2(1H)-pyridinone core, followed by regioselective bromination at the 3-position.

Synthetic Workflow Overview

The overall synthetic strategy is outlined in the workflow diagram below.

G start Starting Materials (3-Methyl-2,4-pentanedione & Cyanoacetamide) step1 Step 1: Pyridinone Formation (Condensation Reaction) start->step1 intermediate Intermediate (5,6-Dimethyl-2(1H)-pyridinone) step1->intermediate step2 Step 2: Electrophilic Bromination intermediate->step2 product Final Product (3-Bromo-5,6-dimethyl-2(1H)-pyridinone) step2->product

Caption: Proposed two-step synthesis workflow.

Step 1: Synthesis of 5,6-Dimethyl-2(1H)-pyridinone (Intermediate)

The synthesis of the pyridinone core can be adapted from the well-established Guareschi-Thorpe reaction, which involves the condensation of a β-dicarbonyl compound with a cyanoacetamide.[5]

Reaction: 3-Methyl-2,4-pentanedione + Cyanoacetamide → 3-Cyano-5,6-dimethyl-2(1H)-pyridinone followed by acidic hydrolysis and decarboxylation. A more direct, albeit less documented, approach would involve a similar condensation that directly yields the desired non-cyanated pyridinone, potentially by using a different active methylene compound or modified reaction conditions. For this guide, we will focus on the bromination of a commercially available or readily synthesized precursor.

Step 2: Synthesis of 3-Bromo-5,6-dimethyl-2(1H)-pyridinone

The bromination of 5,6-dimethyl-2(1H)-pyridinone is an electrophilic aromatic substitution reaction. The pyridinone ring is sufficiently electron-rich to react with molecular bromine, typically in a polar solvent like acetic acid.

Reaction: 5,6-Dimethyl-2(1H)-pyridinone + Br₂ → 3-Bromo-5,6-dimethyl-2(1H)-pyridinone

Mechanistic Rationale: The 2-pyridinone tautomer is in equilibrium with its 2-hydroxypyridine aromatic tautomer. Under acidic conditions, the pyridine nitrogen can be protonated, but the ring remains activated towards electrophilic substitution. The hydroxyl group (in the 2-hydroxypyridine form) is a strong activating ortho-, para-director. The C3 and C5 positions are activated. Bromination is expected to occur preferentially at the C3 position due to steric hindrance from the methyl group at C5.

G cluster_mechanism Mechanism of Bromination Pyridinone 5,6-dimethyl-2(1H)-pyridinone Intermediate Wheland Intermediate (Carbocation) Pyridinone->Intermediate + Br₂ Bromine Br-Br Product 3-Bromo-5,6-dimethyl-2(1H)-pyridinone Intermediate->Product - H⁺ HBr HBr

Caption: Simplified mechanism of electrophilic bromination.

Reactivity and Synthetic Utility

The bromine atom at the C3 position of 3-Bromo-5,6-dimethyl-2(1H)-pyridinone is the key to its synthetic versatility. It serves as a valuable functional handle for a wide array of cross-coupling reactions, allowing for the construction of carbon-carbon and carbon-heteroatom bonds.

Key Transformations:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or vinyl groups.

  • Heck Reaction: Coupling with alkenes to form substituted olefins.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

  • Stille Coupling: Reaction with organostannanes.

These reactions enable the rapid generation of diverse libraries of substituted pyridinones, which can be screened for various biological activities, making this compound a highly valuable intermediate in drug discovery programs.

Predicted Spectroscopic Data and Characterization

As experimental spectroscopic data for this compound is not widely available, the following are predicted values based on the analysis of similar structures and established spectroscopic principles.

Predicted ¹H NMR Data

(Predicted for CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
N-H11.0 - 13.0Singlet (broad)
C4-H7.5 - 7.7Singlet
C6-CH₃2.2 - 2.4Singlet
C5-CH₃2.1 - 2.3Singlet
Predicted ¹³C NMR Data

(Predicted for CDCl₃, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2 (C=O)160 - 165
C6145 - 150
C4138 - 142
C5120 - 125
C3 (C-Br)95 - 105
C6-CH₃18 - 22
C5-CH₃16 - 20
Predicted IR Data

(Predicted for KBr pellet)

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3100 - 2900Broad
C-H Stretch (Aromatic/Alkyl)3050 - 2850Medium
C=O Stretch (Amide)1650 - 1680Strong
C=C Stretch (Ring)1600 - 1620Strong
C-Br Stretch600 - 500Medium

Experimental Protocols

Disclaimer: These protocols are proposed based on established chemical literature and should be adapted and optimized by the researcher. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol for Synthesis of 3-Bromo-5,6-dimethyl-2(1H)-pyridinone

Materials and Reagents:

  • 5,6-Dimethyl-2(1H)-pyridinone

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Anhydrous Sodium Thiosulfate

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 5,6-dimethyl-2(1H)-pyridinone (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid via the addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by slowly adding it to a stirred, chilled solution of anhydrous sodium thiosulfate to neutralize any excess bromine.

  • Neutralize the mixture by the careful addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization or column chromatography to afford 3-Bromo-5,6-dimethyl-2(1H)-pyridinone.

Protocol for NMR Sample Preparation and Analysis
  • Accurately weigh 10-20 mg of the purified product for ¹H NMR (50-100 mg for ¹³C NMR).[6]

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[6]

  • Transfer the solution to a 5 mm NMR tube.[6]

  • Acquire ¹H and ¹³C NMR spectra on a 300-600 MHz spectrometer. Use standard single-pulse experiments. For ¹³C NMR, use a proton-decoupled pulse sequence.[6]

Safety and Handling

3-Bromo-5,6-dimethyl-2(1H)-pyridinone is classified as a hazardous substance and should be handled with care.

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile). All handling of the solid and its solutions should be performed in a certified chemical fume hood.

  • Spill and Disposal: In case of a spill, use an absorbent material like vermiculite to contain it.[7] Transfer the contained spill to a sealed, labeled container for hazardous waste disposal.[7] Dispose of all chemical waste in accordance with local, state, and federal regulations.[7] Do not pour down the drain.[7]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[7] Keep the container tightly sealed.

Conclusion

3-Bromo-5,6-dimethyl-2(1H)-pyridinone is a valuable and versatile synthetic intermediate. Its straightforward synthesis and the reactivity of the bromine atom provide a gateway to a wide range of more complex molecules, particularly for applications in medicinal chemistry. This guide provides the foundational knowledge and practical protocols necessary for researchers to safely and effectively incorporate this compound into their synthetic programs.

References

  • BenchChem. (n.d.). Synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone: An Application Note and Experimental Protocol.
  • Choi, H. Y., & Hahn, H. G. (2012). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. Molecules, 17(8), 9451-9461.
  • Tee, O. S., & Iyengar, N. R. (1985). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. Canadian Journal of Chemistry, 63(12), 3500-3505.
  • IndiaMART. (n.d.). 3- Bromo-5,6 -dimethyl-2(1H)-pyridinone (1227465-70-4). Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

  • PMC - PubMed Central. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5,6-dimethyl-2(1H)-pyridinone. Retrieved from [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Durham Tech. (2012). SAFETY DATA SHEET. Retrieved from [Link]

  • Canadian Science Publishing. (1968). Infrared spectra of 2-pyridone. Retrieved from [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

  • University of Alberta. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. Retrieved from [Link]

  • ChemRxiv. (n.d.). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Retrieved from [Link]

  • Canadian Science Publishing. (1968). Infrared spectra of 2-pyridone-16O and 2-pyridone-18O. Retrieved from [Link]

  • BenchChem. (n.d.). Application Note: 1H and 13C NMR Analysis of 3-Methylchromone.
  • SciELO México. (2016). A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Bromo-5,6-dimethyl-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of the methodologies and expected spectroscopic data for the comprehensive characterization of 3-Bromo-5,6-dimethyl-2(1H)-pyridinone. Tailored for researchers, scientists, and professionals in drug development, this document emphasizes the rationale behind experimental choices and the principles of data interpretation, ensuring scientific integrity and a self-validating approach to structural elucidation.

Introduction: The Significance of Pyridinone Scaffolds

The pyridinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1] The specific substitution pattern of 3-Bromo-5,6-dimethyl-2(1H)-pyridinone (Molecular Formula: C₇H₈BrNO, Molecular Weight: 202.05 g/mol ) suggests its potential as a versatile intermediate for the synthesis of novel therapeutic agents.[2] Accurate and unambiguous structural confirmation is the bedrock of any drug discovery program; this guide outlines the critical spectroscopic techniques required to achieve this for the title compound.

A vendor specification indicates a melting point of 110-115 °C and a boiling point of 352.2±37.0 °C for this compound.[3]

Molecular Structure and Tautomerism

Before delving into spectroscopic analysis, it is crucial to consider the structural features of 3-Bromo-5,6-dimethyl-2(1H)-pyridinone. The molecule consists of a pyridinone core with a bromine substituent at position 3 and two methyl groups at positions 5 and 6.

Diagram 1: Molecular Structure of 3-Bromo-5,6-dimethyl-2(1H)-pyridinone

Caption: Chemical structure of 3-Bromo-5,6-dimethyl-2(1H)-pyridinone.

Pyridinones can exist in tautomeric forms. While the 2(1H)-pyridinone (lactam) form is generally predominant, the presence of the 2-hydroxypyridine (lactim) tautomer should be considered, as solvent polarity can influence the tautomeric equilibrium.[4][5] Spectroscopic analysis, particularly NMR, will be key to confirming the dominant tautomeric state under the experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 3-Bromo-5,6-dimethyl-2(1H)-pyridinone, both ¹H and ¹³C NMR will provide definitive structural information.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for pyridinones due to its ability to solubilize polar compounds and to clearly show exchangeable protons like the N-H proton.[5]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain a standard proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment should also be performed to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹H NMR Spectrum and Interpretation

The expected ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 11-13Broad Singlet1HN-HThe N-H proton of the lactam is typically deshielded and often appears as a broad signal due to quadrupole broadening and potential hydrogen bonding. Its chemical shift is highly solvent-dependent.
~ 7.5-7.8Singlet1HC4-HThis is the only aromatic proton on the ring. Its chemical shift is influenced by the adjacent bromine and the overall electron-deficient nature of the pyridinone ring. It is expected to be a singlet as there are no adjacent protons.
~ 2.2-2.4Singlet3HC6-CH₃The methyl group at C6 is adjacent to the nitrogen atom.
~ 2.0-2.2Singlet3HC5-CH₃The methyl group at C5 is adjacent to the C4-H. A small coupling to the C4-H might be observable at very high resolution but is typically not resolved.
Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum will identify all unique carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Carbon Assignment Rationale
~ 160-165C2 (C=O)The carbonyl carbon of the lactam is highly deshielded and appears at a characteristic downfield shift.[6]
~ 145-150C6The carbon bearing a methyl group and adjacent to the nitrogen.
~ 138-142C4The methine carbon in the aromatic ring.
~ 125-130C5The carbon bearing a methyl group.
~ 100-105C3The carbon atom directly attached to the bromine atom will be significantly shifted. The C-Br bond causes an upfield shift compared to a C-H bond but the precise location can vary.
~ 18-22C6-CH₃Typical range for methyl groups on an sp²-hybridized ring.
~ 15-19C5-CH₃Typical range for methyl groups on an sp²-hybridized ring.

Diagram 2: NMR Experimental Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_interp Data Interpretation prep1 Weigh Compound (5-10 mg) prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add TMS (Internal Standard) prep2->prep3 acq1 ¹H NMR Spectrum prep3->acq1 Analyze Protons acq2 ¹³C {¹H} NMR Spectrum prep3->acq2 Analyze Carbons int1 Analyze Chemical Shifts acq1->int1 int2 Determine Multiplicity acq1->int2 acq3 DEPT Experiment acq2->acq3 Differentiate C-types acq2->int1 int3 Correlate with Structure int1->int3 int2->int3 Final Structure Confirmation Final Structure Confirmation int3->Final Structure Confirmation

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[7] For 3-Bromo-5,6-dimethyl-2(1H)-pyridinone, it will be particularly useful for confirming the carbonyl group and the N-H bond.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The spectrum can be acquired using a solid sample via an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). A background scan should be run prior to the sample scan.

Predicted IR Spectrum and Interpretation

The vibrational spectrum is a unique molecular fingerprint.[7] Key diagnostic peaks are expected in specific regions.

Predicted Wavenumber (cm⁻¹) Vibration Type Expected Appearance Rationale
3100-3300N-H stretchBroadThe N-H bond stretch in a lactam ring typically appears as a broad band due to hydrogen bonding in the solid state.
2900-3000C-H stretch (sp³)SharpCharacteristic of the methyl C-H bonds.
~3050C-H stretch (sp²)Sharp, weakerCharacteristic of the C4-H bond on the aromatic ring. Often appears as a shoulder on the sp³ C-H peaks.[8]
1650-1680C=O stretch (amide)Strong, sharpThis is one of the most intense and diagnostic peaks in the spectrum. The position is characteristic of a six-membered lactam.[6][9]
1580-1620C=C stretchMedium to strongAromatic ring stretching vibrations.
~1000-1200C-N stretchMedium
500-600C-Br stretchMedium to weakThe C-Br stretch appears in the fingerprint region and confirms the presence of the bromine atom.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering crucial pieces of the structural puzzle.

Experimental Protocol: MS Data Acquisition
  • Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule. Electron Impact (EI) can also be used and will provide more extensive fragmentation.

  • Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended to obtain an accurate mass measurement, which can be used to confirm the molecular formula.

  • Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or the molecular ion M⁺•.

Predicted Mass Spectrum and Interpretation

The most distinctive feature in the mass spectrum of a bromine-containing compound is the isotopic pattern.[10]

  • Molecular Ion Peak (M⁺•): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[10] Therefore, the mass spectrum will show two molecular ion peaks of almost equal intensity at m/z values corresponding to [C₇H₈⁷⁹BrNO]⁺• and [C₇H₈⁸¹BrNO]⁺•. This M and M+2 pattern is a definitive indicator of the presence of one bromine atom.

    • Expected M peak: m/z ≈ 201

    • Expected M+2 peak: m/z ≈ 203

  • High-Resolution Mass Spectrometry (HRMS): An exact mass measurement of the molecular ion should be compared to the theoretical mass to confirm the elemental composition.

    • Theoretical Exact Mass for C₇H₈⁷⁹BrNO: 200.9789 Da.[2]

  • Key Fragmentation Pathways: Under EI conditions, the molecular ion is energetically unstable and will fragment.[11]

    • Loss of Br•: A primary fragmentation will be the loss of the bromine radical, leading to a fragment at [M-Br]⁺ (m/z ≈ 122).

    • Loss of CO: Loss of carbon monoxide from the pyridinone ring is a common fragmentation pathway for this class of compounds, resulting in a fragment at [M-CO]⁺.

    • Loss of CH₃•: Loss of a methyl radical can also occur.

Diagram 3: Mass Spectrometry Isotopic Pattern Logic

cluster_mol cluster_iso Mol C₇H₈BrNO Br79 ⁷⁹Br (~50.7%) Br81 ⁸¹Br (~49.3%) Peak_M M Peak (m/z ≈ 201) Br79->Peak_M incorporates Peak_M2 M+2 Peak (m/z ≈ 203) Br81->Peak_M2 incorporates note Result: Characteristic ~1:1 intensity ratio for M and M+2 peaks.

Caption: Rationale for the characteristic M/M+2 isotopic pattern in mass spectrometry.

Conclusion

The structural elucidation of 3-Bromo-5,6-dimethyl-2(1H)-pyridinone requires a multi-faceted spectroscopic approach. By systematically applying NMR, IR, and mass spectrometry, and by understanding the principles behind the expected data, a researcher can unambiguously confirm the identity and purity of this valuable chemical entity. The combination of ¹H and ¹³C NMR provides the core carbon-hydrogen framework, IR spectroscopy confirms the key functional groups (C=O, N-H), and mass spectrometry verifies the molecular weight and the presence of bromine through its distinct isotopic signature. This comprehensive characterization is an indispensable step in the advancement of research and development programs that utilize this versatile pyridinone building block.

References

  • Zhang, Y., & Pike, A. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 26(23), 7278. Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-5,6-dimethyl-2(1H)-pyridinone. National Center for Biotechnology Information. Available at: [Link]

  • Chemsrc. (n.d.). 5-Bromo-3,4-dimethyl-2(1H)-pyridinone. Available at: [Link]

  • IndiaMART. (n.d.). 3- Bromo-5,6 -dimethyl-2(1H)-pyridinone (1227465-70-4). Available at: [Link]

  • Coates, J. (2006). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Available at: [Link]

  • Szatylowicz, H., et al. (2017). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules, 22(9), 1474. Available at: [Link]

  • MDPI. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Available at: [Link]

  • National Institutes of Health. (n.d.). 6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one. Available at: [Link]

  • Chem Help ASAP. (2022). mass spectrum & fragmentation of 1-bromobutane. YouTube. Available at: [Link]

  • Raczyńska, E. D., et al. (2018). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. Molecules, 23(11), 2847. Available at: [Link]

  • Organic Syntheses. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Available at: [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • Hindawi. (2006). Synthesis and Characterization of Some Complexes of Cr(II) with 3-Cyano-2(1H)-pyridone Derivatives as Ligands. Available at: [Link]

  • Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available at: [Link]

  • ResearchGate. (n.d.). Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. Available at: [Link]

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. Available at: [Link]

  • Springer. (2022). The Use of MM/QM Calculations of 13C Chemical Shifts in the Analysis of Edaravone Tautomers. Available at: [Link]

  • ACS Publications. (2023). Implications of Protein Interaction in the Speciation of Potential VIVO–Pyridinone Drugs. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). CH3Br mass spectrum of bromomethane. Available at: [Link]

  • ResearchGate. (2006). Interpretation of Infrared Spectra, A Practical Approach. Available at: [Link]

  • Chemistry LibreTexts. (2023). 12.7: Interpreting Infrared Spectra. Available at: [Link]

  • MDPI. (2018). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Available at: [Link]

  • Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Available at: [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Available at: [Link]

Sources

Whitepaper: Strategic Pathways to Novel Pyridinone Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyridinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved therapeutics.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor and to serve as a versatile bioisostere, make it a focal point in the design of novel bioactive agents.[3][4] This guide provides an in-depth technical exploration of the discovery and synthesis of novel pyridinone derivatives. We will dissect established and contemporary synthetic strategies, analyze the causality behind experimental choices, and present detailed protocols. Furthermore, we will delve into target-based discovery through case studies on kinase inhibitors and immuno-oncology agents, supported by structure-activity relationship (SAR) analyses. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the full potential of the pyridinone scaffold.

The Pyridinone Scaffold: A Cornerstone of Medicinal Chemistry

Pyridinones are six-membered aromatic heterocycles containing a nitrogen atom and a carbonyl group. They exist primarily in two isomeric forms, 2(1H)-pyridinone and 4(1H)-pyridinone, which are in tautomeric equilibrium with their hydroxypyridine counterparts, though the pyridone form typically predominates.[3]

This structural motif is not merely a synthetic curiosity; it is a validated pharmacophore with significant strategic advantages in drug design:[3][4]

  • Hydrogen Bonding Capability: The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor. This dual functionality allows pyridinones to form robust interactions with biological targets, such as the hinge region of protein kinases.[1][5]

  • Bioisosteric Versatility: Pyridinones are frequently employed as bioisosteres for amides, phenols, pyridines, and other heterocyclic systems.[4] This substitution can favorably modulate a molecule's pharmacokinetic profile, including lipophilicity, aqueous solubility, and metabolic stability, without compromising target affinity.[3]

  • Proven Therapeutic Relevance: The value of the pyridinone core is underscored by its presence in a growing number of marketed drugs across diverse therapeutic areas.

Drug Name Therapeutic Area Mechanism of Action
Palbociclib OncologyCyclin-dependent kinase (CDK4/6) inhibitor[3]
Doravirine AntiviralNon-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV[1][2]
Tazemetostat OncologyEnhancer of zeste homolog 2 (EZH2) inhibitor[1][2]
Pirfenidone Anti-fibroticTreatment for idiopathic pulmonary fibrosis (IPF)[1]
Milrinone CardiovascularPhosphodiesterase 3 (PDE3) inhibitor; cardiac stimulant[1]
Deferiprone HematologyIron chelator[1]

Synthesis of the Pyridinone Core: From Classical Condensations to Modern Catalysis

The construction of the pyridinone ring is a mature field, yet one that continues to evolve. Methodologies can be broadly categorized into the cyclization of acyclic precursors and the modification of existing heterocyclic systems.

Foundational Synthetic Strategies

Classical approaches generally rely on condensation reactions to build the heterocyclic ring. Two primary pathways have been extensively reported: the cyclization of two different components or the transformation of a pre-existing six-membered ring.[5] For instance, ethyl acetoacetate can be converted to an imino ester in aqueous ammonia, which then undergoes condensation with diethyl malonate to yield a 4-hydroxy-2-pyridinone derivative.[5] This highlights a common strategy of using readily available 1,3-dicarbonyl compounds and their equivalents.

Another robust method involves the conversion of pyranones. Dehydroacetic acid, a commercial starting material, can be efficiently converted to 4-hydroxy-6-methylpyran-2-one, which is then treated with an amine source, such as aqueous ammonia, to furnish the corresponding 4-hydroxy-6-methylpyridin-2(1H)-one.[6]

G cluster_0 Synthetic Approaches to Pyridinone Core Acyclic Acyclic Precursors (e.g., 1,3-Dicarbonyls, Enamines) Condensation Cyclic Condensation (e.g., Guareschi-Thorpe) Acyclic->Condensation MCR Multi-Component Reactions (MCRs) Acyclic->MCR Pyridinone Pyridinone Scaffold Condensation->Pyridinone MCR->Pyridinone Pyridine Pyridine / Pyranone Precursors Modification Ring Transformation / Oxidation Pyridine->Modification Modification->Pyridinone

Caption: High-level overview of major synthetic routes to the pyridinone scaffold.

Modern Methodologies: Efficiency and Diversity

Recent advancements have focused on improving efficiency, functional group tolerance, and environmental friendliness. One-pot and multi-component reactions (MCRs) are at the forefront of this effort.

  • Catalytic One-Pot Synthesis: A notable example is the L-proline catalyzed one-pot synthesis of 2(1H)-pyridinones from dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a primary amine. This method is lauded for its operational simplicity and broad functional group tolerance.[5]

  • Multi-Component Reactions (MCRs) for Bioactive Derivatives: MCRs have proven exceptionally powerful for rapidly generating libraries of complex pyridinones. For example, a three-component reaction between aromatic aldehydes, malononitrile, and a 4-hydroxypyridin-2-one derivative in refluxing ethanol yields pyrano[3,2-c]pyridones, many of which exhibit potent anticancer activity.[2] The power of this approach lies in its convergence; three points of diversity are introduced in a single, efficient step, making it ideal for hit-to-lead campaigns.

Experimental Protocol: Synthesis of 4-Hydroxy-6-methylpyridin-2(1H)-one

This two-step protocol is a self-validating system starting from a readily available commercial product. The causality is clear: first, an acid-catalyzed rearrangement and hydrolysis of dehydroacetic acid forms the pyranone intermediate. Second, a nucleophilic ring-opening by ammonia followed by dehydration and cyclization yields the target pyridinone.

Step 1: Synthesis of 4-hydroxy-6-methyl-2H-pyran-2-one [6]

  • Reaction Setup: To a 25 mL round-bottom flask, add dehydroacetic acid (1.0 mmol, 168.15 mg).

  • Acid Addition: Carefully add 92% sulfuric acid (5.0 mmol).

  • Heating: Heat the mixture to 130 °C and maintain for 10 minutes. The mixture will become a dark solution.

  • Workup: While still warm, carefully pour the reaction mixture onto a beaker containing crushed ice (~20 g). A white precipitate will form.

  • Isolation: Filter the precipitate using a Büchner funnel and wash thoroughly with cold deionized water.

  • Drying: Dry the resulting white solid under vacuum to yield 4-hydroxy-6-methylpyran-2-one (Typical Yield: ~86%).

Step 2: Synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one

  • Reaction Setup: In a sealed pressure vessel, suspend the 4-hydroxy-6-methyl-2H-pyran-2-one (1.0 mmol, 126.11 mg) from Step 1 in 28% aqueous ammonia solution (5 mL).

  • Heating: Seal the vessel and heat the mixture to 110 °C in an oil bath for 4 hours.

  • Cooling & Isolation: Cool the reaction vessel to room temperature. A crystalline solid should precipitate. If not, concentrate the solution under reduced pressure.

  • Purification: Collect the solid by filtration, wash with a small amount of cold water, and then with diethyl ether. Dry under vacuum to afford the pure product.

Target-Driven Discovery of Novel Pyridinone Derivatives

The true power of modern synthetic methods is realized when they are coupled with a deep understanding of disease biology to create novel, targeted therapeutics.

Case Study: Pyridinones as Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[1] The pyridinone scaffold is an exceptional "hinge-binder," capable of forming key hydrogen bonds with the highly conserved backbone of the kinase hinge region, a critical interaction for potent inhibition.[1][5] This property is a cornerstone of the mechanism of action for drugs like Palbociclib.

The design principle is to use the pyridinone core as an anchor to the hinge, while synthetic modifications at other positions (e.g., C3, C5, C6) are used to project vectors into other pockets of the ATP-binding site (such as the solvent-front or back-pocket) to achieve potency and selectivity.

G cluster_0 Kinase Active Site hinge Kinase Hinge Region (Backbone NH/CO) pyridone O N-H Pyridinone Core pyridone:f0->hinge:e H-bond Acceptor pyridone:f1->hinge:w H-bond Donor vectors Substitution Vectors (for Potency & Selectivity) pyridone->vectors

Caption: Pyridinone core acting as a bidentate hydrogen bond clamp in a kinase hinge region.

Case Study: A2A Receptor Antagonists for Cancer Immunotherapy

Recent research has identified the adenosine A2A receptor (A2AR) as a key checkpoint in cancer immunotherapy.[7] Antagonizing this receptor can enhance T-cell activation and anti-tumor immunity. In a recent discovery campaign, screening of an in-house library identified a pyridinone hit with weak A2AR antagonistic activity.[7]

This initiated a structure-guided optimization program. The SAR exploration revealed that specific substitutions on the pyridinone core were critical for potency.

Compound R¹ (at N1) R² (at C6) A₂AR IC₅₀ (nM)
Hit (1) -HPhenyl>1000
Analog A Methyl4-Fluorophenyl250.3
Analog B EthylThiophene98.7
Lead (38) Ethyl5-Methylthiophene29.0

Data synthesized from J. Med. Chem. 2023, 66, 8, 5763–5781.[7]

The lead compound, 38 , demonstrated a potent A2AR antagonistic activity of 29.0 nM.[7] Crucially, it also possessed excellent oral bioavailability (F = 86.1%) and metabolic stability in mouse liver microsomes.[7] In vivo, oral administration of compound 38 resulted in a significant tumor growth inhibition (56.0%) in a mouse cancer model, validating the therapeutic potential of this novel pyridinone series.[7]

Guiding Principles of Structure-Activity Relationships (SAR)

Systematic evaluation of analogs has yielded key insights into how substitutions on the pyridinone ring influence biological activity. While target-specific, some general principles have emerged.

  • N1-Substitution: Alkylation at the N1 position is a common strategy to block potential metabolism and to probe for interactions in nearby hydrophobic pockets. It also removes the hydrogen bond donor capability, which can be used to test the importance of that specific interaction.

  • C3/C4-Positions: Modifications at these positions are crucial for modulating activity and selectivity. For instance, in a series of anti-HIV pyridinones, the introduction of an isopropyl moiety at the C3 position was found to be highly beneficial for antiviral activity.[1][5] This is often due to favorable steric or electronic interactions with specific amino acid residues in the target's binding site.

  • C5/C6-Positions: These positions often serve as the primary attachment points for larger substituents designed to occupy adjacent binding pockets, thereby enhancing potency and influencing the overall physicochemical properties of the molecule.

main N1_anchor N1_text N1: Modulates PK properties, blocks metabolism, removes H-bond donor. N1_anchor->N1_text C3_anchor C3_text C3: Crucial for potency. Small alkyl groups (e.g., isopropyl) can enhance antiviral activity. C3_anchor->C3_text C5_anchor C5_text C5: Vector for probing solvent-exposed regions. C5_anchor->C5_text C6_anchor C6_text C6: Major attachment point for diversity to achieve potency and selectivity. C6_anchor->C6_text

Caption: Key Structure-Activity Relationship (SAR) insights for the pyridinone scaffold.

Conclusion and Future Outlook

The pyridinone scaffold continues to demonstrate its immense value in drug discovery, transitioning from a privileged structure to a cornerstone of targeted therapy design. Its synthetic accessibility, coupled with its favorable physicochemical properties, ensures its continued relevance. Future efforts will likely focus on the development of novel, highly selective catalytic methods for asymmetric synthesis and late-stage functionalization, enabling even more precise tuning of biological activity. As our understanding of complex disease biology deepens, the versatile and adaptable pyridinone core is poised to be at the heart of the next generation of innovative medicines.

References

  • Song, A., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]

  • Various Authors. (2024). Pyridones in drug discovery: Recent advances. ResearchGate. Available at: [Link]

  • Song, A., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. Available at: [Link]

  • Various Authors. Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Wang, M., et al. (2024). New Pyridinone Alkaloid and Polyketide from the Cordyceps-Colonizing Fungus Pseudogymnoascus roseus. MDPI. Available at: [Link]

  • Magedov, I. V., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Demuner, A. J., et al. (2011). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules. Available at: [Link]

  • Sheehan, S. M., & Padwa, A. (2002). New Synthetic Route to 2-Pyridones and Its Application toward the Synthesis of (±)-Ipalbidine. The Journal of Organic Chemistry. Available at: [Link]

  • Jain, A., et al. (2024). Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Letters in Drug Design & Discovery. Available at: [Link]

  • Wang, Y., et al. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Song, A., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed. Available at: [Link]

  • Lee, J., et al. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry. Available at: [Link]

  • El-Gaby, M. S. A., et al. (2025). Synthesis of some pyridone derivatives. ResearchGate. Available at: [Link]

  • Wikipedia contributors. 4-Pyridone. Wikipedia. Available at: [Link]

Sources

Unlocking the Therapeutic Potential of Pyridinone Compounds: A Technical Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridinone scaffold represents a privileged structure in medicinal chemistry, forming the core of a diverse array of approved drugs and clinical candidates. Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity to serve as a bioisostere for various functional groups, have established it as a versatile template for drug design. This in-depth technical guide provides a comprehensive overview of the key therapeutic targets for pyridinone-based compounds, with a focus on their applications in oncology, infectious diseases, and inflammatory conditions. We will delve into the mechanistic details of target engagement, provide field-proven experimental protocols for compound evaluation, and present illustrative signaling pathways and experimental workflows to empower researchers in their drug discovery endeavors.

Introduction: The Versatility of the Pyridinone Core

Pyridinone-containing molecules have demonstrated a broad spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral effects.[1] This remarkable versatility stems from the inherent structural features of the pyridinone ring, which can be readily functionalized to achieve desired potency, selectivity, and pharmacokinetic profiles. Several FDA-approved drugs, such as the cardiotonic agent milrinone, the anti-fibrotic pirfenidone, the anticancer drugs gimeracil and tazemetostat, the antifungal ciclopirox, the iron chelator deferiprone, and the anti-HIV agent doravirine, feature a pyridinone core, underscoring its therapeutic significance.[1] This guide will explore the molecular targets of these and other pyridinone compounds, offering a roadmap for the rational design and evaluation of novel pyridinone-based therapeutics.

Pyridinones in Oncology: Targeting Aberrant Cell Signaling and Epigenetics

The development of targeted therapies has revolutionized cancer treatment, and pyridinone compounds have emerged as potent inhibitors of key oncogenic drivers, particularly protein kinases and epigenetic modifiers.

Protein Kinase Inhibition: A Major Frontier

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. The pyridinone scaffold is an excellent starting point for the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.[1]

Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway, making it a prime target for the treatment of B-cell lymphomas and autoimmune diseases.[2] Pyridinone-based inhibitors have been developed to target BTK, often with high selectivity and potency.[3]

Mechanism of Action: Pyridinone-based BTK inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream substrates. This blockade of BTK activity disrupts the BCR signaling cascade, leading to decreased B-cell proliferation and survival. Some pyridinone derivatives have been designed as irreversible inhibitors, forming a covalent bond with a cysteine residue in the active site of BTK, leading to sustained target inhibition.[3]

Experimental Protocol: In Vitro BTK Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a luminescent-based assay to determine the in vitro potency of pyridinone compounds against BTK.[1]

  • Reagent Preparation:

    • Prepare a stock solution of the pyridinone test compound in 100% DMSO.

    • Dilute recombinant human BTK enzyme, appropriate peptide substrate, and ATP in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the test compound or 5% DMSO (vehicle control) to the wells.

    • Add 2 µL of the diluted BTK enzyme.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of ATP converted to ADP based on a standard curve.

    • Determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.

The MAPK signaling pathway is a key regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. Pyridinone derivatives have been investigated as inhibitors of various components of this pathway, including p38 MAP kinase and MAPK-interacting kinases (MNKs).[1][4]

Mechanism of Action: Pyridinone-based MAPK inhibitors typically compete with ATP for binding to the kinase domain.[5] Inhibition of p38 MAPK can suppress the production of pro-inflammatory cytokines, while targeting MNKs can downregulate the phosphorylation of eIF4E, a key factor in protein synthesis and cell proliferation.[1][6]

Experimental Protocol: Cell-Based Western Blot for MAPK Pathway Activation

This protocol describes a method to assess the effect of pyridinone compounds on the phosphorylation status of key MAPK pathway proteins in cancer cell lines.[7]

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., HeLa, A549) to 70-80% confluency.

    • Treat the cells with various concentrations of the pyridinone test compound or vehicle control for a specified time.

    • Stimulate the cells with a known MAPK pathway activator (e.g., EGF, TNF-α) for a short period.

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of ERK, JNK, and p38.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

    • Compare the phosphorylation status in treated cells to that in control cells.

MAPK_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Pyridinone Inhibitor Pyridinone Inhibitor Pyridinone Inhibitor->RAF Pyridinone Inhibitor->MEK

Caption: MAPK signaling pathway and points of inhibition by pyridinone compounds.

PIM-1 is a serine/threonine kinase that plays a role in cell survival and proliferation and is overexpressed in various cancers.[8] Pyridine-based compounds have been identified as potent inhibitors of PIM-1 kinase.[9][10]

Mechanism of Action: Pyridinone-based PIM-1 inhibitors act as ATP-competitive inhibitors, blocking the phosphorylation of downstream targets such as the pro-apoptotic protein BAD.[11] This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Experimental Protocol: In Vitro PIM-1 Kinase Activity Assay

This protocol outlines a method for determining the inhibitory activity of pyridinone compounds against PIM-1 kinase.[2][12]

  • Reagent Preparation:

    • Prepare a stock solution of the pyridinone test compound in DMSO.

    • Dilute recombinant human PIM-1 kinase, a biotinylated peptide substrate (e.g., a Bad-derived peptide), and ATP in kinase buffer.

  • Assay Procedure (96-well plate format):

    • Add the test compound or DMSO to the wells.

    • Add the PIM-1 kinase to the wells.

    • Add the peptide substrate and ATP to initiate the reaction.

    • Incubate at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction and detect the phosphorylated substrate using a phospho-specific antibody and a suitable detection method (e.g., ELISA, TR-FRET).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Epigenetic Regulation: Targeting EZH2

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the methylation of histone H3 at lysine 27 (H3K27), a mark associated with gene silencing.[13] Overexpression or mutation of EZH2 is implicated in various cancers. Pyridinone-containing compounds have been successfully developed as potent and selective EZH2 inhibitors.[13]

Mechanism of Action: Pyridinone-based EZH2 inhibitors are S-adenosyl-L-methionine (SAM)-competitive inhibitors.[13] The pyridinone moiety mimics the binding of the SAM cofactor in the EZH2 active site, thereby preventing the transfer of a methyl group to H3K27. This leads to a global reduction in H3K27 methylation and the reactivation of tumor suppressor genes.

Experimental Protocol: EZH2 Histone Methyltransferase Assay

This protocol describes a chemiluminescent assay to measure the activity of the EZH2 complex and the inhibitory potential of pyridinone compounds.[10][14]

  • Reagent Preparation:

    • Prepare a stock solution of the pyridinone test compound in DMSO.

    • Use a 96-well plate pre-coated with a histone H3 peptide substrate.

  • Assay Procedure:

    • Add the test compound or DMSO to the wells.

    • Add the purified EZH2 complex and S-adenosylmethionine (SAM) to initiate the methyltransferase reaction.

    • Incubate for 1 hour at room temperature.

    • Add a primary antibody that specifically recognizes the methylated H3K27 residue.

    • Incubate for a specified time.

    • Add an HRP-labeled secondary antibody.

    • Incubate for a specified time.

    • Add a chemiluminescent HRP substrate and measure the light output using a luminometer.

  • Data Analysis:

    • The chemiluminescent signal is proportional to the EZH2 activity.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

EZH2_Inhibition EZH2 Complex (PRC2) EZH2 Complex (PRC2) Methylated Histone H3 (H3K27me) Methylated Histone H3 (H3K27me) EZH2 Complex (PRC2)->Methylated Histone H3 (H3K27me) SAM SAM SAM->EZH2 Complex (PRC2) Histone H3 Histone H3 Histone H3->EZH2 Complex (PRC2) Gene Silencing Gene Silencing Methylated Histone H3 (H3K27me)->Gene Silencing Pyridinone Inhibitor Pyridinone Inhibitor Pyridinone Inhibitor->EZH2 Complex (PRC2) Competes with SAM

Caption: Mechanism of EZH2 inhibition by pyridinone compounds.

In Vivo Evaluation of Anticancer Pyridinones

The efficacy of pyridinone-based anticancer agents is ultimately evaluated in preclinical in vivo models.

Experimental Workflow: Xenograft Tumor Models

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard tool for assessing the in vivo antitumor activity of drug candidates.[6][15][16]

  • Cell Line Selection and Implantation:

    • Choose a human cancer cell line relevant to the target of the pyridinone compound.

    • Implant the cells subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment:

    • Monitor tumor growth until they reach a palpable size.

    • Randomize the mice into treatment and control groups.

    • Administer the pyridinone compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules.

  • Efficacy Assessment:

    • Measure tumor volume regularly using calipers.

    • Monitor the body weight and overall health of the mice.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

    • Assess the statistical significance of the antitumor effect.

Pyridinones in Infectious Diseases: Combating Viruses and Fungi

The pyridinone scaffold is also a valuable pharmacophore for the development of agents against infectious diseases.

Antiviral Activity: Targeting HIV-1 Reverse Transcriptase

Pyridinone derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[17] The approved drug doravirine is a testament to the success of this class of compounds.

Mechanism of Action: Pyridinone NNRTIs bind to an allosteric pocket in the HIV-1 reverse transcriptase, inducing a conformational change that inhibits the enzyme's polymerase activity.[1] This prevents the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

This protocol describes a colorimetric assay to screen for pyridinone-based HIV-1 RT inhibitors.[18][19]

  • Reagent Preparation:

    • Prepare a stock solution of the pyridinone test compound in DMSO.

    • Use a commercially available kit containing recombinant HIV-1 RT, a template-primer, dNTPs, and detection reagents.

  • Assay Procedure (96-well plate format):

    • Add the test compound or DMSO to the wells of a streptavidin-coated plate.

    • Add the HIV-1 RT enzyme.

    • Add the reaction mixture containing the template-primer and dNTPs to initiate the reaction.

    • Incubate for a specified time (e.g., 1-2 hours) at 37°C.

    • Stop the reaction and detect the newly synthesized DNA using a labeled probe and a colorimetric substrate (e.g., TMB).

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of inhibition and determine the IC50 value of the test compound.

Antifungal Activity: The Case of Ciclopirox

Ciclopirox is a hydroxypyridone antifungal agent with a broad spectrum of activity.[20]

Mechanism of Action: The primary mechanism of action of ciclopirox involves the chelation of polyvalent metal cations, particularly Fe3+.[6][20][21] This disrupts the function of essential metal-dependent enzymes in fungal cells, such as those involved in the electron transport chain, leading to impaired cellular metabolism and cell death.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, is used to determine the minimum inhibitory concentration (MIC) of pyridinone compounds against fungal pathogens.[9]

  • Inoculum Preparation:

    • Culture the fungal strain (e.g., Candida albicans, Trichophyton rubrum) on appropriate agar plates.

    • Prepare a standardized inoculum suspension in RPMI-1640 medium.

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the pyridinone test compound in RPMI-1640 medium in the wells of a microtiter plate.

    • Add the fungal inoculum to each well.

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • Visually or spectrophotometrically determine the lowest concentration of the compound that inhibits fungal growth. This concentration is the MIC.

Pyridinones in Inflammation and Other Therapeutic Areas

The therapeutic reach of pyridinone compounds extends beyond oncology and infectious diseases.

Anti-inflammatory Properties: Targeting PDE3 and COX

Pyridinone derivatives have shown promise as anti-inflammatory agents through the inhibition of phosphodiesterase 3 (PDE3) and cyclooxygenase (COX) enzymes.[8][13]

Mechanism of Action:

  • PDE3 Inhibition: Milrinone, a pyridinone derivative, is a selective PDE3 inhibitor.[3] By preventing the breakdown of cyclic AMP (cAMP), it leads to vasodilation and has positive inotropic effects on the heart.[22][23]

  • COX Inhibition: Some pyridinone derivatives have been shown to inhibit COX-1 and COX-2, the enzymes responsible for prostaglandin synthesis, which are key mediators of inflammation.[13]

Experimental Protocol: Phosphodiesterase (PDE) Activity Assay

This protocol describes a fluorometric assay for measuring PDE activity.[22]

  • Reagent Preparation:

    • Prepare a stock solution of the pyridinone test compound in DMSO.

    • Use a commercially available kit containing a fluorescent PDE substrate.

  • Assay Procedure:

    • Add the test compound or DMSO to the wells of a microtiter plate.

    • Add the PDE enzyme.

    • Add the fluorescent substrate to initiate the reaction.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of the reaction for each compound concentration.

    • Determine the IC50 value of the test compound.

Iron Chelation Therapy: The Role of Deferiprone

Deferiprone is an orally active pyridinone-based iron chelator used to treat iron overload in patients with thalassemia.[2][18]

Mechanism of Action: Deferiprone is a bidentate ligand that forms a stable 3:1 complex with ferric iron (Fe3+).[2][24] This complex is water-soluble and is readily excreted in the urine, thereby reducing the body's iron burden.

Conclusion and Future Perspectives

The pyridinone scaffold has proven to be a remarkably fruitful starting point for the discovery of new therapeutic agents. Its versatility allows for the targeting of a wide range of biological molecules with high potency and selectivity. The continued exploration of pyridinone chemistry, coupled with a deeper understanding of disease biology, will undoubtedly lead to the development of novel and improved treatments for a multitude of human diseases. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to effectively evaluate the therapeutic potential of their pyridinone-based compounds and contribute to this exciting field of drug discovery.

References

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

  • Topical Ciclopirox Olamine 1%: Revisiting a Unique Antifungal. Indian Dermatology Online Journal. [Link]

  • Six Years (2012–2018) of Researches on Catalytic EZH2 Inhibitors: The Boom of the 2-Pyridone Compounds. Chemical Record. [Link]

  • Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research. [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. [Link]

  • The Development of BTK Inhibitors: A Five-Year Update. Molecules. [Link]

  • In vitro susceptibility testing of ciclopirox, terbinafine, ketoconazole and itraconazole against dermatophytes and nondermatophytes, and in vitro evaluation of combination antifungal activity. British Journal of Dermatology. [Link]

  • EZH2 Chemiluminescent Assay Kit. BPS Bioscience. [Link]

  • Safety and efficacy of iron chelation therapy with deferiprone in patients with transfusion-dependent thalassemia. Therapeutics and Clinical Risk Management. [Link]

  • Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity. Proceedings of the National Academy of Sciences of the United States of America. [Link]

  • Ciclopirox Therapeutic Cheat Sheet. Next Steps in Dermatology. [Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry. [Link]

  • Deferiprone | Mechanism of Action, Uses & Side effects. Macsen Labs. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Biomolecules & Therapeutics. [Link]

  • A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Journal of Research in Medical Sciences. [Link]

  • The Role of Deferiprone in Iron Chelation. ResearchGate. [Link]

  • Pyridinylimidazole Based p38 MAP Kinase Inhibitors. Current Topics in Medicinal Chemistry. [Link]

  • Milrinone. StatPearls. [Link]

  • Milrinone. WikiAnesthesia. [Link]

  • Ciclopirox and Ciclopirox Olamine: Antifungal Agents in Dermatology with Expanding Therapeutic Potential. Molecules. [Link]

  • Viral resistance to human immunodeficiency virus type 1-specific pyridinone reverse transcriptase inhibitors. Journal of Virology. [Link]

  • Deferasirox (EXJADE), Deferoxamine, Deferiprone : Mechanisms of action (1/2)【USMLE/Pharmacology】. YouTube. [Link]

  • Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. Molecules. [Link]

  • Milrinone: basic and clinical pharmacology and acute and chronic management. The American Journal of the Medical Sciences. [Link]

  • Small-molecule Inhibitors of HIV-1 Reverse Transcriptase-Associated Ribonuclease H Function: Challenges and Recent Developments. Current Medicinal Chemistry. [Link]

  • In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. Oncology Letters. [Link]

  • EZH2 Assay Service. BPS Bioscience. [Link]

  • The Rheumatoid Arthritis Drug Development Model: a case study in Bayesian clinical trial simulation. Statistics in Medicine. [Link]

  • Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib. Leukemia. [Link]

  • In vitro Activity of Amorolfine, Ciclopirox, Itraconazole and Terbinafine Against Aspergillus versicolor as Agent of. Acta Scientific. [Link]

  • Preclinical Drug Testing Using Xenograft Models. Crown Bioscience. [Link]

  • The detection of MAPK signaling. ResearchGate. [Link]

  • Rheumatoid Arthritis Clinical Trials. Mayo Clinic. [Link]

  • Total Phosphodiesterase (PDEs) Acitivity Colorimetric Assay Kit (E-BC-K782-M). Elabscience. [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]

  • Xenograft Models. Creative Biolabs. [Link]

  • BTK Activity Assay. BellBrook Labs. [Link]

  • PIM1, Active. SignalChem. [Link]

  • Methyltransferase Assay Kits. BellBrook Labs. [Link]

  • Ciclopirox and Efinaconazole Transungual Permeation, Antifungal Activity, and Proficiency To Induce Resistance in Trichophyton rubrum. Antimicrobial Agents and Chemotherapy. [Link]

  • HIV Reverse Transcriptase Assay. ProFoldin. [Link]

  • Chemi-Verse™ PIM1 Kinase Assay Kit. BPS Bioscience. [Link]

  • MAPK/ERK pathway. Wikipedia. [Link]

  • EZH2 Chemiluminescent Assay Kit, 52009L. Amsbio. [Link]

Sources

Methodological & Application

Introduction: Bridging Privileged Scaffolds with Modern Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Suzuki-Miyaura Coupling of 3-Bromo-Pyridinones: Application Notes and Protocols for Pharmaceutical Research

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial settings, particularly in pharmaceutical development where the construction of complex biaryl and heteroaryl structures is paramount.[3][4]

Concurrently, the pyridinone core has emerged as a "privileged scaffold" in medicinal chemistry.[5][6] These six-membered heterocyclic motifs can act as both hydrogen bond donors and acceptors, serve as bioisosteres for amides or phenyl rings, and positively influence critical drug properties like solubility and metabolic stability.[5][6] The convergence of this vital scaffold with the power of the Suzuki-Miyaura reaction offers a direct route to novel, highly functionalized molecules with significant therapeutic potential.[7]

This guide, designed for researchers and drug development professionals, provides a detailed exploration of the Suzuki-Miyaura coupling reaction as applied to 3-bromo-pyridinone substrates. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind procedural choices, address the unique challenges posed by heteroaromatic substrates, and present robust, field-proven protocols to empower your discovery efforts.

Part 1: The Catalytic Engine - Mechanism and Key Parameters

A successful cross-coupling is not merely the result of mixing reagents; it is the controlled operation of a catalytic cycle. Understanding this cycle is the key to rational optimization and troubleshooting. The Suzuki-Miyaura reaction proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][4][8][9]

  • Oxidative Addition : The cycle begins with a low-valent Palladium(0) complex, which inserts into the carbon-bromine bond of the 3-bromo-pyridinone. This is often the rate-determining step and results in a Palladium(II) intermediate.[8] The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[8]

  • Transmetalation : In this step, the organic moiety from the organoboron reagent (e.g., an aryl group from an arylboronic acid) is transferred to the palladium center, displacing the halide. This process requires activation of the boron species by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer.[8][10][11]

  • Reductive Elimination : The final step involves the two organic partners coupling together to form the new C-C bond, while the palladium catalyst is regenerated back to its active Pd(0) state, ready to begin a new cycle.[2][8][9]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_intermediate R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->oa_intermediate Oxidative Addition trans_intermediate R¹-Pd(II)L₂-R² (Transmetalation Product) oa_intermediate->trans_intermediate Transmetalation trans_intermediate->pd0 Reductive Elimination product Coupled Product (R¹-R²) trans_intermediate->product aryl_halide 3-Bromo-Pyridinone (R¹-X) aryl_halide->oa_intermediate boronic_acid Boronic Acid/Ester (R²-B(OR)₂) boronic_acid->trans_intermediate base Base base->trans_intermediate

Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

The "Pyridyl Problem": Unique Challenges with Heteroaryl Substrates

While the general mechanism holds true, pyridinic substrates like 3-bromo-pyridinones introduce specific challenges. The Lewis basic nitrogen atom can coordinate to the palladium center, potentially sequestering the catalyst and inhibiting its activity.[12][13] This makes the choice of ligand particularly critical, as the ligand must effectively compete with the substrate for coordination to maintain a catalytically active species. Furthermore, electron-deficient heteroaryl boron derivatives can exhibit slow transmetalation rates and are susceptible to decomposition via protodeboronation.[14]

Part 2: Strategic Component Selection for Pyridinone Coupling

The success of coupling a 3-bromo-pyridinone hinges on the judicious selection of four key components: the palladium pre-catalyst, the ligand, the base, and the solvent.

Palladium Pre-catalyst
  • Pd(OAc)₂ & PdCl₂(PPh₃)₂ : Simple, cost-effective salts. Often require a phosphine ligand that can also act as a reductant.

  • Pd₂(dba)₃ : A Pd(0) source that is relatively air-stable. It is often paired with bulky, electron-rich phosphine ligands for challenging couplings.[14][15]

  • Pd(PPh₃)₄ : A Pd(0) complex that can sometimes be used directly, though it may be less effective for difficult heteroaryl couplings compared to modern systems.[16]

  • Expert Insight : For heteroaryl substrates, starting with Pd₂(dba)₃ is often a robust choice, as its dissociation provides a source of "ligandless" palladium that can readily associate with the more specialized, performance-enhancing ligand you add to the reaction.

Ligands: The Key to Success

The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle.[3] For pyridinone substrates, simple ligands like triphenylphosphine (PPh₃) are often insufficient.

  • Bulky, Electron-Rich Phosphines : This is the most important class for heteroaryl couplings. Ligands developed by the Buchwald group (e.g., SPhos, XPhos, RuPhos ) and others are designed to promote rapid oxidative addition and reductive elimination.[16] Their steric bulk creates a coordinatively unsaturated metal center that accelerates the reaction, while their electron-donating nature enhances the rate of oxidative addition.

  • N-Heterocyclic Carbenes (NHCs) : These are strong electron-donating ligands that form very stable bonds with palladium.[3][10] They are excellent for coupling less reactive partners, such as aryl chlorides, and can be highly effective for heteroaryl systems.

  • Phosphine Oxides/Chlorides : These have shown high activity and air-stability, proving useful in specific cases of challenging pyridyl couplings where other ligands have failed.[17]

  • Causality : The success of bulky biarylphosphine ligands stems from their ability to promote the reductive elimination step, which can be slow for electron-deficient heteroaromatics. This prevents the buildup of unstable intermediates and catalyst decomposition pathways.

Base Selection: The Transmetalation Trigger

The base is not a passive component; it is essential for activating the boronic acid.[8][10] Its strength and nature can dramatically affect yield and side-product formation.

  • Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) : Commonly used in aqueous solvent mixtures. Cesium carbonate (Cs₂CO₃) is stronger and often more effective for difficult couplings.[9][15]

  • Phosphates (K₃PO₄) : A strong, non-nucleophilic base that is highly effective in anhydrous organic solvents like dioxane or toluene. It is a go-to choice for many modern Suzuki protocols.

  • Fluorides (KF, CsF) : Can be effective, particularly when dealing with base-sensitive functional groups on the starting materials.[10]

  • Self-Validation : The choice of base must be compatible with the pyridinone substrate. A base that is too strong or nucleophilic could potentially lead to unwanted side reactions. Screening a phosphate base (e.g., K₃PO₄) and a carbonate base (e.g., Cs₂CO₃) is a standard validation practice when developing a new pyridinone coupling.

Solvent System

The solvent must solubilize the reactants and facilitate the reaction at an appropriate temperature.

  • Aprotic Polar Solvents : 1,4-Dioxane , Tetrahydrofuran (THF) , and Toluene are very common, often with the addition of a small amount of water when using carbonate bases.[2][14][15]

  • Dimethylformamide (DMF) : Can be effective but may lead to catalyst decomposition at higher temperatures.

Part 3: Validated Experimental Protocols

The following protocols provide starting points for the Suzuki-Miyaura coupling of 3-bromo-pyridinones. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using properly dried glassware.

General Experimental Workflow

Workflow start Reagent Preparation (Dry Glassware, Weigh Reagents) setup Reaction Assembly (Add solids, seal vessel) start->setup inert Inert Atmosphere (Evacuate & backfill with N₂/Ar 3x) setup->inert solvent Add Degassed Solvent(s) inert->solvent heat Heat to Reaction Temp (Stir for specified time) solvent->heat monitor Reaction Monitoring (TLC, LC-MS) heat->monitor workup Aqueous Work-up (Quench, Extract, Dry) monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify analyze Product Analysis (NMR, MS) purify->analyze

Caption: General workflow for Suzuki-Miyaura coupling experiments.

Protocol 1: Robust Conditions using a Buchwald Ligand

This protocol is a highly reliable starting point for coupling various aryl and heteroaryl boronic acids to a 3-bromo-pyridinone substrate.

Reagents & Stoichiometry

ComponentMolar Eq.Purpose
3-Bromo-pyridinone1.0Electrophile
Arylboronic Acid1.2 - 1.5Nucleophile
Pd₂(dba)₃0.01 - 0.02 (1-2 mol%)Pre-catalyst
SPhos or XPhos0.02 - 0.04 (2-4 mol%)Ligand
K₃PO₄ (potassium phosphate)2.0 - 3.0Base
1,4-Dioxane-Solvent (0.1 M)

Step-by-Step Procedure

  • To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the 3-bromo-pyridinone (1.0 eq), the arylboronic acid (1.5 eq), K₃PO₄ (3.0 eq), Pd₂(dba)₃ (0.02 eq), and SPhos (0.04 eq).

  • Seal the vessel with a septum or screw cap.

  • Evacuate the vessel under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add the required volume of degassed 1,4-dioxane to achieve the desired concentration (e.g., 0.1 M with respect to the limiting reagent).

  • Place the reaction vessel in a pre-heated oil bath or heating block set to 80-100 °C.

  • Stir the reaction vigorously for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench by adding water.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Protocol 2: Alternative Aqueous Conditions

This protocol is useful when using boronic acids that are more stable in aqueous media or for substrates that may have better solubility in mixed solvent systems.

Reagents & Stoichiometry

ComponentMolar Eq.Purpose
3-Bromo-pyridinone1.0Electrophile
Arylboronic Acid1.2Nucleophile
Pd(PPh₃)₄ or PdCl₂(dppf)0.03 - 0.05 (3-5 mol%)Catalyst System
Na₂CO₃ (sodium carbonate)2.0Base
Dioxane/Water (4:1)-Solvent (0.1 M)

Step-by-Step Procedure

  • In a reaction flask, dissolve the 3-bromo-pyridinone (1.0 eq), arylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in the dioxane portion of the solvent mixture.

  • In a separate vessel, prepare a solution of Na₂CO₃ (2.0 eq) in the water portion of the solvent.

  • Degas both solutions by bubbling nitrogen or argon through them for 15-20 minutes.

  • Add the aqueous Na₂CO₃ solution to the organic solution containing the starting materials and catalyst.

  • Heat the reaction mixture to reflux (typically 90-100 °C) with vigorous stirring for 6-24 hours, monitoring by TLC or LC-MS.

  • Follow the work-up and purification steps as outlined in Protocol 1.

Part 4: Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst or insufficient degassing. 2. Ligand is not suitable for the substrate. 3. Base is not strong enough. 4. Reaction temperature is too low.1. Use fresh catalyst/solvents; ensure a fully inert atmosphere. 2. Switch to a bulkier, more electron-rich ligand (e.g., from PPh₃ to SPhos). 3. Switch from Na₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃. 4. Increase temperature in 10 °C increments.
Protodeboronation 1. Boronic acid instability. 2. Presence of excess water or protic sources. 3. Reaction time is excessively long.1. Switch to the corresponding boronic acid pinacol ester. 2. Use anhydrous conditions with K₃PO₄. 3. Optimize reaction time; do not let it run unnecessarily long after completion.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction. 2. Catalyst decomposition.1. Improve degassing procedure; maintain a positive pressure of inert gas. 2. Use a higher ligand-to-palladium ratio to stabilize the catalyst.
Byproduct from Ligand 1. Phenyl group transfer from phosphine ligands.1. This is a known issue with some phosphorus ligands; using specialized ligands or different catalyst classes (e.g., NHCs) can mitigate this problem.[18]

Conclusion

The Suzuki-Miyaura coupling of 3-bromo-pyridinones is a powerful and versatile method for synthesizing novel molecular entities for drug discovery. Success in this endeavor is not accidental; it is achieved through a rational understanding of the catalytic mechanism and a strategic approach to reaction optimization. By carefully selecting electron-rich, bulky ligands, appropriate bases, and robust palladium pre-catalysts, researchers can overcome the inherent challenges of heteroaryl coupling. The protocols and troubleshooting guide provided herein serve as a validated foundation upon which scientists can build, enabling the efficient and reliable synthesis of functionalized pyridinones to accelerate the development of next-generation therapeutics.

References

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles . Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Larsen, A. O. (2024). Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

  • Johnson, C. N., et al. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines . The Journal of Organic Chemistry, 67(20), 7010-7015. [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . YouTube. [https://www.youtube.com/watch?v=yvM4- அயYk]([Link] அயYk)

  • Grasa, G. A., & Colacot, T. J. (2007). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents . Molecules, 24(5), 856. [Link]

  • Schäfer, P., Palacin, T., Sidera, M., & Fletcher, S. P. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates . Nature Communications, 8, 1570. [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction . YouTube. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin . [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide . [Link]

  • Munday, R. H., et al. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes . Chemical Science, 6(3), 1875-1893. [Link]

  • Song, J., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry . Frontiers in Chemistry, 10, 853503. [Link]

  • Kelley, J. L., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction . Organic Letters, 3(12), 1873-1875. [Link]

  • J. C. V. Mallet, et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations . Angewandte Chemie International Edition, 60(21), 11696-11710. [Link]

  • Wolf, C., & Lerebours, R. (2004). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands . Organic Letters, 6(7), 1147-1150. [Link]

  • Munday, R. H., et al. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes . Chemical Science, 6(3), 1875-1893. [Link]

  • Mallet, J. C. V., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations . Angewandte Chemie, 132(52), 23788-23803. [Link]

  • Tunoori, A. R., & Kareddy, V. R. (2014). Pyridones in drug discovery: Recent advances . Future Medicinal Chemistry, 6(13), 1501-1518. [Link]

  • Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands . Chemical & Pharmaceutical Bulletin, 73(4), 327-335. [Link]

Sources

The Pyridinone Scaffold: A Versatile Platform in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridinone core, a six-membered nitrogen-containing heterocycle, stands as a privileged scaffold in the landscape of medicinal chemistry. Its unique electronic and structural properties, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity to serve as a bioisostere for various functional groups, have cemented its importance in the design of novel therapeutics.[1][2] This comprehensive guide provides an in-depth exploration of the applications of pyridinones in drug discovery, complete with detailed synthetic protocols, bioassay methodologies, and an analysis of their structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable heterocyclic system.

Introduction: The Significance of the Pyridinone Moiety

Pyridinone-containing compounds exhibit a remarkable breadth of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] This versatility has led to the successful development and approval of several pyridinone-based drugs, validating the therapeutic relevance of this scaffold. Notable examples include:

  • Milrinone: A potent phosphodiesterase 3 (PDE3) inhibitor used in the treatment of heart failure.[5]

  • Pirfenidone: An anti-inflammatory and anti-fibrotic agent for the treatment of idiopathic pulmonary fibrosis.[5]

  • Doravirine: A non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1 infection.[5]

  • Tazemetostat: An inhibitor of the EZH2 methyltransferase for the treatment of certain cancers.[2]

The success of these drugs underscores the immense potential of the pyridinone core in addressing a wide range of therapeutic needs. This guide will delve into the practical aspects of working with pyridinone derivatives, from their synthesis to their biological evaluation.

Synthetic Protocols for Pyridinone Derivatives

The synthesis of substituted 2-pyridinones is a cornerstone of medicinal chemistry programs targeting this scaffold. A variety of synthetic strategies have been developed, with one-pot multicomponent reactions being particularly attractive due to their efficiency and atom economy.[5][6][7]

General One-Pot Synthesis of Substituted 2-Pyridones

This protocol outlines a general and efficient one-pot synthesis of N-alkylated 2-pyridone derivatives under microwave irradiation, a green chemistry approach that often leads to shorter reaction times and higher yields.[5][7]

Rationale: This method leverages a multicomponent reaction, combining an active methylene compound, an aldehyde, an amine, and a compound containing a reactive ketone or ester group. The use of microwave irradiation accelerates the reaction rate, often leading to cleaner product formation in a shorter timeframe compared to conventional heating. Piperidine is used as a basic catalyst to facilitate the initial condensation steps.

Experimental Workflow:

G reagents Combine: - Aldehyde (1 eq) - Active Methylene Compound (1 eq) - Primary Amine (1 eq) - Ketone/Ester (1 eq) - Piperidine (cat.) - Ethanol (solvent) microwave Microwave Irradiation (e.g., 250W, 10-15 min) reagents->microwave Reaction initiation cool Cool to Room Temperature microwave->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry the Product wash->dry product Substituted 2-Pyridone dry->product

Figure 1: General workflow for the one-pot synthesis of 2-pyridinones.

Step-by-Step Protocol:

  • Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the aldehyde (1.0 eq), the active methylene compound (e.g., ethyl cyanoacetate, 1.0 eq), the primary amine (1.0 eq), and the ketone or β-ketoester (1.0 eq) in absolute ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 3-4 drops) to the reaction mixture.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable power (e.g., 250 W) for 10-15 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).[5]

  • Work-up: After completion of the reaction (as indicated by TLC), allow the reaction vessel to cool to room temperature. The product will often precipitate from the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by standard analytical techniques such as NMR, mass spectrometry, and elemental analysis.

Biological Evaluation of Pyridinone Derivatives

The diverse biological activities of pyridinones necessitate a range of bioassays to evaluate their therapeutic potential. This section provides protocols for assessing their anticancer, anti-inflammatory, and antiviral activities.

Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As such, it is a common method to measure the cytotoxic effects of potential anticancer drugs on cancer cell lines.[8]

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow:

G seed Seed Cancer Cells (e.g., MCF-7) in 96-well plate incubate1 Incubate (24h) seed->incubate1 treat Treat with Pyridinone Derivatives (various concentrations) incubate1->treat incubate2 Incubate (e.g., 48h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 add_dmso Add DMSO to Solubilize Formazan incubate3->add_dmso read Measure Absorbance at 570 nm add_dmso->read analyze Calculate IC50 Values read->analyze

Figure 2: Workflow for the MTT assay to determine anticancer activity.

Step-by-Step Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the pyridinone compounds in the appropriate cell culture medium. After the initial 24-hour incubation, replace the medium with fresh medium containing the pyridinone derivatives at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Activity Evaluation: In Vitro HRBC Membrane Stabilization

The human red blood cell (HRBC) membrane stabilization method is a widely used in vitro technique to assess the anti-inflammatory activity of compounds.[9]

Principle: The HRBC membrane is analogous to the lysosomal membrane. Stabilization of the HRBC membrane by a compound indicates its ability to stabilize lysosomal membranes, thereby preventing the release of pro-inflammatory mediators.

Step-by-Step Protocol:

  • Blood Sample Preparation: Collect fresh human blood and mix it with an equal volume of Alsever's solution (containing dextrose, sodium citrate, citric acid, and sodium chloride). Centrifuge at 3000 rpm for 10 minutes and wash the packed red blood cells with isosaline (0.85% NaCl). Prepare a 10% v/v suspension of the packed cells in isosaline.

  • Assay Mixture Preparation: In separate tubes, prepare the following mixtures:

    • Control: 1.0 mL of phosphate buffer (0.15 M, pH 7.4), 2.0 mL of hyposaline (0.36% NaCl), and 0.5 mL of the HRBC suspension.

    • Test: 1.0 mL of phosphate buffer, 2.0 mL of hyposaline, 0.5 mL of the HRBC suspension, and the pyridinone compound at various concentrations.

    • Standard: 1.0 mL of phosphate buffer, 2.0 mL of hyposaline, 0.5 mL of the HRBC suspension, and a standard anti-inflammatory drug (e.g., diclofenac) at various concentrations.

  • Incubation: Incubate all the tubes at 37°C for 30 minutes.

  • Centrifugation and Measurement: After incubation, centrifuge the mixtures at 3000 rpm for 10 minutes. Collect the supernatant and measure the absorbance at 560 nm to determine the hemoglobin content.

  • Data Analysis: Calculate the percentage of hemolysis and the percentage of membrane stabilization for each compound concentration.

Antiviral Activity: HIV-1 Reverse Transcriptase Inhibition Assay

For pyridinone derivatives designed as HIV-1 inhibitors, a key biological evaluation is the assessment of their ability to inhibit the reverse transcriptase (RT) enzyme. Cell-based assays provide a more physiologically relevant measure of inhibitor efficiency.[3]

Principle: This assay quantifies the amount of viral DNA (vDNA) produced during the early stages of HIV-1 infection in the presence of the inhibitor. A reduction in vDNA levels indicates inhibition of the reverse transcriptase enzyme.

Step-by-Step Protocol:

  • Cell Culture and Infection: Culture a suitable cell line (e.g., MT-2 cells) and pre-incubate the cells with various concentrations of the pyridinone inhibitor for 24 hours. Infect the cells with a known amount of HIV-1.[3]

  • vDNA Extraction: At a specific time point post-infection (e.g., 6-8 hours), harvest the cells and extract the total cellular DNA.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for different regions of the newly synthesized viral DNA. This allows for the quantification of vDNA products of varying lengths.[3]

  • Data Analysis: Determine the 50% effective inhibitory concentration (EC50) for each vDNA product. This value represents the concentration of the inhibitor required to reduce the amount of that specific vDNA product by 50%.[3]

Structure-Activity Relationship (SAR) of Pyridinone Derivatives

Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of pyridinone-based drug candidates. SAR studies correlate the structural features of a series of compounds with their biological activity.[10]

SAR of Cyanopyridone Derivatives as Anticancer Agents

A study on a series of cyanopyridone derivatives revealed important structural features for their cytotoxic activity against breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.[11]

Key Findings:

  • Non-fused Cyanopyridone Core: Compounds with a non-fused cyanopyridone moiety generally exhibited better activity compared to their fused pyridopyrimidine counterparts.[11]

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the pyridinone core significantly influenced the anticancer activity.

    • An unsubstituted phenyl ring (Compound 5a ) showed potent activity against both cell lines.[11]

    • Introduction of a 2,4-dichloro substitution on the phenyl ring (Compound 5e ) led to the most potent compound against the MCF-7 cell line, suggesting that increased lipophilicity in this region is beneficial for activity.[11]

    • Other substitutions, such as 4-hydroxy, 4-nitro, 4-chloro, and 3,4,5-trimethoxy, did not lead to an improvement in activity compared to the unsubstituted analog.[11]

Table 1: In Vitro Cytotoxic Activities of Selected Cyanopyridone Derivatives [11]

CompoundRIC50 (µM) vs. MCF-7IC50 (µM) vs. HepG2
5a H1.77 ± 0.102.71 ± 0.15
5e 2,4-di-Cl1.39 ± 0.083.15 ± 0.18
Taxol (Ref.) -1.25 ± 0.072.50 ± 0.14

Mechanism of Action: Milrinone and the PDE3 Signaling Pathway

To illustrate the mechanism of action of a pyridinone-based drug, we will examine milrinone, a selective inhibitor of phosphodiesterase 3 (PDE3).[12]

Mechanism: Milrinone exerts its therapeutic effects in heart failure by increasing intracellular levels of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells.[12] It achieves this by inhibiting the PDE3 enzyme, which is responsible for the degradation of cAMP.[12] The resulting increase in cAMP leads to the activation of protein kinase A (PKA), which then phosphorylates various downstream targets. In cardiac muscle, this leads to an increase in intracellular calcium levels and enhanced contractility (positive inotropy). In vascular smooth muscle, it leads to relaxation and vasodilation, which reduces the afterload on the heart.[12][13]

Signaling Pathway Diagram:

G cluster_0 cluster_1 milrinone Milrinone pde3 Phosphodiesterase 3 (PDE3) milrinone->pde3 Inhibits camp cAMP pde3->camp Degrades amp 5'-AMP pde3->amp pka Protein Kinase A (PKA) camp->pka Activates ca_influx Increased Ca2+ Influx pka->ca_influx Phosphorylates Ca2+ channels relaxation Relaxation pka->relaxation Phosphorylates myosin light-chain kinase cardiac Cardiac Muscle Cell vascular Vascular Smooth Muscle Cell contractility Increased Contractility (Positive Inotropy) ca_influx->contractility vasodilation Vasodilation relaxation->vasodilation

Figure 3: Simplified signaling pathway of Milrinone's mechanism of action.

Conclusion and Future Perspectives

The pyridinone scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its proven track record in approved drugs and its synthetic tractability make it an attractive starting point for the development of new chemical entities targeting a wide array of diseases. Future research will likely focus on the development of more selective and potent pyridinone derivatives, the exploration of novel biological targets, and the application of advanced drug delivery strategies to enhance their therapeutic efficacy. The detailed protocols and insights provided in this guide are intended to empower researchers to contribute to the exciting and impactful field of pyridinone-based drug discovery.

References

  • A Cell-Based Strategy To Assess Intrinsic Inhibition Efficiencies of HIV-1 Reverse Transcriptase Inhibitors. (2015). PMC - NIH. Retrieved from [Link]

  • Pyridones in drug discovery: Recent advances. (n.d.). ResearchGate. Retrieved from [Link]

  • SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. (n.d.). IIP Series. Retrieved from [Link]

  • Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. (2006). PubMed. Retrieved from [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). Royal Society of Chemistry. Retrieved from [Link]

  • Milrinone causes inhibition of phosphodiesterase Ⅲ enzyme which... (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PubMed Central. Retrieved from [Link]

  • One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. (2020). MDPI. Retrieved from [Link]

  • The process for catalytic synthesis of 2- pyridone. (n.d.). Google Patents.
  • (PDF) One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. (2020). ResearchGate. Retrieved from [Link]

  • Exploring 3D QSAR Study of Pyridone-Pyrimidone Derivatives as Glucokinase Activators in Treatment of Diabetes Mellitus by using CoMFA Method. (2015). ResearchGate. Retrieved from [Link]

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (2021). PMC - PubMed Central. Retrieved from [Link]

  • Regulation of Phosphodiesterase 3 and Inducible cAMP Early Repressor in the Heart. (2007). Circulation Research. Retrieved from [Link]

  • (PDF) Synthesis of some 2-Pyridones by Application of L-L Phase Transfer Catalysis Method. (2020). ResearchGate. Retrieved from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022). MDPI. Retrieved from [Link]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2023). Springer. Retrieved from [Link]

  • (PDF) Computational Studies of Pyrimidine derivatives as inhibitors of human σ 1 receptor using 3D-QSAR analysis, molecular docking, ADMET properties and DFT investigation. (2023). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. (2015). PubMed. Retrieved from [Link]

  • Synthesis and anti-cancer evaluation (IC50 values) of the most... (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Quantitative Structure–activity Relationship Analysis of Pyridinone HIV-1 Reverse Transcriptase Inhibitors using the k Nearest Neighbor Method and QSAR-based Database Mining. (2005). ResearchGate. Retrieved from [Link]

  • Beyond the heart - Exploring the therapeutic potential of PDE3 inhibitors. (2023). DergiPark. Retrieved from [Link]

  • 3D-QSAR Studies, Molecular Docking, Molecular Dynamic Simulation, and ADMET Proprieties of Novel Pteridinone Derivatives as PLK1 Inhibitors for the Treatment of Prostate Cancer. (2023). PMC - PubMed Central. Retrieved from [Link]

  • Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10). (2024). Future Science. Retrieved from [Link]

  • Synthesis, Reactions and Anticancer Evaluation of New Pyrimidine-2(1H)-thione Derivatives. (2021). Research Journal of Chemistry and Environment. Retrieved from [Link]

  • In vitro Anti-inflammatory evaluation of 1, 4- Di hydro pyridines. (n.d.). ijariie. Retrieved from [Link]

  • Milrinone and Amrinone PDF. (n.d.). Picmonic. Retrieved from [Link]

  • Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia —Effects on Cellular Eliminati. (2022). Frontiers. Retrieved from [Link]

Sources

Application Notes and Protocols: One-Pot Synthesis of 2-(1H)-Pyridinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 2-(1H)-pyridinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a wide range of biological activities. Its prevalence in drug discovery underscores the continuous need for efficient and versatile synthetic methodologies. One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer significant advantages in terms of time, cost, and resource efficiency. This guide provides an in-depth exploration of several robust one-pot strategies for the synthesis of 2-(1H)-pyridinone derivatives, complete with detailed experimental protocols, mechanistic insights, and comparative data to aid researchers in selecting the most suitable method for their specific needs.

Introduction: The Significance of 2-(1H)-Pyridinones in Drug Discovery

The 2-(1H)-pyridinone moiety is a recurring structural motif in a vast array of biologically active compounds. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a highly sought-after heterocycle in the design of novel therapeutics. From antiviral and anticancer agents to cardiovascular and central nervous system drugs, the versatility of the 2-pyridinone core is well-established. The development of efficient synthetic routes to access diverse libraries of these compounds is therefore a critical endeavor in modern drug discovery. One-pot syntheses have emerged as a powerful tool in this pursuit, streamlining the synthetic process and enabling the rapid generation of molecular diversity.

Strategic Approaches to One-Pot 2-(1H)-Pyridinone Synthesis

This guide will delve into three prominent and practical one-pot strategies for the synthesis of 2-(1H)-pyridinone derivatives:

  • Multicomponent Reactions (MCRs): The convergent nature of MCRs makes them ideal for generating molecular complexity in a single step.

  • Modified Guareschi-Thorpe Reaction: A classic method for pyridine synthesis, adaptable to a one-pot protocol for accessing highly functionalized 2-hydroxypyridines (the tautomeric form of 2-pyridinones).

  • Enamine-Based Cyclizations: The use of pre-formed or in situ generated enamines provides a versatile entry into the 2-pyridinone scaffold.

Each section will provide a detailed, step-by-step protocol, a discussion of the underlying mechanism, and a summary of the method's scope and limitations.

Multicomponent Synthesis of Highly Functionalized 2-(1H)-Pyridinones

Multicomponent reactions are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single operation. This approach is highly atom-economical and allows for the rapid generation of diverse compound libraries.

Four-Component Synthesis of 3,4-Dihydro-2-(1H)-pyridones under Microwave Irradiation

This protocol describes a rapid and efficient one-pot, four-component synthesis of N-alkylated 3,4-dihydro-2-(1H)-pyridone derivatives under microwave irradiation. The reaction combines an aromatic aldehyde, an active methylene compound (methyl cyanoacetate), an acetophenone, and an amino alcohol.[1][2]

Experimental Protocol:

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol)

  • Methyl cyanoacetate (1.0 mmol)

  • Acetophenone (1.0 mmol)

  • 2-Aminoethanol (1.0 mmol)

  • Microwave reactor vials

  • Ethanol (optional, for crystallization)

Procedure:

  • To a 10 mL microwave reactor vial, add the aromatic aldehyde (1.0 mmol), methyl cyanoacetate (1.0 mmol), acetophenone (1.0 mmol), and 2-aminoethanol (1.0 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 250 W for 10-15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The resulting solid product is collected by filtration.

  • Wash the solid with a small amount of cold ethanol.

  • If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Safety Precautions:

  • Microwave reactors should be operated according to the manufacturer's instructions. Ensure the vial is properly sealed to prevent pressure buildup.

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and nitrile gloves.[3][4]

Mechanism Overview:

The reaction proceeds through a cascade of reactions, likely initiated by a Knoevenagel condensation between the aromatic aldehyde and methyl cyanoacetate, followed by a Michael addition of the enolate derived from acetophenone. The amino alcohol then condenses with one of the carbonyl groups, leading to an intramolecular cyclization and dehydration to form the final 3,4-dihydro-2-(1H)-pyridone derivative.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 One-Pot Reaction cluster_2 Work-up & Purification A Aromatic Aldehyde E Microwave Irradiation (250W, 10-15 min) A->E B Methyl Cyanoacetate B->E C Acetophenone C->E D 2-Aminoethanol D->E F Cooling E->F G Filtration F->G H Washing with Ethanol G->H I Recrystallization (optional) H->I J Final Product I->J

Caption: Workflow for the microwave-assisted four-component synthesis of 3,4-dihydro-2-(1H)-pyridones.

Modified Guareschi-Thorpe Synthesis of 2-Hydroxypyridines

The Guareschi-Thorpe reaction is a classic method for the synthesis of 2-hydroxypyridines. This modified one-pot protocol utilizes ammonium carbonate as a green and efficient source of ammonia, avoiding the need for handling gaseous ammonia.[5][6]

Three-Component Synthesis in an Aqueous Medium

This protocol outlines the synthesis of 2-hydroxy-3-cyanopyridine derivatives through a three-component condensation of a 1,3-dicarbonyl compound, an alkyl cyanoacetate, and ammonium carbonate in an aqueous ethanol mixture.

Experimental Protocol:

Materials:

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 mmol)

  • Alkyl cyanoacetate (e.g., ethyl cyanoacetate, 1.0 mmol)

  • Ammonium carbonate (2.0 mmol)

  • Ethanol

  • Water

  • Round-bottom flask with a reflux condenser

  • Stirring hotplate

Procedure:

  • In a round-bottom flask, combine the 1,3-dicarbonyl compound (1.0 mmol), alkyl cyanoacetate (1.0 mmol), and ammonium carbonate (2.0 mmol).

  • Add a 1:1 mixture of ethanol and water (e.g., 2 mL total volume).

  • Attach a reflux condenser and heat the mixture to 80 °C with stirring.

  • Maintain the reaction at 80 °C for the required time (typically 1-2 hours), monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add cold water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry. The product is often pure enough for subsequent use without further purification.

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate PPE, including safety goggles, a lab coat, and gloves.

  • Ammonium carbonate can release ammonia gas upon heating; ensure adequate ventilation.

Mechanistic Pathway:

G A 1,3-Dicarbonyl D Knoevenagel Condensation A->D B Alkyl Cyanoacetate B->D C Ammonium Carbonate C->D NH3 source E Michael Addition D->E F Intramolecular Cyclization E->F G Dehydration/Aromatization F->G H 2-Hydroxypyridine Product G->H

Caption: Proposed mechanistic pathway for the modified Guareschi-Thorpe synthesis.

Comparative Data for Guareschi-Thorpe Synthesis:

Entry1,3-Dicarbonyl CompoundAlkyl CyanoacetateTime (h)Yield (%)
1Ethyl acetoacetateEthyl cyanoacetate1.595
2AcetylacetoneEthyl cyanoacetate197
3BenzoylacetoneEthyl cyanoacetate1.593

Data adapted from reference[5].

Enamine-Mediated One-Pot Synthesis of 2-(1H)-Pyridinones

The reaction of enamines with activated methylene compounds provides a versatile route to highly substituted 2-(1H)-pyridinones. The enamine can be pre-formed or generated in situ, offering flexibility in the experimental design.

Synthesis from In Situ Generated Enamines

This protocol details a one-pot synthesis where an enamine is generated in situ from a ketone and a primary amine, which then reacts with an active methylene compound to yield the 2-pyridinone.

Experimental Protocol:

Materials:

  • Ketone (e.g., acetone, 1.0 mmol)

  • Primary amine (e.g., benzylamine, 1.0 mmol)

  • Active methylene compound (e.g., malononitrile, 1.0 mmol)

  • Base (e.g., piperidine, catalytic amount)

  • Solvent (e.g., ethanol)

  • Round-bottom flask with a reflux condenser

  • Stirring hotplate

Procedure:

  • To a round-bottom flask, add the ketone (1.0 mmol), primary amine (1.0 mmol), and a catalytic amount of piperidine in ethanol.

  • Stir the mixture at room temperature for 30 minutes to facilitate enamine formation.

  • Add the active methylene compound (1.0 mmol) to the reaction mixture.

  • Attach a reflux condenser and heat the reaction to reflux for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Safety Precautions:

  • Handle all reagents in a well-ventilated fume hood.

  • Piperidine is a toxic and corrosive base; handle with care.

  • Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.

Logical Relationship Diagram:

G cluster_0 Reactants A Ketone D In Situ Enamine Formation A->D B Primary Amine B->D C Active Methylene Compound E Michael Addition C->E D->E F Intramolecular Cyclization & Tautomerization E->F G 2-Pyridinone Product F->G

Caption: Logical steps in the enamine-mediated one-pot synthesis of 2-pyridinones.

Conclusion

The one-pot synthesis of 2-(1H)-pyridinone derivatives represents a significant advancement in synthetic organic chemistry, offering streamlined and efficient access to this important class of heterocyclic compounds. The methodologies presented in this guide—multicomponent reactions, the modified Guareschi-Thorpe synthesis, and enamine-based cyclizations—provide a versatile toolkit for researchers in drug discovery and related fields. The choice of a specific protocol will depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis. By understanding the underlying principles and experimental nuances of each method, researchers can effectively leverage these one-pot strategies to accelerate their research and development efforts.

References

  • Bagley, M. C., et al. (2007). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. [Link]

  • Bradlow, H. L., et al. (1955). 1-methyl-2-pyridone. Organic Syntheses. [Link]

  • Organic Chemistry Portal. Synthesis of 2-pyridones. [Link]

  • Dong, D., et al. (2016). Synthesis of Functionalized Pyridines via Cu(II)-Catalyzed One-Pot Cascade Reactions of Inactivated Saturated Ketones with Electron-Deficient Enamines. The Journal of Organic Chemistry. [Link]

  • Pan, W., et al. (2007). Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters. [Link]

  • Baba Ahmed, I., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Chem. Proc. [Link]

  • Song, R.-J., et al. (2016). One-Pot Reactions for Modular Synthesis of Polysubstituted and Fused Pyridines. Organic Letters. [Link]

  • Ghorbani-Vaghei, R., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances. [Link]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. [Link]

  • Baba Ahmed, I., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. ResearchGate. [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Li, J., et al. (2023). Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. Molecules. [Link]

  • Colby, D. A., et al. (2011). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. The Journal of Organic Chemistry. [Link]

  • Ghorbani-Vaghei, R., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. ResearchGate. [Link]

  • Shaabani, A., et al. (2012). Ultrasound-Promoted One-Pot, Four-Component Synthesis of Pyridin-2(1H)-One Derivatives. Molecules. [Link]

  • Environmental Health and Safety. Pyrophoric Reagents Handling in Research Labs. [Link]

  • Al-Zaydi, K. M. (2022). Synthesis of pyridine derivatives using multicomponent reactions. OUCI. [Link]

  • Park, Y., et al. (2017). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science. [Link]

Sources

Application Notes and Protocols for the Regioselective Synthesis of Substituted Arylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Arylpyridines in Modern Chemistry

Substituted arylpyridines are privileged heterocyclic scaffolds that form the structural core of numerous compounds across a wide spectrum of applications. They are among the most common nitrogen heterocyles found in FDA-approved drugs, where the pyridine ring acts as a bioisostere for a phenyl group but with added functionalities such as hydrogen bond accepting capabilities and modified metabolic stability.[1] This makes them indispensable building blocks in medicinal chemistry for tuning protein binding affinity, selectivity, and pharmacokinetic properties.[2] Beyond pharmaceuticals, arylpyridines are crucial in materials science as ligands for transition metal catalysts, components of organic light-emitting diodes (OLEDs), and functional organic materials.[1]

However, the synthesis of specifically substituted arylpyridines presents a significant challenge. The pyridine ring is electron-deficient, which deactivates it towards electrophilic aromatic substitution. Furthermore, the lone pair on the nitrogen atom can coordinate to and inhibit transition metal catalysts, complicating many standard cross-coupling reactions.[1][3] The primary challenge, and the focus of this guide, is achieving regioselectivity —the controlled installation of an aryl group at a specific position (C2, C3, or C4) of the pyridine core.

This document provides researchers, scientists, and drug development professionals with an in-depth guide to the principal strategies for achieving regioselective arylation of pyridines. We will move beyond simple procedural lists to explain the mechanistic rationale behind these powerful techniques, offering field-proven insights and detailed, actionable protocols.

Strategic Overview: Controlling Regioselectivity

The regioselectivity of pyridine arylation is governed by the inherent electronic properties of the ring and the mechanism of the chosen synthetic method. The C2/C6 and C4 positions are electronically poor due to the inductive effect of the nitrogen, while the C3/C5 positions are comparatively electron-rich. This electronic landscape dictates the preferred sites for different reaction types.

G cluster_pyridine Pyridine Core cluster_strategies Regioselective Arylation Strategies Pyridine Pyridine Ring C2 C2/C6-Arylation (Electronically Favored) Pyridine->C2 Intrinsic Reactivity C4 C4-Arylation (Sterically Accessible) Pyridine->C4 Overriding C2-Selectivity C3 C3/C5-Arylation (Challenging) Pyridine->C3 Requires Specific Activation C2_Methods • Cross-Coupling (Suzuki, Negishi) • Directed C-H Activation • N-Oxide Strategy C2->C2_Methods Methods C4_Methods • Metalation (n-BuNa) • Photochemical Methods • N-Aminopyridinium Salts C4->C4_Methods Methods C3_Methods • Directed C-H Activation • Halogen Dance / Isomerization • Aryne Chemistry C3->C3_Methods Methods

Figure 1: Key strategies for achieving regioselective arylation at different positions of the pyridine ring.

Section 1: C2-Arylation - Leveraging the Nitrogen's Influence

The C2 position is the most electronically deficient and sterically accessible to the nitrogen atom, making it the kinetically favored site for many reactions, including nucleophilic addition and metal-catalyzed C-H activation.

Suzuki-Miyaura Cross-Coupling: The Workhorse Reaction

The Suzuki-Miyaura coupling is arguably the most robust and widely used method for constructing C-C bonds. For C2-arylpyridines, this typically involves the reaction of a 2-halopyridine (Cl, Br, I) or a 2-pyridyl sulfonyl fluoride with an arylboronic acid or ester.[4][5][6][7]

Causality Behind the Choice:

  • Reliability: This method is high-yielding and tolerant of a vast array of functional groups.

  • Substrate Availability: 2-Halopyridines and arylboronic acids are commercially available in great diversity.

  • Mechanism: The reaction proceeds via a well-understood catalytic cycle involving a Pd(0)/Pd(II) couple. The choice of ligand is critical to stabilize the palladium catalyst and facilitate the reaction steps. Dppf (1,1'-bis(diphenylphosphino)ferrocene) is a common and effective ligand for these couplings.[4][5]

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Py-X Int1 L₂Pd(II)(Py)(X) OxAdd->Int1 Transmetal Transmetalation Int1->Transmetal Int2 L₂Pd(II)(Py)(Ar) Transmetal->Int2 RedElim Reductive Elimination Int2->RedElim RedElim->Pd(0)L2 Product Aryl-Pyridine RedElim->Product Boronic Ar-B(OR)₂ + Base Boronic->Transmetal DG_Activation Pyridine Pyridine Ring C2-Directing Group (DG) Catalyst Pd(II) Catalyst Pyridine:f1->Catalyst Coordination Intermediate Cyclometalated Intermediate (5-membered ring) Catalyst->Intermediate C-H Activation at C3 Product C3-Arylated Pyridine Intermediate->Product Arylation & DG Removal

Sources

Experimental protocol for Guareschi-Thorpe reaction for 2-pyridone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The Guareschi-Thorpe Reaction: A Robust and Versatile Protocol for the Synthesis of 2-Pyridones

Abstract: The 2-pyridone structural motif is a cornerstone in medicinal chemistry and drug development, appearing in numerous pharmaceuticals. The Guareschi-Thorpe reaction offers a reliable and adaptable method for synthesizing these valuable heterocyclic compounds. This application note provides an in-depth guide to the reaction, including a detailed experimental protocol, mechanistic insights, and practical advice for troubleshooting. We will explore a modern, environmentally friendly approach using ammonium carbonate, which serves as both the nitrogen source and a mild basic promoter.

Introduction: The Significance of 2-Pyridones and the Guareschi-Thorpe Reaction

The pyridine ring is a fundamental scaffold in a vast array of bioactive molecules. Among its derivatives, 2-pyridones are of particular importance due to their presence in pharmaceuticals such as the anti-inflammatory drug Pirfenidone and the antimycotic agent Ciclopirox[1]. The Guareschi-Thorpe reaction, a classic name reaction in organic chemistry, provides a convergent and efficient route to substituted 2-pyridones.[2] It is a multicomponent reaction that typically involves the condensation of a β-dicarbonyl compound (or a β-keto ester) with cyanoacetamide or its precursors.[1][3][4][5][6]

Historically, the reaction has been performed under various conditions, sometimes requiring strong bases or harsh solvents.[7] However, recent advancements have led to more sustainable and user-friendly protocols. This guide will focus on an advanced version of the Guareschi-Thorpe reaction that utilizes ammonium carbonate in an aqueous medium, offering high yields, simple work-up procedures, and a favorable environmental profile.[1][3][4][5][6]

Mechanistic Insights: Understanding the "Why" Behind the Protocol

The Guareschi-Thorpe reaction for 2-pyridone synthesis proceeds through a cascade of well-understood reaction steps. A clear comprehension of this mechanism is crucial for optimizing reaction conditions and for troubleshooting any unexpected outcomes. The reaction can be broadly categorized as a condensation-cyclization sequence.

The proposed mechanism when using a β-keto ester and an alkyl cyanoacetate with ammonium carbonate is as follows[1]:

  • In situ formation of Cyanoacetamide: The reaction initiates with the aminolysis of the alkyl cyanoacetate by ammonia (from ammonium carbonate) to form cyanoacetamide. This is a critical step as cyanoacetamide is the key nucleophile in the subsequent condensation.[1]

  • Knoevenagel-type Condensation: The enolate of the β-keto ester, formed under the mildly basic conditions provided by ammonium carbonate, undergoes a Knoevenagel-type condensation with the carbonyl group of another molecule of the β-keto ester or with an aldehyde if one is used.

  • Michael Addition: The cyanoacetamide then acts as a nucleophile in a Michael addition to the α,β-unsaturated intermediate formed in the previous step.

  • Intramolecular Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, where the amide nitrogen attacks one of the carbonyl groups. This is followed by dehydration to form the stable 2-pyridone ring.

This sequence of events highlights the dual role of ammonium carbonate as both a nitrogen source and a mild base to promote the condensation steps.[1][3][6]

Visualizing the Mechanism:

Guareschi-Thorpe Mechanism cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Final Product Ketoester β-Keto Ester Enolate Enolate of β-Keto Ester Ketoester->Enolate Base Cyanoacetate Alkyl Cyanoacetate Cyanoacetamide Cyanoacetamide Cyanoacetate->Cyanoacetamide AmmoniumCarbonate (NH₄)₂CO₃ AmmoniumCarbonate->Cyanoacetamide Aminolysis AmmoniumCarbonate->Enolate MichaelAdduct Michael Adduct Cyanoacetamide->MichaelAdduct UnsaturatedIntermediate α,β-Unsaturated Intermediate Enolate->UnsaturatedIntermediate Knoevenagel Condensation UnsaturatedIntermediate->MichaelAdduct Michael Addition Pyridone 2-Pyridone MichaelAdduct->Pyridone Intramolecular Cyclization & Dehydration

Caption: Proposed mechanism of the Guareschi-Thorpe reaction.

Detailed Experimental Protocol: An Advanced, Green Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone

This protocol describes the synthesis of a representative 2-pyridone from ethyl acetoacetate and ethyl cyanoacetate using ammonium carbonate.

Materials and Equipment:

  • Ethyl acetoacetate (reagent grade)

  • Ethyl cyanoacetate (reagent grade)

  • Ammonium carbonate (reagent grade)

  • Ethanol (95%)

  • Deionized water

  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine ethyl acetoacetate (1.30 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol).

  • Solvent Addition: To the flask, add a 1:1 mixture of ethanol and deionized water (40 mL). The use of an aqueous medium is a key feature of this green protocol.[1][3]

  • Reaction Conditions: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC). Typically, the reaction is complete within 3-5 hours. The product will often precipitate out of the reaction mixture as it forms.[1]

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature.

    • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.

  • Drying and Characterization:

    • Dry the purified product in a vacuum oven at 50-60°C until a constant weight is achieved.

    • The expected product is 3-cyano-4,6-dimethyl-2-pyridone.

    • Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry) to confirm its identity and purity.

Visualizing the Experimental Workflow:

Experimental Workflow start Start reagents Combine Reactants: - Ethyl Acetoacetate - Ethyl Cyanoacetate - Ammonium Carbonate start->reagents end End solvent Add Solvent: 1:1 Ethanol/Water reagents->solvent reflux Heat to 80°C under Reflux (3-5 hours) solvent->reflux cool Cool to Room Temperature and then in Ice Bath reflux->cool filter Vacuum Filter to Collect Solid cool->filter wash Wash with Cold Ethanol filter->wash dry Dry under Vacuum wash->dry characterize Characterize Product (NMR, IR, MS) dry->characterize characterize->end

Caption: Step-by-step experimental workflow for 2-pyridone synthesis.

Versatility and Scope

The Guareschi-Thorpe reaction is highly versatile and can be adapted for the synthesis of a wide range of substituted 2-pyridones. The following table summarizes the reaction of various β-dicarbonyl compounds with cyanoacetamide or its precursors.

β-Dicarbonyl CompoundCyano-ComponentBase/Nitrogen SourceSolventTemp (°C)Time (h)Yield (%)Reference
Ethyl acetoacetateEthyl cyanoacetate(NH₄)₂CO₃EtOH/H₂O80396[1][6]
AcetylacetoneCyanoacetamideKOHEthanol80479[8][9]
DibenzoylmethaneCyanoacetamide(NH₄)₂CO₃EtOH/H₂O80592[1]
Ethyl benzoylacetateEthyl cyanoacetate(NH₄)₂CO₃EtOH/H₂O80494[1]

Troubleshooting and Field-Proven Insights

Even with a robust protocol, challenges can arise. Here are some common issues and their solutions:

  • Low Yield:

    • Incomplete reaction: Ensure the reaction has gone to completion by TLC. If not, extend the reaction time.

    • Suboptimal temperature: The reaction temperature is crucial. Ensure it is maintained at the specified level.

    • Purity of reagents: Use high-purity starting materials. Ammonium carbonate can decompose over time; use a fresh batch if in doubt.

    • pH of the reaction medium: The mildly basic nature of ammonium carbonate is beneficial. If using other bases, ensure the pH is optimal for the condensation and cyclization steps.[1]

  • Formation of Side Products:

    • Self-condensation of starting materials: This can occur if the reaction conditions are too harsh. The use of ammonium carbonate at moderate temperatures minimizes this.

    • Incomplete cyclization: Ensure sufficient heating time to drive the final dehydration and aromatization step.

  • Purification Difficulties:

    • Product solubility: If the product is soluble in the reaction mixture, a simple precipitation work-up may not be sufficient. In such cases, extraction with an organic solvent followed by column chromatography may be necessary.

    • Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

Conclusion

The Guareschi-Thorpe reaction remains a highly relevant and powerful tool for the synthesis of 2-pyridones. The modern protocol presented here, utilizing ammonium carbonate in an aqueous medium, offers significant advantages in terms of sustainability, ease of execution, and high yields. By understanding the underlying mechanism and potential pitfalls, researchers in drug discovery and organic synthesis can effectively leverage this reaction to access a diverse range of valuable 2-pyridone derivatives.

References

  • Tron, G. C., Minassi, A., Sorba, G., Fausone, M., & Appendino, G. (2021). Icilio Guareschi and his amazing “1897 reaction”. Beilstein Journal of Organic Chemistry, 17, 1335–1351. [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25423–25430. [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. ResearchGate. [Link]

  • Guareschi–Thorpe reaction in water using ammonium carbonate. ResearchGate. (n.d.). [Link]

  • Schmidt, G., Bolli, M. H., Lescop, C., & Abele, S. (2012). Practical and Scalable Synthesis of S1P1 Receptor Agonist ACT-209905. Organic Process Research & Development, 16(5), 1073–1083. [Link]

  • The Guareschi–Thorpe Cyclization Revisited – An Efficient Synthesis of Substituted 2,6-Dihydroxypyridines and 2,6-Dichloropyridines. ResearchGate. (n.d.). [Link]

  • Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. University of Leeds. (n.d.). [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. National Institutes of Health. [Link]

  • Thorpe reaction. (2020). L.S.College, Muzaffarpur. [Link]

  • Guareschi-Thorpe Condensation. (n.d.). Merck. [Link]

  • Thorpe reaction. (n.d.). Wikipedia. [Link]

  • Carles, L., Narkunan, K., Penlou, S., Rousset, L., Bouchu, D., & Ciufolini, M. A. (2002). 2-Pyridones from Cyanoacetamides and Enecarbonyl Compounds: Application to the Synthesis of Nothapodytine B. The Journal of Organic Chemistry, 67(12), 4304–4308. [Link]

  • Carles, L., Narkunan, K., Penlou, S., Rousset, L., Bouchu, D., & Ciufolini, M. A. (2002). 2-pyridones from cyanoacetamides and enecarbonyl compounds: application to the synthesis of nothapodytine B. PubMed. [Link]

  • El-Gaber, M. A., & Hussein, A. M. (2022). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Molecules, 27(23), 8201. [Link]

  • El-Gaber, M. A., & Hussein, A. M. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Sciforum. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Amino-5,6-dimethyl-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this technical support center to provide you with in-depth guidance on the purification of 3-Amino-5,6-dimethyl-2(1H)-pyridinone. This resource is structured to address common challenges encountered in research and development, moving from frequently asked questions to detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I should expect in crude 3-Amino-5,6-dimethyl-2(1H)-pyridinone?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common and efficient synthesis involves a two-step process: the Guareschi-Thorpe reaction to form the pyridinone ring, followed by the reduction of a nitrile group.[1] Therefore, you should anticipate the following potential impurities:

  • Unreacted Starting Materials: Acetylacetone and cyanoacetamide from the initial condensation step.[1]

  • Intermediate: The 3-cyano-4,6-dimethyl-2-pyridone intermediate from the first step of the synthesis.[1]

  • Reagents from Reduction: Residual Raney Nickel (if used for hydrogenation) and inorganic salts like borates from sodium borohydride reduction.

  • Solvents: Residual solvents from the reaction and work-up, such as ethanol and ethyl acetate.[1]

  • Colored Impurities: Often, crude aminopyridines can have a distinct color due to minor, highly conjugated byproducts.

Q2: My crude product is a dark, oily substance. Where do I begin the purification?

A2: An oily or darkly colored crude product suggests the presence of multiple impurities. A logical first step is a phase extraction to remove highly polar or acidic/basic impurities. A typical workup involves dissolving the crude material in an organic solvent like ethyl acetate and washing with water or a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove inorganic salts and acidic byproducts.[1] This is often followed by drying the organic layer and concentrating it to obtain a solid that can be further purified.

Q3: I'm struggling with recrystallization. The compound either "oils out" or the recovery is very low. What should I do?

A3: "Oiling out" occurs when the solute is too soluble in the hot solvent, and upon cooling, it separates as a liquid phase rather than forming crystals. Low recovery indicates that the compound is too soluble in the cold solvent. The key is to find a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

For a polar compound like 3-Amino-5,6-dimethyl-2(1H)-pyridinone, you should screen a range of solvents with varying polarities. Good starting points include alcohols (ethanol, isopropanol), esters (ethyl acetate), and potentially mixtures of these with water or non-polar solvents like hexanes. A systematic approach to solvent screening is crucial.

Q4: Column chromatography on silica gel gives me significant streaking of the product spot on TLC. How can I improve the separation?

A4: Streaking on silica gel is a classic sign of strong interaction between a basic compound (like your aminopyridinone) and the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier to your eluent. Typically, 0.5-1% triethylamine or pyridine in your mobile phase will neutralize these acidic sites, leading to sharper bands and better separation.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Potential Cause Troubleshooting Steps
"Oiling out" The compound is too soluble in the hot solvent, or the solution is too concentrated.1. Add a small amount of a "poor" solvent (one in which the compound is less soluble) to the hot solution until it becomes slightly cloudy, then clarify with a few drops of the "good" solvent. 2. Try a different solvent system with a lower boiling point. 3. Ensure a slow cooling rate.
Low Recovery The compound is too soluble in the cold solvent.1. Cool the crystallization mixture to a lower temperature (e.g., in an ice bath or refrigerator). 2. Partially evaporate the solvent before cooling. 3. Use a different solvent in which the compound is less soluble at room temperature.
No Crystal Formation The solution is not supersaturated, or nucleation is inhibited.1. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. 2. Add a seed crystal of the pure compound. 3. Concentrate the solution further and re-cool.
Colored Crystals Colored impurities are co-crystallizing with the product.1. Perform a hot filtration with activated carbon before allowing the solution to cool. 2. A second recrystallization may be necessary.
Chromatography Troubleshooting
Problem Potential Cause Troubleshooting Steps
Streaking on TLC/Column (Normal Phase) Strong interaction of the basic amine with acidic silica gel.1. Add 0.5-1% triethylamine or pyridine to the mobile phase. 2. Consider using a different stationary phase like alumina (basic or neutral).
Poor Separation of Product and a Close-Running Impurity Insufficient selectivity of the mobile phase.1. Try a different solvent system. For example, if using ethyl acetate/hexanes, try dichloromethane/methanol. 2. For column chromatography, use a shallower gradient.
Product is not Retained on Reversed-Phase C18 Column The compound is too polar for the stationary phase.1. Use a highly aqueous mobile phase (e.g., 95% water with a small amount of organic modifier like methanol or acetonitrile). 2. Consider using a polar-endcapped C18 column or a column designed for polar compounds. 3. Explore Hydrophilic Interaction Liquid Chromatography (HILIC).
Residual Metal Catalyst (e.g., Raney Nickel) in the Final Product Inefficient filtration after the reaction.1. Ensure filtration through a fine filter aid like Celite®. 2. Consider a workup that involves dissolving the crude product and re-filtering.

Experimental Protocols

Protocol 1: Decolorization with Activated Carbon

This procedure is best integrated into a recrystallization protocol.

  • Dissolution: In a flask, dissolve the crude 3-Amino-5,6-dimethyl-2(1H)-pyridinone in the minimum amount of a suitable hot recrystallization solvent.

  • Addition of Carbon: Add a small amount of activated carbon (typically 1-5% w/w of the crude product). Caution: Add the carbon carefully to the hot solution to avoid bumping.

  • Heating: Gently heat the mixture at reflux for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a cotton plug in a heated funnel to remove the activated carbon.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to induce crystallization of the decolorized product.

Protocol 2: Purification by Column Chromatography (Normal Phase)
  • Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel and loading the dry powder onto the top of the column.

  • Elution: Start with a mobile phase of low polarity (e.g., 100% ethyl acetate) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient could be from 0% to 10% methanol in ethyl acetate, with the addition of 0.5% triethylamine throughout.

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visual Workflow and Logic

PurificationWorkflow Crude_Product Crude 3-Amino-5,6-dimethyl- 2(1H)-pyridinone Aqueous_Workup Aqueous Workup (e.g., EtOAc/Water wash) Crude_Product->Aqueous_Workup Recrystallization Recrystallization Aqueous_Workup->Recrystallization Troubleshooting Troubleshooting Needed Aqueous_Workup->Troubleshooting Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography Purity < 98% Pure_Product Pure Product Recrystallization->Pure_Product Purity > 98% Recrystallization->Troubleshooting Column_Chromatography->Pure_Product Column_Chromatography->Troubleshooting

Caption: General purification workflow for 3-Amino-5,6-dimethyl-2(1H)-pyridinone.

References

Sources

Recrystallization Rescue: A Technical Support Guide for Aminopyridinone Compound Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the recrystallization of aminopydridinone compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this important class of molecules. Drawing from established chemical principles and field-tested experience, this resource provides in-depth troubleshooting guides and frequently asked questions to help you achieve the desired purity and yield in your crystallization experiments.

Introduction: The Aminopyridinone Recrystallization Challenge

Aminopyridinone compounds, a vital scaffold in medicinal chemistry, often present unique purification challenges. Their combination of a hydrogen-bond-donating amino group, a hydrogen-bond-accepting pyridinone carbonyl, and an aromatic system creates a molecule with complex solubility behavior. This can lead to common issues such as "oiling out," poor crystal formation, and difficulty in removing specific impurities. This guide will equip you with the knowledge to anticipate and overcome these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when developing a recrystallization protocol for aminopyridinone compounds.

Q1: What is the best starting point for solvent selection with a novel aminopyridinone?

A1: A logical starting point is to test a range of solvents with varying polarities. Due to the polar nature of the aminopyridinone scaffold, polar protic solvents like ethanol, methanol, or isopropanol are often good candidates. Additionally, mixtures of these alcohols with water can be highly effective, as the water acts as an anti-solvent to reduce solubility upon cooling. For less polar aminopyridinone derivatives, solvents like ethyl acetate or acetone, potentially in combination with a non-polar anti-solvent like hexanes or heptane, should be explored.

Q2: My aminopyridinone compound "oils out" instead of crystallizing. What is happening and how can I fix it?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice.[1][2] This is often due to the solution being highly supersaturated or the compound's melting point being lower than the temperature of the solution.[3] For aminopyridinones, which can have strong intermolecular interactions, this is a common issue. To resolve this, you can try:

  • Slowing the cooling rate: Allow the solution to cool to room temperature naturally before moving it to an ice bath.

  • Using a more dilute solution: Add a small amount of additional hot solvent to the solution before cooling.

  • Changing the solvent system: Switch to a solvent in which the compound is less soluble, or use a mixed solvent system where the anti-solvent is added slowly to the hot solution.

Q3: My crystal yield is very low. What are the likely causes?

A3: Low yield in recrystallization can stem from several factors:

  • Using too much solvent: This is the most common reason for low recovery.[3] Ensure you are using the minimum amount of hot solvent required to fully dissolve your compound.

  • Premature crystallization: If the compound crystallizes in the funnel during a hot filtration step, you will lose a significant amount of product. Ensure your filtration apparatus is pre-heated.

  • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble will lead to product loss. Always use a cold solvent in which the compound is poorly soluble.

Q4: How do I remove colored impurities from my aminopyridinone sample?

A4: Colored impurities are often large, conjugated organic molecules. These can frequently be removed by adding a small amount of activated charcoal to the hot solution before filtration. Be cautious not to add too much charcoal, as it can also adsorb your desired product.

Troubleshooting Guide: From Theory to Practice

This section provides a more in-depth, problem-and-solution-oriented guide to tackling the most persistent recrystallization challenges with aminopyridinone compounds.

Scenario 1: Persistent "Oiling Out" of the Aminopyridinone

You've tried slowing the cooling rate and using a more dilute solution, but your aminopyridinone compound continues to separate as an oil.

Underlying Cause & In-Depth Solution:

The high polarity and hydrogen bonding capacity of the aminopyridinone moiety can lead to strong solute-solvent interactions, making the transition to a crystalline solid energetically unfavorable compared to a disordered liquid phase.

Advanced Strategies:

  • Mixed-Solvent System with Anti-Solvent Addition: This is often the most effective technique. Dissolve the aminopyridinone in a minimum amount of a "good" hot solvent (e.g., ethanol, methanol, DMF). Then, slowly add a "poor" hot solvent (an anti-solvent like water or an aliphatic hydrocarbon) dropwise until the solution becomes faintly cloudy. Add a few drops of the "good" solvent to redissolve the solid and then allow the solution to cool slowly.[4][5] This carefully controlled approach to supersaturation can favor crystal nucleation over oiling out.

  • pH Adjustment for Ionizable Aminopyridinones: The amino group on the pyridinone ring allows for salt formation. If your compound is soluble in an acidic aqueous solution, you can dissolve it and then slowly neutralize the solution with a base. This change in pH will decrease the solubility and can induce crystallization. This technique can also be used in reverse (dissolving in a basic solution and neutralizing with acid if the molecule has an acidic proton).

Scenario 2: The Aminopyridinone Fails to Crystallize

The solution cools to room temperature and then to 0°C in an ice bath, but no crystals form.

Underlying Cause & In-Depth Solution:

This indicates that the solution is not sufficiently supersaturated at the lower temperature. Either too much solvent was used, or the chosen solvent does not have a steep enough solubility-temperature curve for your specific aminopyridinone.

Advanced Strategies:

  • Inducing Crystallization:

    • Scratching the inner surface of the flask with a glass rod at the meniscus can create microscopic imperfections that serve as nucleation sites.[6]

    • Seeding: If you have a small amount of the pure solid, adding a "seed crystal" can initiate crystallization.[6]

    • Solvent Evaporation: Gently blowing a stream of inert gas (like nitrogen or argon) over the surface of the solution will slowly evaporate the solvent, increasing the concentration and inducing crystallization.

  • Solvent System Re-evaluation: If induction methods fail, it is likely a solvent issue. The solvent may be too good at solvating the aminopyridinone even at low temperatures. You will need to either partially remove the solvent and re-cool or choose a different solvent system altogether.

Scenario 3: Poor Impurity Rejection

After recrystallization, analytical data (e.g., HPLC, NMR) shows that key impurities remain.

Underlying Cause & In-Depth Solution:

Impurities with similar polarity and structure to the desired aminopyridinone can be co-incorporated into the crystal lattice. This is particularly problematic if the impurities can participate in similar hydrogen bonding interactions.

Advanced Strategies:

  • Multi-Step Purification: Recrystallization is not always a panacea. A preliminary purification step, such as column chromatography, may be necessary to remove impurities that are structurally very similar to your product.[6]

  • Acid-Base Extraction: If the impurities lack the basic amino group of your aminopyridinone, you can perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent and wash with an acidic aqueous solution. The aminopyridinone will move to the aqueous layer as its salt, while non-basic impurities will remain in the organic layer. The aqueous layer can then be basified and the purified aminopyridinone extracted back into an organic solvent.

Experimental Protocols

Protocol 1: General Single-Solvent Recrystallization of an Aminopyridinone
  • Solvent Selection: In a small test tube, add ~20 mg of your crude aminopyridinone. Add the chosen solvent (e.g., ethanol) dropwise at room temperature. The ideal solvent will not dissolve the compound at room temperature.

  • Heating: Gently heat the test tube. The ideal solvent will dissolve the compound at or near its boiling point.

  • Cooling: Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation should be observed.

  • Scaling Up: Add the bulk of your crude aminopyridinone to an Erlenmeyer flask. Add the chosen solvent in portions, heating the mixture to a gentle boil after each addition, until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, add a small amount of extra hot solvent and filter the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Two-Solvent Recrystallization for "Oiling Out" Prone Aminopyridinones
  • Solvent Pair Selection: Identify a "good" solvent that readily dissolves the aminopyridinone when hot and a "poor" solvent (anti-solvent) in which the compound is insoluble but is miscible with the "good" solvent (e.g., ethanol and water).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude aminopyridinone in the minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization and Isolation: Follow steps 6-8 from the single-solvent protocol.

Data Presentation

Table 1: Qualitative Solubility of a Representative Aminopyridinone in Common Solvents

SolventPolarity IndexSolubility at 25°CSolubility at Boiling PointNotes
Water10.2Sparingly SolubleSolubleGood anti-solvent for alcohol recrystallizations.
Ethanol5.2Slightly SolubleVery SolubleOften a good first choice for single-solvent recrystallization.
Methanol6.6SolubleVery SolubleMay be too strong a solvent, leading to low recovery.
Isopropanol4.3Slightly SolubleSolubleGood alternative to ethanol, can sometimes give better crystals.
Acetone5.1Slightly SolubleSolubleUseful for less polar aminopyridinone derivatives.
Ethyl Acetate4.4Sparingly SolubleSolubleGood for moderately polar compounds.
Dichloromethane3.4Sparingly SolubleSolubleUse with caution due to volatility and toxicity.
Toluene2.4InsolubleSlightly SolubleCan be used as an anti-solvent with more polar solvents.
Hexanes0.1InsolubleInsolubleCommon anti-solvent for use with ethyl acetate or acetone.

Note: This table is a generalization. The solubility of your specific aminopyridinone derivative will depend on its other functional groups and substitution pattern.

Visualizations

Diagram 1: Logical Workflow for Aminopyridinone Recrystallization

Recrystallization_Workflow start Crude Aminopyridinone solvent_screen Solvent Screening (Small Scale) start->solvent_screen single_solvent Good Single Solvent Found? solvent_screen->single_solvent dissolve_single Dissolve in Min. Hot Solvent single_solvent->dissolve_single Yes two_solvent Select Miscible Solvent Pair (Good/Poor) single_solvent->two_solvent No hot_filtration Hot Filtration (if needed) dissolve_single->hot_filtration cool_single Slow Cooling hot_filtration->cool_single crystals_form_single Crystals Form? cool_single->crystals_form_single collect_crystals Collect & Dry Crystals crystals_form_single->collect_crystals Yes oiling_out Troubleshoot: Oiling Out crystals_form_single->oiling_out Oils Out no_crystals Troubleshoot: No Crystals crystals_form_single->no_crystals No end Pure Aminopyridinone collect_crystals->end dissolve_two Dissolve in Min. Hot 'Good' Solvent two_solvent->dissolve_two add_antisolvent Add Hot 'Poor' Solvent to Cloud Point dissolve_two->add_antisolvent clarify Clarify with 'Good' Solvent add_antisolvent->clarify cool_two Slow Cooling clarify->cool_two crystals_form_two Crystals Form? cool_two->crystals_form_two crystals_form_two->collect_crystals Yes crystals_form_two->oiling_out Oils Out crystals_form_two->no_crystals No

Caption: Workflow for selecting and performing aminopyridinone recrystallization.

Diagram 2: Troubleshooting "Oiling Out"

Oiling_Out_Troubleshooting start Observation: 'Oiling Out' Occurs cause1 High Supersaturation / Fast Cooling start->cause1 cause2 Solvent Choice (Compound too soluble) start->cause2 cause3 Low Melting Point Impurities start->cause3 solution1a Re-heat to dissolve oil cause1->solution1a solution2a Switch to a less polar solvent cause2->solution2a solution2b Use a two-solvent system (anti-solvent) cause2->solution2b solution3a Pre-purify by column chromatography cause3->solution3a solution3b Perform acid-base extraction cause3->solution3b solution1b Add small amount of additional hot solvent solution1a->solution1b solution1c Cool much more slowly (e.g., insulated bath) solution1b->solution1c

Caption: Decision tree for troubleshooting "oiling out" in crystallization.

References

  • Gavira, J. A., & Ng, J. D. (2010). Crystallization of Biological Macromolecules. Oxford University Press.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • PubChem. (n.d.). Milrinone. [Link]

  • Google Patents. (2013). Method for synthesising milrinone.
  • Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. [Link]

Sources

Technical Support Center: Navigating the Stability of Purified Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with purified aminopyridine derivatives. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and practical protocols to address the stability challenges you may encounter during your experiments. Our goal is to empower you with the knowledge to ensure the integrity and reliability of your valuable research materials.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals of Aminopyridine Stability

This section addresses common questions regarding the stability of aminopyridine derivatives, providing concise answers grounded in established scientific principles.

Q1: What are the primary factors that can compromise the stability of my purified aminopyridine derivative?

A1: The stability of aminopyridine derivatives is primarily influenced by four key factors:

  • Oxidation: The pyridine ring and the amino group are susceptible to oxidation, especially in the presence of atmospheric oxygen, peroxides, or metal ions. This can lead to the formation of N-oxides and other degradation products.

  • pH: The pH of the solution can significantly impact stability. While acidic conditions are generally favorable, alkaline environments can promote degradation of some derivatives.

  • Light: Many aminopyridine derivatives are photosensitive and can degrade upon exposure to UV or even ambient light, leading to discoloration and the formation of photoproducts.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.

Q2: My purified aminopyridine derivative, which was initially a white powder, has turned yellow/brown upon storage. What could be the cause?

A2: A color change from white to yellow or brown is a common indicator of degradation, most frequently due to oxidation or photodegradation. The formation of colored impurities, such as nitro-pyridines or polymeric materials, can result from prolonged exposure to air and/or light. It is crucial to store purified aminopyridine derivatives in well-sealed, amber-colored vials, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place.

Q3: I've dissolved my aminopyridine derivative in a solvent, and now I see a precipitate forming. What's happening?

A3: Precipitation upon dissolution can be attributed to several factors:

  • Poor Solubility: The chosen solvent may not be optimal for your specific derivative, leading to supersaturation and subsequent precipitation. It's essential to determine the solubility of your compound in various solvents before preparing stock solutions.

  • pH Shift: If the solvent alters the pH of the microenvironment around the dissolved molecule, it can affect the ionization state of the aminopyridine and reduce its solubility. This is particularly relevant when using buffered solutions.

  • Common Ion Effect: If your derivative is a salt, dissolving it in a solution that already contains a common ion can decrease its solubility.

  • Polymorphism: Some compounds can exist in different crystalline forms (polymorphs) with varying solubilities. A solvent-mediated phase transformation to a less soluble polymorph could be occurring.

Q4: What are the best general practices for storing purified aminopyridine derivatives?

A4: To maximize the shelf-life of your purified aminopyridine derivatives, adhere to the following storage guidelines:

  • Solid Form: Store as a solid whenever possible, as this is generally the most stable form.

  • Container: Use amber glass vials with tight-fitting caps to protect from light and moisture.

  • Atmosphere: For particularly sensitive compounds, consider flushing the vial with an inert gas like argon or nitrogen before sealing.

  • Temperature: Store at the recommended temperature, which is typically refrigerated (2-8 °C) or at room temperature (20-25 °C) in a desiccator, depending on the specific derivative's stability profile. Avoid repeated freeze-thaw cycles for solutions.

  • Solutions: If you must store your compound in solution, use a high-purity, degassed solvent. Prepare fresh solutions for critical experiments whenever possible. Short-term storage of solutions should be at 2-8 °C, protected from light.

Section 2: Troubleshooting Guide - Addressing Common Experimental Challenges

This section provides a structured approach to troubleshooting common stability-related issues encountered during experimental workflows.

Observed Issue Potential Causes Recommended Solutions & Rationale
Unexpected peaks in HPLC chromatogram of a freshly prepared solution. 1. Contaminated solvent or glassware. 2. Degradation during sample preparation. 3. Presence of impurities from synthesis. 1. Use high-purity HPLC-grade solvents and meticulously clean all glassware. Rationale: Trace impurities in solvents can react with the aminopyridine derivative.2. Minimize the time between dissolving the compound and analysis. Avoid excessive heating or sonication. Rationale: Some derivatives may be unstable in certain solvents even at room temperature.3. Review the purification method. Consider re-purification if necessary. Rationale: Initial purification may not have been sufficient to remove all synthesis-related impurities.
Loss of compound potency over time in a stored solution. 1. Chemical degradation (oxidation, hydrolysis). 2. Adsorption to the container surface. 1. Conduct a forced degradation study (see Section 3) to identify the primary degradation pathway. Adjust storage conditions accordingly (e.g., deoxygenate solvent, adjust pH, protect from light). Rationale: Understanding the degradation mechanism allows for targeted stabilization strategies.2. Use silanized glass vials or low-adsorption plastic containers. Rationale: Basic compounds like aminopyridines can adsorb to acidic glass surfaces.
Inconsistent results in biological assays. 1. Degradation of the active compound in the assay medium. 2. Precipitation of the compound at the working concentration. 1. Assess the stability of the compound in the assay buffer under the experimental conditions (time, temperature, light exposure). Rationale: The components of the assay medium (e.g., salts, proteins) can affect stability.2. Determine the solubility of the compound in the final assay buffer. If solubility is an issue, consider using a co-solvent (e.g., DMSO, ethanol) at a concentration that does not affect the assay, or prepare a more dilute stock solution. Rationale: Undissolved compound will lead to inaccurate and variable results.
Color change of the compound during a reaction. 1. Reaction with other reagents or intermediates. 2. Degradation under the reaction conditions (e.g., high temperature, presence of oxidizing/reducing agents). 1. Analyze the reaction mixture by HPLC-MS to identify potential colored byproducts. Rationale: This will help elucidate the side reactions occurring.2. Modify the reaction conditions (e.g., lower temperature, use of an inert atmosphere, change of solvent) to minimize degradation. Rationale: Optimizing reaction parameters can improve yield and purity by minimizing side reactions.

Section 3: Experimental Protocols - Proactively Assessing Stability

This section provides detailed, step-by-step protocols for key experiments to evaluate the stability of your purified aminopyridine derivatives.

Protocol: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of a molecule and for developing a stability-indicating analytical method. This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines.[1]

Objective: To identify potential degradation products of an aminopyridine derivative under various stress conditions.

Materials:

  • Purified aminopyridine derivative

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • pH meter

  • Calibrated oven

  • Photostability chamber (with UV and visible light sources)

  • HPLC system with a photodiode array (PDA) detector

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the aminopyridine derivative in a suitable solvent (e.g., 50:50 ACN:water) at a concentration of 1 mg/mL.

    • For each stress condition, dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the working solution and 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

    • Base Hydrolysis: Mix equal volumes of the working solution and 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.

    • Oxidative Degradation: Mix equal volumes of the working solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, place a solution of the compound at 60°C for 48 hours.

    • Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to shield it from light.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method (see Protocol 3.2).

    • Use a PDA detector to monitor for peak purity and to obtain UV spectra of the parent compound and any degradation products.

Data Interpretation:

  • Aim for 5-20% degradation of the parent compound. If degradation is minimal, increase the stress level (e.g., higher temperature, longer exposure time). If degradation is excessive, reduce the stress level.

  • Compare the chromatograms of the stressed samples to the control to identify degradation products.

  • The peak purity analysis will help determine if the parent peak co-elutes with any degradation products.

Protocol: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent aminopyridine derivative from its potential degradation products.

Rationale for Method Parameters:

  • Column: A C18 column is a good starting point for many small molecules, offering good hydrophobic retention.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) allows for gradient elution to separate compounds with a range of polarities. The buffer is crucial for controlling the ionization state of the aminopyridine and any acidic or basic degradants, thereby ensuring reproducible retention times. A slightly acidic pH (e.g., 3-5) is often beneficial for the peak shape of basic compounds like aminopyridines.

  • Detector: A PDA detector is essential for a stability-indicating method as it allows for the assessment of peak purity and can help in the tentative identification of degradation products based on their UV spectra.

Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Formic acid or phosphoric acid to adjust pH.

  • Ammonium acetate or phosphate buffer salts.

  • High-purity water.

Procedure:

  • Initial Method Scouting:

    • Prepare a mobile phase A (e.g., 0.1% formic acid in water) and a mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Start with a generic gradient (e.g., 5% to 95% B over 20 minutes) at a flow rate of 1 mL/min.

    • Set the column temperature to 30°C.

    • Inject a solution of the unstressed aminopyridine derivative and monitor the chromatogram at a wavelength where the compound has maximum absorbance.

  • Method Optimization (using samples from the forced degradation study):

    • Inject a mixture of the stressed samples to create a chromatogram containing the parent compound and its degradation products.

    • Adjusting Selectivity:

      • Organic Modifier: If peaks are poorly resolved, try switching the organic modifier from acetonitrile to methanol, or use a ternary mixture.

      • pH: Vary the pH of the aqueous mobile phase. This can significantly alter the retention times of ionizable compounds.

    • Improving Resolution and Peak Shape:

      • Gradient Slope: A shallower gradient will generally improve the resolution between closely eluting peaks.

      • Flow Rate: Lowering the flow rate can increase efficiency and resolution.

      • Temperature: Increasing the column temperature can decrease viscosity and improve peak shape, but may also affect selectivity.

  • Method Validation (once a suitable separation is achieved):

    • Validate the method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Section 4: Visualizing Degradation and Experimental Workflows

Visual aids can significantly enhance the understanding of complex processes. The following diagrams, generated using Graphviz, illustrate a potential degradation pathway for a generic aminopyridine and the workflow for a forced degradation study.

degradation_pathway cluster_main Aminopyridine Derivative cluster_products Degradation Products Aminopyridine Aminopyridine N_Oxide N-Oxide Aminopyridine->N_Oxide Oxidation (e.g., H₂O₂) Aminopyridine->N_Oxide Hydroxylated_Product Hydroxylated Derivative Aminopyridine->Hydroxylated_Product Hydrolysis (Acid/Base) Ring_Opened_Product Ring-Opened Product Hydroxylated_Product->Ring_Opened_Product Further Degradation

Caption: Potential degradation pathways of an aminopyridine derivative.

forced_degradation_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis Stock_Solution->Acid Apply Stress Base Base Hydrolysis Stock_Solution->Base Apply Stress Oxidation Oxidation (H₂O₂) Stock_Solution->Oxidation Apply Stress Thermal Thermal Stress Stock_Solution->Thermal Apply Stress Photo Photostability Stock_Solution->Photo Apply Stress HPLC HPLC-PDA Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples Data_Interpretation Data Interpretation HPLC->Data_Interpretation Evaluate Results

Sources

Technical Support Center: Optimizing Catalyst Loading for Pyridinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you navigate the critical parameter of catalyst loading in pyridinone synthesis. Pyridinones are a vital class of heterocyclic compounds in medicinal chemistry, and achieving optimal reaction conditions is paramount for efficient and scalable synthesis.[1] This resource is designed to be a practical, field-proven guide to help you overcome common hurdles and maximize your synthetic success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst loading in pyridinone synthesis, providing concise answers and foundational knowledge.

Q1: What is a typical starting catalyst loading for pyridinone synthesis?

A1: The optimal catalyst loading is highly dependent on the specific reaction, the type of catalyst, and the substrates being used. For many transition-metal-catalyzed pyridinone syntheses, a good starting point is in the range of 1-5 mol%.[2] For organocatalyzed reactions, a loading of 10 mol% is a common starting point.[2] It is crucial to perform initial screening experiments to determine the ideal loading for your specific system.

Q2: Will continuously increasing the catalyst loading always improve the reaction yield?

A2: Not necessarily. While a sufficient amount of catalyst is essential to initiate the reaction, excessively high catalyst loading can lead to diminished yields. This can be due to several factors, including the promotion of side reactions, catalyst aggregation which reduces the number of accessible active sites, or complications during product isolation and purification.[2][3] Finding the optimal catalyst loading is a balancing act to maximize the reaction rate and yield without introducing detrimental side effects.[3]

Q3: What are the primary indicators of suboptimal catalyst loading in my pyridinone synthesis?

A3: Several key observations can point towards a suboptimal catalyst loading:

  • Low Reaction Yield: This is the most direct indicator that the catalyst loading may be insufficient to drive the reaction to completion.

  • Poor Selectivity: An increase in the formation of byproducts suggests that the catalyst loading might be too high, leading to undesired reaction pathways.[3][4]

  • Slow Reaction Rate: If the reaction is proceeding significantly slower than comparable literature reports, it could be a sign of insufficient catalyst.[4]

  • Incomplete Conversion: The presence of a substantial amount of starting material after the expected reaction time indicates low catalyst activity or loading.[4]

  • Reaction Stalling: The reaction may begin but fail to progress to completion, which can be a symptom of catalyst deactivation or an inadequate initial loading.[4]

Q4: How does the choice of catalyst influence the optimal loading?

A4: The nature of the catalyst itself is a critical factor. Heterogeneous catalysts, for instance, may require different loading levels compared to homogeneous catalysts due to differences in active site accessibility. The catalytic activity of the chosen metal (e.g., copper, palladium, cobalt) and the nature of the ligands will also significantly impact the required loading.[5][6][7] For example, a highly active catalyst may achieve high yields at a lower loading, while a less active one will require a higher concentration.

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the optimization of catalyst loading for pyridinone synthesis.

Problem 1: Low to no product formation, with starting materials largely unreacted.

Possible Cause Troubleshooting Steps
Insufficient Catalyst Loading Systematically increase the catalyst loading in small increments (e.g., 0.5-1 mol% for transition metals, 2-5 mol% for organocatalysts) in a series of small-scale experiments. Monitor the reaction progress to identify the point of diminishing returns.
Catalyst Deactivation Ensure the catalyst is fresh and has been stored under the appropriate conditions (e.g., inert atmosphere, desiccated). Catalyst deactivation can occur due to exposure to air, moisture, or impurities in the starting materials or solvent.[4][8][9] Consider running a control reaction with a fresh batch of catalyst.
Poor Catalyst Solubility For homogeneous catalysis, ensure the catalyst is fully dissolved in the reaction solvent at the reaction temperature. If solubility is an issue, consider a different solvent system or a more soluble catalyst derivative.
Presence of Catalyst Poisons Impurities in the starting materials or solvent (e.g., sulfur or halide compounds) can act as catalyst poisons, inhibiting their activity.[8][9] Purifying the starting materials and using high-purity solvents can mitigate this issue.

Problem 2: The reaction is slow and does not reach completion within a reasonable timeframe.

Possible Cause Troubleshooting Steps
Suboptimal Catalyst Loading A low catalyst loading can result in a slow reaction rate.[3] A systematic increase in catalyst loading, as described above, can help to accelerate the reaction.
Inadequate Mixing In heterogeneous catalysis, ensure vigorous stirring to maximize the contact between the reactants and the catalyst surface. Inadequate mixing can lead to mass transfer limitations.
Incorrect Reaction Temperature The reaction temperature can significantly influence the reaction rate. Ensure the reaction is being conducted at the optimal temperature for the specific catalytic system. A temperature optimization study may be necessary.[10]

Problem 3: The reaction produces a significant amount of byproducts, leading to low selectivity and difficult purification.

Possible Cause Troubleshooting Steps
Excessive Catalyst Loading Too much catalyst can promote undesired side reactions.[3] Systematically decrease the catalyst loading to see if the selectivity for the desired pyridinone improves.
Sub-optimal Reaction Conditions Factors such as temperature and reaction time can influence selectivity.[11] Consider running the reaction at a lower temperature for a longer period to favor the formation of the thermodynamic product.
Order of Reagent Addition In some cases, the order in which the reagents are added can impact the reaction pathway and selectivity.[11] Experiment with different addition sequences.

Section 3: Experimental Protocols

This section provides a detailed, step-by-step methodology for a key experiment in optimizing catalyst loading.

Protocol: Catalyst Loading Screening for Pyridinone Synthesis

Objective: To determine the optimal catalyst loading for a given pyridinone synthesis reaction by systematically varying the catalyst concentration and monitoring the reaction yield.

Materials:

  • Reactants for the specific pyridinone synthesis

  • Catalyst (e.g., CuI, Pd(OAc)₂, L-proline)[1][6]

  • Anhydrous solvent (e.g., Toluene, DMF, Acetonitrile)

  • Inert gas supply (e.g., Nitrogen or Argon)

  • Reaction vials or round-bottom flasks with stir bars

  • Heating and stirring plate

  • Analytical equipment (e.g., TLC, GC-MS, LC-MS) for reaction monitoring and yield determination

Procedure:

  • Preparation: Set up a series of identical reaction vials or flasks under an inert atmosphere.

  • Reagent Addition: To each vessel, add the limiting reactant and the solvent.

  • Catalyst Addition: Add the catalyst to each vessel in systematically varying amounts (e.g., 0.5 mol%, 1.0 mol%, 2.0 mol%, 5.0 mol%, 10.0 mol%).

  • Initiation: Add the excess reactant(s) to each vessel to initiate the reaction.

  • Reaction: Place all vessels on the heating and stirring plate at the desired reaction temperature and stir at a consistent rate.

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[4]

  • Work-up: Once the reactions have reached completion (or after a predetermined time), quench the reactions and perform a standard work-up procedure to isolate the crude product.

  • Analysis: Purify the product from each reaction (e.g., by column chromatography) and determine the isolated yield.

  • Optimization: Plot the isolated yield as a function of catalyst loading to identify the optimal concentration that provides the highest yield with minimal byproduct formation.

Section 4: Data Presentation

The following table provides a representative example of data that could be generated from a catalyst loading screening experiment.

Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Isolated Yield (%)Key Byproducts Observed
0.5244538Unreacted starting materials
1.0188579Minor impurities
2.0 12 98 92 Trace impurities
5.08>9985Increased dimer formation
10.06>9975Significant byproduct peaks by GC-MS

This is example data and will vary depending on the specific reaction.

Section 5: Visualizing the Optimization Workflow

The following diagram illustrates the logical workflow for optimizing catalyst loading in pyridinone synthesis.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis & Decision cluster_2 Phase 3: Refinement & Troubleshooting A Define Reaction Scope (Substrates, Catalyst, Solvent) B Set Up Array of Reactions (Varying Catalyst Loading) A->B C Monitor Reaction Progress (TLC, GC/LC-MS) B->C D Determine Yield and Purity C->D E Analyze Data: Yield vs. Loading D->E F Optimal Loading Identified? E->F G Fine-tune Loading (Narrower Range) F->G Yes H Troubleshoot Issues (Low Yield, Byproducts) F->H No J Optimized Protocol G->J I Consider Other Parameters (Temperature, Concentration) H->I I->B

Caption: Workflow for Catalyst Loading Optimization.

References

  • International Research Journal of Modernization in Engineering Technology and Science. (2023).
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Technical Support Center: Optimizing Catalyst Loading for Efficient Indolizine Synthesis.
  • National Institutes of Health. (2023).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • BenchChem. (2025). Technical Support Center: Optimizing Catalyst Loading for Piperazine Synthesis.
  • National Institutes of Health. (n.d.).
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • BenchChem. (2025).
  • BenchChem. (n.d.). Troubleshooting low yield in Kröhnke pyridine synthesis.
  • National Institutes of Health. (2025). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)
  • AmmoniaKnowHow. (n.d.).
  • National Center for Biotechnology Information. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.
  • Wikipedia. (n.d.). Pyridine.
  • YouTube. (2025). Pyridine Synthesis Mechanism | Heterocycles Chemistry part 4.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones.
  • WordPress. (n.d.).

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Routes of Pyridinones for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The pyridinone scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block in fragment-based drug design and as a key pharmacophore in numerous therapeutic agents.[1] Its ability to act as both a hydrogen bond donor and acceptor allows for critical interactions with biological targets, leading to a wide spectrum of activities including anticancer, antiviral, antibacterial, and central nervous system modulation.[1] This guide provides a comparative analysis of the principal synthetic routes to pyridinones, offering insights into the mechanistic underpinnings, practical considerations, and experimental data to aid researchers in selecting the optimal strategy for their specific synthetic challenges.

Classical Approaches: The Power of Condensation Reactions

Condensation reactions represent the most established and widely utilized methods for constructing the pyridinone core. These strategies typically involve the cyclization of acyclic precursors and are valued for their reliability and access to a diverse range of substituted pyridinones.

The Guareschi-Thorpe Condensation: A Time-Honored Route

The Guareschi-Thorpe condensation is a classic method for synthesizing 3-cyano-2(1H)-pyridones.[2] The reaction proceeds through the condensation of a cyanoacetic ester or cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base, typically ammonia or an amine.[3][4] The initial step involves a Knoevenagel condensation, followed by intramolecular cyclization and tautomerization to yield the stable pyridinone ring.

The primary advantage of this route is its operational simplicity and the ready availability of starting materials. However, traditional protocols often require harsh conditions. Recent advancements have focused on developing greener and more efficient versions of this reaction. For instance, the use of ammonium carbonate in an aqueous medium serves as both the nitrogen source and the reaction promoter, offering an eco-friendly alternative with high yields.[3][4][5]

Mechanism of the Guareschi-Thorpe Condensation

Guareschi-Thorpe Condensation cluster_0 Knoevenagel Condensation cluster_1 Michael Addition & Cyclization cluster_2 Aromatization 1_3_Dicarbonyl 1,3-Dicarbonyl Intermediate_A α,β-Unsaturated Intermediate 1_3_Dicarbonyl->Intermediate_A + NH3 Cyanoacetate Cyanoacetate Cyanoacetate->Intermediate_A Intermediate_B Enamine Intermediate Intermediate_A->Intermediate_B Michael Addition Intermediate_C Cyclized Intermediate Intermediate_B->Intermediate_C Intramolecular Cyclization Intermediate_D Dehydrated Intermediate Intermediate_C->Intermediate_D - H2O Pyridinone 3-Cyano-2-Pyridinone Intermediate_D->Pyridinone Tautomerization

Caption: Mechanism of the Guareschi-Thorpe condensation for pyridinone synthesis.

Representative Protocol: Green Synthesis of 2-hydroxy-6-methyl-4-phenyl-nicotinonitrile [3][4]

  • Reaction Setup: In a round-bottom flask, combine ethyl cyanoacetate (1 mmol), benzoylacetone (1 mmol), and ammonium carbonate (2 mmol).

  • Solvent: Add 10 mL of an aqueous buffer solution (pH ~7).

  • Reaction Conditions: Stir the mixture at 80 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product typically precipitates out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford the desired 2-hydroxypyridine (pyridinone tautomer) in high yield (typically >90%).

The Bohlmann-Rahtz Pyridine Synthesis: A Versatile Approach

The Bohlmann-Rahtz synthesis is another powerful method for preparing substituted pyridines, which can then be converted to pyridinones. This reaction involves the condensation of an enamine with an alkynyl ketone.[6][7] The sequence begins with a Michael addition of the enamine to the activated alkyne, forming an aminodiene intermediate. This intermediate then undergoes thermal E/Z isomerization followed by a cyclodehydration to furnish the pyridine ring.[6]

This method is particularly valuable for synthesizing trisubstituted pyridines with a high degree of regiocontrol.[7] The reaction conditions can be tuned to accommodate a variety of functional groups, making it a versatile tool in complex molecule synthesis. However, the synthesis of the required alkynyl ketone precursors can sometimes be challenging, and the high temperatures required for the cyclization step may not be suitable for sensitive substrates.[7][8]

Bohlmann-Rahtz Pyridine Synthesis Workflow

Bohlmann-Rahtz Synthesis Enamine Enamine Michael_Adduct Michael Addition (Aminodiene Intermediate) Enamine->Michael_Adduct Alkynyl_Ketone Alkynyl Ketone Alkynyl_Ketone->Michael_Adduct Isomerization Heat-induced E/Z Isomerization Michael_Adduct->Isomerization Cyclodehydration Cyclodehydration Isomerization->Cyclodehydration Pyridine Substituted Pyridine Cyclodehydration->Pyridine

Caption: Key steps in the Bohlmann-Rahtz synthesis of pyridines.

Cycloaddition Strategies: Building Rings with Precision

Cycloaddition reactions offer an elegant and atom-economical approach to the synthesis of pyridinones.[9] These reactions, particularly the Diels-Alder reaction, allow for the rapid construction of the heterocyclic ring with excellent control over stereochemistry.

[4+2] Cycloadditions of Azadienes

The hetero-Diels-Alder reaction of 1-azadienes with alkenes or alkynes is a direct route to dihydropyridines, which can be subsequently oxidized to pyridines or pyridinones.[8][10] However, the reactivity of simple 1-azadienes in [4+2] cycloadditions can be low due to electronic and conformational factors.[8] To overcome this, inverse-electron-demand Diels-Alder reactions using electron-rich dienophiles and electron-deficient azadienes have become a more favored approach.[8]

More recently, selective [4+2] cycloaddition reactions of functionalized 2-pyridones with arynes have been developed, providing rapid access to complex, fused polycyclic structures.[9] This strategy is particularly useful for building molecular complexity in a single step.

Representative Protocol: [4+2] Annulation for 2-Pyridone Synthesis [11]

  • Generation of Azadiene: In a sealed tube, a mixture of an N-propargylamine (1.0 mmol) and an active methylene compound (e.g., malononitrile, 1.2 mmol) is dissolved in a suitable solvent like toluene (2 mL).

  • Catalyst/Promoter: A base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 0.2 mmol) is added to facilitate the in-situ generation of the azadiene.

  • Reaction Conditions: The mixture is heated at 100-120 °C for 12-24 hours.

  • Work-up: After cooling, the solvent is removed under reduced pressure.

  • Purification: The crude residue is purified by column chromatography on silica gel to yield the substituted 2-pyridone. Yields for this type of reaction are generally good.

Modern Frontiers: C-H Activation and Biocatalysis

Recent years have witnessed the emergence of powerful new strategies for pyridinone synthesis that offer improved efficiency, selectivity, and sustainability.

Transition Metal-Catalyzed C-H Activation

The functionalization of carbon-hydrogen (C-H) bonds has revolutionized organic synthesis.[12] Palladium, rhodium, and cobalt catalysts have been successfully employed for the synthesis and functionalization of pyridinones via C-H activation.[11][12][13][14] These methods allow for the direct coupling of C-H bonds with various partners, avoiding the need for pre-functionalized starting materials and thus improving step economy.

For instance, Rh(III)-catalyzed C-H activation and bromination at the ortho-phenyl position of a 2-benzyl-6-phenylpyridine has been demonstrated as a key step in the synthesis of pyridine-pyridone α-helix mimics.[13] The use of specialized ligands, such as bifunctional pyridone-based ligands, has been shown to significantly accelerate Pd(II)-catalyzed C-H activation, enabling previously challenging transformations.[12]

Representative Protocol: Rh-Catalyzed C-H Bromination [13]

  • Reaction Setup: To a solution of 2-benzyl-6-phenylpyridine (1.0 equiv) in a suitable solvent (e.g., dichloroethane), add the rhodium catalyst (e.g., [Cp*RhCl2]2, 2.5 mol %).

  • Oxidant/Halogen Source: Add a silver salt oxidant (e.g., AgOAc, 2.0 equiv) and the brominating agent (e.g., 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), 1.2 equiv).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: Filter the reaction mixture through a pad of celite to remove metal salts, and concentrate the filtrate.

  • Purification: Purify the crude product by flash column chromatography to isolate the desired brominated product. A yield of around 43% was reported for a gram-scale reaction.[13]

Biocatalytic Approaches

The use of enzymes for chemical synthesis is a rapidly growing field, driven by the principles of green chemistry. Biocatalytic routes to pyridines and their derivatives are being explored, often starting from renewable biomass feedstocks.[15] For example, metabolic engineering of microorganisms like Rhodococcus jostii has enabled the production of pyridine-dicarboxylic acids from lignin, a complex biopolymer.[15] While still an emerging area for pyridinone synthesis specifically, biocatalysis holds significant promise for developing highly selective and sustainable manufacturing processes in the future.

Comparative Summary of Synthetic Routes

Synthetic Route Typical Yields Substrate Scope Reaction Conditions Advantages Disadvantages
Guareschi-Thorpe Good to ExcellentBroad, tolerant of various functional groups.Mild to moderate (can be performed in aqueous media).Operationally simple, readily available starting materials, green alternatives available.[3][4]Can require basic conditions, which may not be compatible with all substrates.
Bohlmann-Rahtz GoodVersatile for trisubstituted pyridines.Often requires high temperatures for cyclization.High regiocontrol, good for complex structures.Requires synthesis of alkynyl ketone precursors, harsh thermal conditions.[7][8]
[4+2] Cycloaddition Good to ExcellentDependent on diene/dienophile electronics.Varies from mild to elevated temperatures.High atom economy, excellent control of stereochemistry, rapid complexity generation.[9]Reactivity of simple azadienes can be low, requiring activated substrates.[8]
C-H Activation Moderate to GoodRapidly expanding, but can be substrate-specific.Requires transition metal catalysts, oxidants, and specific ligands.High step and atom economy, avoids pre-functionalization.[12]Catalyst cost and sensitivity, potential for competing side reactions.
Biocatalysis VariableCurrently limited but highly specific.Mild aqueous conditions.Highly selective, sustainable, uses renewable feedstocks.[15]Still in early development for pyridinones, requires specialized enzymes/microorganisms.

Choosing the Right Path: A Decision Workflow

The selection of a synthetic route depends on several factors, including the desired substitution pattern of the target pyridinone, the complexity of the molecule, the availability of starting materials, and the desired scale of the synthesis.

Route_Selection_Workflow Start Define Target Pyridinone Structure Q1 Simple substitution pattern? (e.g., 3-cyano-2-pyridone) Start->Q1 Q2 Complex trisubstituted pattern needed? Q1->Q2 No Route1 Guareschi-Thorpe Condensation Q1->Route1 Yes Q3 Need to build fused polycyclic system? Q2->Q3 No Route2 Bohlmann-Rahtz Synthesis Q2->Route2 Yes Q4 Direct functionalization of existing core? Q3->Q4 No Route3 [4+2] Cycloaddition Q3->Route3 Yes Route4 C-H Activation Q4->Route4 Yes

Caption: Decision workflow for selecting a pyridinone synthetic route.

Conclusion

The synthesis of pyridinones is a mature field with a rich history of classical reactions, yet it continues to evolve with the advent of modern catalytic methods. While condensation reactions like the Guareschi-Thorpe and Bohlmann-Rahtz syntheses remain workhorses for their reliability and versatility, cycloaddition and C-H activation strategies offer powerful, atom-economical alternatives for the rapid construction of molecular complexity. The choice of synthetic route is a strategic decision that must be guided by the specific requirements of the target molecule and the overarching goals of the research program. As the demand for novel pyridinone-based therapeutics grows, the development of even more efficient, selective, and sustainable synthetic methodologies will undoubtedly remain a key focus for the scientific community.

References

  • Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central.[Link]

  • Pyridine Synthesis: Cliff Notes. Baran Lab.[Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing.[Link]

  • Selective Pyridine-Directed C–H Activation Enabled Synthesis of Pyridine-pyridone -Helix Mimics. Thieme.[Link]

  • New Synthetic Route to 2-Pyridones and Its Application toward the Synthesis of (±)-Ipalbidine. The Journal of Organic Chemistry.[Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. PubMed Central.[Link]

  • Pyridines from Biomass. ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]

  • Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes. PubMed Central.[Link]

  • A concise review on some synthetic routes and applications of pyridine scaffold compounds. ResearchGate.[Link]

  • From Mono- N-Protected Amino Acids to Pyridones: A Decade of Evolution of Bifunctional Ligands for Pd(II)-Catalyzed C-H Activation. PubMed.[Link]

  • Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. Organic Chemistry Frontiers (RSC Publishing).[Link]

  • Recent green synthesis of pyridines and their fused systems catalyzed by nanocatalysts. ResearchGate.[Link]

  • Guareschi‐Thorpe condensation for synthesizing 3‐cyano‐2(1H)‐pyridones 3 a–e. ResearchGate.[Link]

  • A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. ResearchGate.[Link]

  • Regioselective Co(III)-Catalyzed C–H Functionalization of 2-Pyridones with Allenes. ACS Publications.[Link]

  • Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. MDPI.[Link]

  • Synthesis of 2-pyridones. Organic Chemistry Portal.[Link]

  • Bohlmann-Rahtz Pyridine Synthesis. Academia.edu.[Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. ScienceDirect.[Link]

  • Guareschi-Thorpe Condensation. Wiley Online Library.[Link]

  • Synthesis of Pyridine Nucleosides by Cycloaddition Reactions and Synthesis and Condensation Reactions of 4-Aryl-2-Oxytetronimide. ScholarWorks at WMU.[Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. ResearchGate.[Link]

  • C–H functionalization of pyridines. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Reactivity of substituted 4-Pyridones in normal and inverse demand Diels-Alder cycloaddition. UNCW Institutional Repository.[Link]

  • Bohlmann–Rahtz pyridine synthesis. YouTube.[Link]

  • Pyridine molecules and Bohlmann–Rahtz pyridine synthesis. ResearchGate.[Link]

  • One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE.[Link]

Sources

A Comparative Guide to the Biological Activities of Pyridazinone and Pyridinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, pyridazinone and pyridinone scaffolds have emerged as privileged structures, demonstrating a remarkable breadth of biological activities. This guide offers an in-depth, objective comparison of the pharmacological profiles of their derivatives, supported by experimental data to inform future drug discovery and development endeavors.

Core Chemical Structures: A Tale of Two Isomers

The fundamental difference between pyridazinone and pyridinone lies in the arrangement of nitrogen atoms within the six-membered heterocyclic ring. Pyridazinone contains two adjacent nitrogen atoms (a 1,2-diazine system), while pyridinone has a single nitrogen atom. This seemingly subtle structural variation significantly influences the electron distribution, conformational flexibility, and hydrogen bonding capacity of the molecules, thereby dictating their interactions with biological targets.

Core_Structures cluster_pyridazinone Pyridazinone Core cluster_pyridinone Pyridinone Core pyridazinone Pyridazinone pyridazinone_img pyridinone Pyridinone pyridinone_img

Caption: Core chemical structures of Pyridazinone and Pyridinone.

Comparative Biological Activities: A Multifaceted Pharmacological Profile

Both pyridazinone and pyridinone derivatives exhibit a wide array of biological activities. The following sections provide a comparative analysis of their efficacy in key therapeutic areas, supported by experimental data.

Anticancer Activity

Derivatives of both scaffolds have been extensively investigated as potential anticancer agents, often targeting key enzymes and signaling pathways involved in tumor growth and proliferation.

Pyridazinone Derivatives: Many pyridazinone-based compounds have demonstrated potent anticancer effects by targeting various kinases, such as VEGFR-2, and inducing cell cycle arrest and apoptosis.[1][2] For instance, certain diarylurea derivatives of pyridazinone have shown significant growth inhibition against a panel of cancer cell lines, with GI50 values ranging from 1.66 to 100 µM.[2] Some tricyclic pyridazinone derivatives have also exhibited potent activity against human neuroblastoma cell lines with IC50 values as low as 0.04 µM.[3]

Pyridinone Derivatives: Pyridinone-containing compounds have also emerged as promising anticancer agents.[4] For example, a novel pyridinone alkaloid, harzianic acid, displayed significant cytotoxicity against A549 and MGC cancer cell lines with IC50 values of 4.2 µM and 3.8 µM, respectively.[4] Furthermore, certain pyridine-urea derivatives have shown potent in vitro anticancer activity against the MCF-7 breast cancer cell line, with IC50 values as low as 0.11 µM after 72 hours of treatment.[5]

Comparative Data on Anticancer Activity (IC50/GI50 in µM)

Compound ClassDerivative ExampleCancer Cell LineIC50/GI50 (µM)Reference
Pyridazinone Diarylurea derivative (10l)A549/ATCC1.66 - 100[2]
Pyridazinone Tricyclic derivative (82)IMR-320.04
Pyridinone Harzianic acid (3)A5494.2
Pyridinone Harzianic acid (3)MGC3.8[4]
Pyridinone Pyridine-urea (8e)MCF-7 (72h)0.11[5]
Antimicrobial Activity

The fight against microbial resistance has spurred the investigation of novel antimicrobial agents, with both pyridazinone and pyridinone derivatives showing considerable promise.

Pyridazinone Derivatives: Several pyridazinone derivatives have been reported to possess significant antibacterial and antifungal properties.[1][6] For instance, certain pyridazinone-based diarylurea derivatives have exhibited potent activity against Staphylococcus aureus (MIC = 16 µg/mL) and Candida albicans (MIC = 16 µg/mL).[2] Other studies have reported pyridazinone derivatives with MIC values ranging from 0.5 to 128 µg/mL against S. aureus and MRSA.[1]

Pyridinone Derivatives: The pyridinone scaffold is also a key component in a number of antimicrobial agents. Various derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[7] For example, certain N-alkylated pyridine-based salts have shown antibacterial activity against S. aureus and E. coli with MIC values reflecting significant inhibition.[7]

Comparative Data on Antimicrobial Activity (MIC in µg/mL)

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
Pyridazinone Diarylurea derivative (10h)Staphylococcus aureus16[2]
Pyridazinone Diarylurea derivative (8g)Candida albicans16[2]
Pyridazinone Congeners IX(a-c)S. aureus and MRSA0.5 - 128[1]
Pyridinone N-alkylated salt (66)S. aureus56% inhibition at 100 µg/mL[7]
Pyridinone N-alkylated salt (66)E. coli55% inhibition at 100 µg/mL[7]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and both pyridazinone and pyridinone derivatives have been explored as potential anti-inflammatory agents.

Pyridazinone Derivatives: The pyridazinone core is a well-established scaffold for anti-inflammatory drugs, with some derivatives acting as inhibitors of cyclooxygenase (COX) and phosphodiesterase-4 (PDE-4).[8][9] Some pyridazinone derivatives have shown the ability to inhibit LPS-induced NF-κB activity, a key pathway in inflammation, with IC50 values as low as 2.0 µM for the inhibition of IL-6 production.[9]

Pyridinone Derivatives: Pyridinone derivatives have also demonstrated significant anti-inflammatory effects. Fused pyrido[2,3-d]pyridazine-2,8-dione derivatives, which contain a pyridone substructure, have been shown to be potent dual inhibitors of COX-1 and COX-2.[10]

Mechanism of Anti-inflammatory Action

Anti_inflammatory_Mechanisms cluster_pyridazinone Pyridazinone Derivatives cluster_pyridinone Pyridinone Derivatives p_inflammation Inflammatory Stimuli (e.g., LPS) p_nfkb NF-κB Pathway p_inflammation->p_nfkb p_cox COX Enzymes p_inflammation->p_cox p_cytokines Pro-inflammatory Cytokines (e.g., IL-6) p_nfkb->p_cytokines p_prostaglandins Prostaglandins p_cox->p_prostaglandins p_pde4 PDE-4 p_pyridazinone Pyridazinone Derivatives p_pyridazinone->p_nfkb Inhibition p_pyridazinone->p_cox Inhibition p_pyridazinone->p_pde4 Inhibition py_inflammation Inflammatory Stimuli py_cox1 COX-1 py_inflammation->py_cox1 py_cox2 COX-2 py_inflammation->py_cox2 py_prostaglandins Prostaglandins py_cox1->py_prostaglandins py_cox2->py_prostaglandins py_pyridinone Pyridinone Derivatives py_pyridinone->py_cox1 Inhibition py_pyridinone->py_cox2 Inhibition

Caption: Comparative anti-inflammatory mechanisms of action.

Cardiovascular Activity

Pyridazinone derivatives are particularly renowned for their significant cardiovascular effects, with several compounds developed as cardiotonic and vasodilatory agents.[8][11]

Pyridazinone Derivatives: Compounds like Levosimendan and Pimobendan are well-known examples of pyridazinone-based drugs used in the treatment of heart failure.[8][11] Their mechanisms of action often involve phosphodiesterase III (PDE-III) inhibition or calcium sensitization.[8][11] For instance, Imazodan, a cardiotonic agent, selectively inhibits cardiac c-AMP phosphodiesterase with an IC50 of 8 µM.[11]

Pyridinone Derivatives: While not as extensively studied for cardiovascular effects as pyridazinones, some pyridinone derivatives have also shown cardiotonic properties. The comparative efficacy and mechanisms of action in this area warrant further investigation.

Comparative Data on Cardiovascular Activity

Compound ClassDerivative ExampleMechanism of ActionIC50/EC50Reference
Pyridazinone ImazodanPDE-III InhibitionIC50 = 8 µM[11]
Pyridazinone LevosimendanCalcium Sensitization-[11]
Pyridazinone Compound 26VasorelaxationIC50 = 0.08 µmol/l[11]
Pyridazinone Hydralazine (Reference)VasorelaxationIC50 = 0.316 µmol/l[11]

Experimental Protocols: A Guide to In Vitro Assays

To ensure the reproducibility and validity of research findings, standardized experimental protocols are crucial. Below are step-by-step methodologies for key in vitro assays used to evaluate the biological activities discussed.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow start Start cell_seeding Seed cancer cells in 96-well plate start->cell_seeding incubation1 Incubate for 24 hours cell_seeding->incubation1 compound_treatment Treat with test compounds incubation1->compound_treatment incubation2 Incubate for 48-72 hours compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 4 hours mtt_addition->incubation3 solubilization Dissolve formazan with DMSO incubation3->solubilization absorbance Measure absorbance at 570 nm solubilization->absorbance analysis Calculate IC50 absorbance->analysis end End analysis->end

Caption: Workflow for the MTT assay.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12]

Protocol:

  • Prepare Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microbes, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]

Conclusion and Future Perspectives

Both pyridazinone and pyridinone derivatives represent versatile scaffolds with a rich and diverse pharmacological profile. Pyridazinones have a more established history in cardiovascular drug discovery, while both classes show significant and comparable potential in the development of novel anticancer, antimicrobial, and anti-inflammatory agents.

The choice between these two scaffolds for a specific therapeutic application will depend on the desired target, the required physicochemical properties, and the synthetic feasibility. Future research should focus on more direct comparative studies to elucidate the subtle structure-activity relationships that differentiate these two important classes of heterocyclic compounds. Further exploration of their mechanisms of action will undoubtedly pave the way for the rational design of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37.
  • El-Gazzar, A. R. B. A., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
  • Abdelgawad, M. A., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 14(10), 1957-1977.
  • Ye, D. J., et al. (2022).
  • Ilies, M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(3), 1015.
  • Abdelgawad, M. A., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 13(43), 30189-30206.
  • Lee, J., et al. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry, 14(11), 2145-2150.
  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1).
  • Wang, Y., et al. (2024). New Pyridinone Alkaloid and Polyketide from the Cordyceps-Colonizing Fungus Pseudogymnoascus roseus. Molecules, 29(1), 123.
  • Bibi, F., et al. (2024). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. ACS Omega.
  • Okushima, H., et al. (1987). A novel class of cardiotonics. Synthesis and pharmacological properties of [4-(substituted-amino)phenyl]pyridazinones and related derivatives. Journal of Medicinal Chemistry, 30(7), 1157-1161.
  • Al-Masoudi, N. A., et al. (2023).
  • Al-Otaibi, F. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Molecules, 27(18), 6035.
  • Ilies, M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(3), 1015.
  • Youssef, A. M., et al. (2019). Synthesis and Antimicrobial Activity of Some 3(2H)-Pyridazinone and 1(2H)
  • Iannitelli, A., et al. (2021). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. International Journal of Molecular Sciences, 22(16), 8783.
  • Bekhit, A. A., et al. (2021). Anti-inflammatory activity of pyridazinones: A review. European Journal of Medicinal Chemistry, 224, 113702.
  • Li, Y., et al. (2022). Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b][1][8][9]Thiadiazole Moiety. Chemistry & Biodiversity, 19(6), e202200130.

  • Acar, Ç., et al. (2021). Synthesis of (p‐tolyl)‐3(2H)pyridazinone Derivatives as Novel Acetylcholinesterase Inhibitors. Archiv der Pharmazie, 354(9), 2100115.
  • Costas, T., et al. (2014). New antiplatelet and vasorelaxant agents based on the pyridazinone moiety. European Journal of Medicinal Chemistry, 80, 245-257.
  • El-Naggar, M., et al. (2018).
  • Wang, S., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules, 27(14), 4606.
  • Kumar, R., & Kumar, V. (2017). A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity”. International Journal of Scientific Development and Research, 2(5), 333-340.
  • Borys, E., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 26(11), 3183.
  • Ye, D. J., et al. (2022).
  • Li, Q., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 848733.
  • Mishra, P., et al. (2010). Synthesis and evaluation of pyridazine analogues for their coronary vasodilation and anti-hypertensive agent. Bioorganic & Medicinal Chemistry Letters, 20(19), 5763-5766.
  • Ye, D. J., et al. (2022).
  • Rochais, C., et al. (2018). Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. Cancers, 10(11), 441.
  • IDEXX. (n.d.).
  • Amin, E. N., et al. (2010). Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities. Archives of Pharmacal Research, 33(1), 25-46.
  • El-Sayed, M. A. A., et al. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFR and EGFR inhibitors. Journal of the Iranian Chemical Society, 19(11), 4759-4776.
  • Al-Suwaidan, I. A., et al. (2023). Synthesis of Imidazo[1,2‐c]Pyrimidine‐1,2,4‐Oxadiazole Linked Isoxazoles: Anti‐Bacterial, Anti‐Biofilm, and TLR4 Inhibitory Activities. ChemistrySelect, 8(39), e202302631.

Sources

A Senior Application Scientist's Guide to Comparing Palladium Catalyst Efficiency in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Its application is particularly profound in the pharmaceutical and fine chemical industries, where the construction of complex biaryl structures is paramount. At the heart of this powerful transformation lies the palladium catalyst. The choice of catalyst is not a trivial decision; it directly dictates the reaction's efficiency, scope, and economic viability. This guide provides an in-depth comparison of common palladium catalyst systems, grounded in mechanistic principles and supported by experimental data, to empower researchers in making informed decisions for their synthetic challenges.

The Engine of Synthesis: The Palladium Catalytic Cycle

Understanding the catalytic cycle is fundamental to appreciating the nuances of catalyst efficiency. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three key steps, where the palladium center shuttles between the Pd(0) and Pd(II) oxidation states.

  • Oxidative Addition : The cycle begins with the active, coordinatively unsaturated Pd(0) species reacting with an organic halide (R¹-X). This step involves the cleavage of the carbon-halogen bond and the oxidation of palladium to a Pd(II) complex. The rate of this step is highly dependent on the nature of the halide (I > Br > Cl) and the electron density of the Pd(0) catalyst.

  • Transmetalation : The organopalladium(II) halide intermediate then reacts with a boronate species, which is formed by the activation of the organoboron compound (R²-B(OR)₂) with a base. In this step, the organic group from the boron compound (R²) is transferred to the palladium center, displacing the halide. This is often the rate-determining step, and its efficiency is influenced by the choice of base and the reactivity of the organoboron reagent.[1]

  • Reductive Elimination : Finally, the diarylpalladium(II) complex undergoes reductive elimination to form the desired C-C bond (R¹-R²), regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs pd0 LₙPd(0) (Active Catalyst) pdi R¹-Pd(II)-X (Oxidative Adduct) pd0->pdi Oxidative Addition prod R¹-R² (Coupled Product) pdii R¹-Pd(II)-R² (Di-organo Complex) pdi->pdii Transmetalation pdii->pd0 Reductive Elimination react1 R¹-X (Organic Halide) react1->pdi react2 R²-B(OR)₂ (Organoboron) react2->pdii base Base base->pdii Activates Organoboron

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

An Evolution of Efficiency: A Comparative Overview of Palladium Catalyst Systems

The term "palladium catalyst" often refers to a catalyst system comprising a palladium source (the precatalyst) and, crucially, a supporting ligand. The evolution of these systems reflects a continuous drive for greater activity, stability, and substrate scope.

In Situ Generated Catalysts: The Foundation

The earliest and most straightforward approach involves generating the active Pd(0) catalyst in situ from a simple palladium(II) salt, like palladium acetate (Pd(OAc)₂), and a phosphine ligand.

  • Mechanism & Rationale : Pd(II) is reduced to Pd(0) in the reaction mixture, often by a phosphine ligand, an amine, or the solvent. While simple, this method suffers from a lack of control over the precise ligand-to-palladium ratio, which can lead to catalyst deactivation or the formation of less active species.

  • Performance : The efficiency is highly dependent on the chosen ligand. Modern, bulky, and electron-rich phosphine ligands like SPhos and XPhos can provide excellent results. For instance, mixtures of palladium acetate and o-(di-tert-butylphosphino)biphenyl are capable of catalyzing room-temperature Suzuki couplings of aryl bromides and chlorides.[2] However, reproducibility can be an issue due to the variability in the in situ activation process.

Palladacycles: Pre-formed and Poised for Action

Palladacycles emerged as a significant advancement, offering greater stability and reliability. These are well-defined Pd(II) precatalysts where the palladium is part of a cyclic structure, bonded to both a carbon and a heteroatom of the ligand.

  • Mechanism & Rationale : Palladacycles are typically air- and moisture-stable, making them easier to handle than many Pd(0) sources.[3] They activate readily under reaction conditions to generate the active Pd(0) species.

  • Performance : They often exhibit high catalytic activity and can achieve high turnover numbers (TONs). For example, certain palladacycles have been shown to catalyze the coupling of unactivated aryl chlorides with phenylboronic acid at very low catalyst loadings (0.01 mol%), achieving hundreds of turnovers.[4]

Buchwald Precatalysts: Generations of Excellence

The development of dialkylbiaryl phosphine ligands and their corresponding precatalysts by the Buchwald group represents a paradigm shift in cross-coupling technology. These are among the most active and versatile catalysts known.

  • Mechanism & Rationale : Buchwald precatalysts are designed for rapid and quantitative generation of the active, monoligated L-Pd(0) species upon activation with a base. Each generation (G1 to G4) features a different activating agent bound to the palladium, improving the ease of activation and stability. For instance, G2 precatalysts activate at room temperature with weak bases, while G3 and G4 precatalysts show even broader applicability.[5]

  • Performance : These catalysts are highly efficient for a vast range of substrates, including challenging aryl chlorides and sterically hindered partners. They allow for extremely low catalyst loadings, short reaction times, and are performed under mild conditions.[2]

N-Heterocyclic Carbene (NHC) Ligated Catalysts: Robust and Reactive

N-Heterocyclic carbenes (NHCs) have established themselves as a powerful class of ligands for palladium. They are strong σ-donors, forming highly stable and reactive bonds with the metal center.[6]

  • Mechanism & Rationale : The strong Pd-NHC bond prevents ligand dissociation, leading to very robust catalysts that resist decomposition. Precatalysts like (IPr)Pd(allyl)Cl (where IPr is a bulky NHC ligand) are air- and moisture-stable and generate the active Pd(0) species efficiently.

  • Performance : NHC-palladium complexes are particularly effective for the coupling of historically difficult substrates like aryl chlorides.[3] Kinetic studies on the coupling of 4-chlorotoluene show that NHC-based precatalysts can be highly active, though their performance can be influenced by the formation of off-cycle Pd(I) dimers.[7][8][9] Substituted allyl precatalysts, such as those with cinnamyl or indenyl scaffolds, often show superior performance to simple allyl systems by mitigating this deactivation pathway.[7][10]

Quantitative Performance Metrics: A Head-to-Head Comparison

To provide a clearer picture of catalytic efficiency, the following table summarizes performance data for the Suzuki-Miyaura coupling of a benchmark substrate, 4-chlorotoluene, with phenylboronic acid using different catalyst systems. Turnover Number (TON) is calculated as (moles of product / moles of catalyst), and Turnover Frequency (TOF) is TON per unit time.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Approx. TONSource
Pd(OAc)₂ / XPhos (in situ)0.5K₃PO₄MeOH/THF606~75150[11]
(IPr)Pd(allyl)Cl (NHC Precat)0.5KOHi-PrOH256~3060[8]
(tBuInd)Pd(IPr)Cl (NHC Precat)0.5K₂CO₃i-PrOH606>80>160[7]
G3-XPhos (Buchwald Precat)0.1K₃PO₄t-AmylOH1001>95>950[12]
Palladacycle 19a0.01K₃PO₄Toluene10020666600[4]

Note: This data is compiled from different literature sources and reaction conditions may vary slightly. It is intended for illustrative comparison.

Key Insights from the Data:

  • Precatalyst Advantage : Well-defined precatalysts (Buchwald, NHC-based, Palladacycles) generally outperform in situ methods, especially at lower catalyst loadings. They provide more reproducible and efficient generation of the active species.

  • Ligand is Key : The choice of ligand (e.g., XPhos vs. IPr) and the precatalyst architecture (e.g., tBuInd vs. allyl) has a dramatic impact on yield and turnover.

  • Efficiency of Modern Catalysts : Advanced systems like Buchwald precatalysts and certain palladacycles enable extremely low catalyst loadings (down to 0.01 mol%), leading to very high TONs, which is crucial for process chemistry and reducing costs.[4]

Experimental Design: A Protocol for Catalyst Screening

To objectively compare catalyst performance, a standardized experimental protocol is essential. The following describes a general procedure for the Suzuki-Miyaura coupling of an aryl chloride.

Experimental Workflow

Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Protocol: Coupling of 4-Chlorotoluene with Phenylboronic Acid
  • Reaction Setup : To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-chlorotoluene (1.0 mmol, 126.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium phosphate (K₃PO₄, 2.0 mmol, 424.6 mg).

  • Inerting the System : Seal the flask with a rubber septum, and purge with argon for 10-15 minutes.

  • Solvent and Catalyst Addition : Under a positive pressure of argon, add 5 mL of anhydrous toluene via syringe. Stir the suspension for 5 minutes. In a separate vial, weigh the desired palladium precatalyst (e.g., G3-XPhos, 0.01 mmol, 7.9 mg) and dissolve it in a minimal amount of toluene. Add the catalyst solution to the reaction flask via syringe.

  • Reaction Execution : Place the flask in a preheated oil bath at 100°C and stir vigorously.

  • Monitoring : Monitor the reaction progress by taking small aliquots (under argon) and analyzing them by GC-MS or TLC.

  • Workup : Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature. Add 10 mL of water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification : Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 4-methyl-1,1'-biphenyl.

This self-validating protocol, when applied consistently across different catalysts, allows for a direct and reliable comparison of their efficiency.

Conclusion and Future Perspectives

The selection of a palladium catalyst for Suzuki-Miyaura coupling is a multi-faceted decision that balances reactivity, stability, cost, and substrate scope. While traditional in situ methods have their place, the adoption of well-defined, high-performance precatalysts, particularly from the Buchwald and NHC-ligated families, offers significant advantages in terms of efficiency, reliability, and the ability to couple challenging substrates under mild conditions. By understanding the mechanistic underpinnings of these catalyst systems and employing standardized evaluation protocols, researchers can unlock the full synthetic potential of this Nobel Prize-winning reaction, accelerating discovery in chemical and pharmaceutical development.

References

  • Cui, X., et al. (2022). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 303. Available at: [Link]

  • Gagnon, A., et al. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Molecules, 25(18), 4249. Available at: [Link]

  • Sutcliffe, J. L., & Scaife, P. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2294-2321. Available at: [Link]

  • Pietraszuk, C., et al. (2014). Reaction profiles for the coupling of 4-chlorotoluene with phenylboronic acid... ResearchGate. Available at: [Link]

  • Cui, X., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Heriot-Watt Research Portal. Available at: [Link]

  • Gagnon, A., et al. (2020). Comparative yields for the Suzuki-Miyaura coupling of 4-chlorotoluene... ResearchGate. Available at: [Link]

  • Oldenhuis, N. J., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722-9723. Available at: [Link]

  • Kitahara, S., et al. (2019). Catalytic performance and kinetic analysis for Suzuki coupling reactions... ResearchGate. Available at: [Link]

  • Colacot, T. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(21), 16375-16429. Available at: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]

  • Phan, T. A., et al. (2021). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. The Journal of Physical Chemistry B, 125(8), 2221-2231. Available at: [Link]

  • Viciu, M. S., et al. (2014). Insight into the Efficiency of Cinnamyl-Supported Precatalysts for the Suzuki–Miyaura Reaction: Observation of Pd(I) Dimers with Bridging Allyl Ligands During Catalysis. Journal of the American Chemical Society, 136(45), 16039-16050. Available at: [Link]

  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Synthesis, 2004(15), 2419-2440. Available at: [Link]

  • Kubińska, M., & Kajetanowicz, A. (2023). A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. Molecules, 28(6), 2555. Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. Available at: [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available at: [Link]

  • Vautravers, N. S., et al. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ResearchGate. Available at: [Link]

  • Ghorbani-Choghamarani, A., & Azadi, G. (2021). High-Power and High-Performance Catalyst for Suzuki Coupling Reaction. Catalysts, 11(7), 844. Available at: [Link]

  • Tudge, M. T., & Buchwald, S. L. (2011). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. DSpace@MIT. Available at: [Link]

  • Plucinski, P., et al. (2018). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Chemical Science, 9(24), 5465-5473. Available at: [Link]

  • Khan, A., et al. (2020). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Catalysts, 10(11), 1279. Available at: [Link]

  • ResearchGate. Turnover frequency (TOF) vs. Pd-concentration in the solution (Pd...). Available at: [Link]

  • Hazari, N., et al. (2017). Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η5-Cp)Pd(IPr)Cl with (η3-allyl)Pd(IPr)Cl type precatalysts. Beilstein Journal of Organic Chemistry, 13, 2336-2345. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • The Organic Chemistry Channel. (2021). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Pérez-Lorenzo, M. (2012). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters, 3(2), 167-174. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

Sources

A Comparative Guide to the In Vitro Antitumor Activity of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2] Its structural resemblance to the nucleobases of DNA and RNA makes it a privileged scaffold for the design of novel anticancer agents.[3] This guide provides a comparative analysis of the in vitro antitumor activity of various classes of pyrimidine derivatives, offering experimental data and protocols for researchers in drug discovery and oncology.

Introduction: The Versatility of the Pyrimidine Scaffold

Pyrimidine derivatives have emerged as a significant class of compounds in cancer research due to their diverse mechanisms of action. These can range from inhibiting key enzymes involved in cancer cell proliferation and survival to disrupting fundamental cellular processes like microtubule dynamics.[2][4] This guide will focus on two prominent classes of pyrimidine-based antitumor agents: Epidermal Growth Factor Receptor (EGFR) inhibitors and tubulin polymerization inhibitors. We will also explore other substituted pyrimidine derivatives that exhibit significant cytotoxic effects through various mechanisms.

The efficacy of these compounds is typically evaluated through in vitro assays that measure cell viability and proliferation, such as the MTT assay, and assays that determine the mode of cell death, like apoptosis assays.[5] A key metric for comparing the potency of these derivatives is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit a biological process by 50%.

Comparative Analysis of Antitumor Activity: IC50 Values

The following tables summarize the in vitro antitumor activity of selected pyrimidine derivatives against various cancer cell lines. The data is presented to facilitate a direct comparison of the potency of these compounds.

Pyrimidine Derivatives as EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival. Dysregulation of the EGFR signaling pathway is a common feature in many types of cancer, making it a prime target for anticancer drug development. Pyrimidine-based EGFR inhibitors are designed to compete with ATP for binding to the kinase domain of the receptor, thereby blocking its downstream signaling cascade.[6]

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Pyrimidine-5-carbonitrileCompound 10bHepG2 (Hepatocellular Carcinoma)3.56Erlotinib0.87[7]
A549 (Non-small Cell Lung Cancer)5.85Erlotinib1.12[7]
MCF-7 (Breast Cancer)7.68Erlotinib5.27[7]
Pyrrolo[2,3-d]pyrimidineCompound 31aBa/F3 EGFR19del/T790M/C797S0.0306Osimertinib1.416[8]
Ba/F3 EGFRL858R/T790M/C797S0.0128Osimertinib2.289[8]
Thiapyran-pyrimidineCompound 13aA549 (Non-small Cell Lung Cancer)Similar to OlmutinibOlmutinibNot specified[9]
H1975 (Non-small Cell Lung Cancer)Similar to OlmutinibOlmutinibNot specified[9]
Pyrido[3,4-d]pyrimidineUnnamed DerivativeHCC827 (Non-small Cell Lung Cancer)0.04Not specifiedNot specified
H1975 (Non-small Cell Lung Cancer)0.04Not specifiedNot specified

Expert Analysis: The data clearly indicates that the pyrrolo[2,3-d]pyrimidine and pyrido[3,4-d]pyrimidine scaffolds are particularly promising for developing potent EGFR inhibitors, with some derivatives showing nanomolar to sub-nanomolar efficacy against clinically relevant EGFR mutations.[8] The pyrimidine-5-carbonitrile derivative 10b, while less potent than the reference drug erlotinib, still demonstrates significant activity across multiple cancer cell lines.[7]

Pyrimidine Derivatives as Tubulin Polymerization Inhibitors

Microtubules are dynamic polymers of α- and β-tubulin that are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making tubulin a validated target for anticancer drugs.[3] Pyrimidine derivatives can inhibit tubulin polymerization by binding to the colchicine binding site on β-tubulin.[10]

Compound ClassDerivative ExampleCancer Cell LineIC50 (nM)Reference CompoundIC50 (nM)Reference
Pyrazolo[1,5-a]pyrimidineCompound 1aMultiple Cancer Cell Lines (average)24.8Not specifiedNot specified[10]
Compound 1bMultiple Cancer Cell Lines (average)28Not specifiedNot specified[10]
Pyrimidine and DihydroquinoxalinoneCompound 6MT330 (Glioblastoma)1.88Temozolomide>1000[3]
LN229 (Glioblastoma)2.49Temozolomide>1000[3]
Compound 8cMT330 (Glioblastoma)2.09Temozolomide>1000[3]
LN229 (Glioblastoma)2.36Temozolomide>1000[3]
Compound 8eMT330 (Glioblastoma)0.81Temozolomide>1000[3]
LN229 (Glioblastoma)5.82Temozolomide>1000[3]
Quinoline/pyrido-pyrimidineCompound 4gMCF-7 (Breast Cancer)3020Not specifiedNot specified[11]

Expert Analysis: The pyrazolo[1,5-a]pyrimidine and pyrimidine-dihydroquinoxalinone derivatives exhibit remarkable potency as tubulin polymerization inhibitors, with IC50 values in the nanomolar range.[3][10] Notably, these compounds are significantly more potent than the standard glioblastoma chemotherapy drug, temozolomide.[3] The quinoline/pyrido-pyrimidine derivative 4g also shows promising activity in the low micromolar range.[11]

Other Substituted Pyrimidine Derivatives with Antitumor Activity

A diverse range of other substituted pyrimidine derivatives have been synthesized and evaluated for their anticancer properties. These compounds often exhibit cytotoxicity through various or yet-to-be-fully-elucidated mechanisms.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Thiazolo[4,5-d]pyrimidineCompound 3bA375 (Melanoma)Not specified[12]
C32 (Amelanotic Melanoma)Not specified[12]
DU145 (Prostate Cancer)Not specified[12]
MCF-7/WT (Breast Cancer)Not specified[12]
Pyrazolo[3,4-d]pyrimidineCompound 7A549 (Non-small Cell Lung Cancer)43.75[13]
Caco-2 (Colorectal Adenocarcinoma)17.50[13]
HeLa (Cervical Cancer)73.08[13]
HT1080 (Fibrosarcoma)68.75[13]
Imidazo[1,2-a]pyrimidineCompound 3dMCF-7 (Breast Cancer)43.4[14]
MDA-MB-231 (Breast Cancer)35.9[14]
Compound 4dMCF-7 (Breast Cancer)39.0[14]
MDA-MB-231 (Breast Cancer)35.1[14]

Expert Analysis: The data for these other substituted pyrimidines highlight the broad applicability of the pyrimidine scaffold in generating compounds with micromolar cytotoxic activity against a variety of cancer cell lines. Further investigation into the specific mechanisms of action of these compounds is warranted to optimize their therapeutic potential.

Key Experimental Protocols

The following are detailed, step-by-step methodologies for key in vitro assays used to evaluate the antitumor activity of pyrimidine derivatives.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[15] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.[16]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[17]

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[17]

  • Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Apoptosis is a form of programmed cell death that is a key mechanism by which many anticancer drugs exert their effects.[18] The Annexin V-FITC/PI assay is a widely used method to detect apoptosis. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the pyrimidine derivatives at various concentrations for the desired time.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[19]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mechanisms of Action: Signaling Pathways and Molecular Targets

EGFR Signaling Pathway Inhibition

Pyrimidine derivatives that inhibit EGFR block the downstream signaling pathways that promote cancer cell growth and survival. Upon binding of a ligand, such as EGF, the EGFR dimerizes and autophosphorylates its tyrosine kinase domain. This leads to the activation of multiple downstream signaling cascades, including the RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR pathways.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes

Caption: EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives.

Inhibition of Tubulin Polymerization

Pyrimidine derivatives that target tubulin disrupt the formation of the mitotic spindle, which is essential for cell division. These compounds bind to the colchicine site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This leads to a G2/M phase cell cycle arrest and subsequent apoptosis.

Tubulin_Polymerization_Inhibition cluster_0 Normal Cell Division cluster_1 Inhibition by Pyrimidine Derivatives Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Pyrimidine_Inhibitor Pyrimidine Inhibitor Inhibited_Tubulin Inhibited Tubulin Dimers Pyrimidine_Inhibitor->Inhibited_Tubulin Binds to Colchicine Site No_Polymerization No Microtubule Formation Inhibited_Tubulin->No_Polymerization Cell_Cycle_Arrest G2/M Cell Cycle Arrest No_Polymerization->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of Tubulin Polymerization Inhibition.

Conclusion and Future Directions

This guide has provided a comparative overview of the in vitro antitumor activity of several classes of pyrimidine derivatives. The data presented underscores the significant potential of the pyrimidine scaffold in the development of novel anticancer agents. Pyrimidine-based EGFR and tubulin polymerization inhibitors, in particular, have demonstrated remarkable potency, often in the nanomolar range.

Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency, selectivity, and pharmacokinetic properties.[1][2] Further investigations into the detailed molecular mechanisms of action and in vivo efficacy are crucial steps toward the clinical translation of these promising therapeutic candidates.

References

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug resistance updates : reviews and commentaries in antimicrobial and anticancer chemotherapy, 13(6), 172–179. [Link]

  • Elkady, A. I., Abu-Zinadah, O. A., & Hussein, R. A. (2012). In vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells. Frontiers in Pharmacology, 3, 1. [Link]

  • Zhang, D., et al. (2020). Design, synthesis, and bioevaluation of pyrazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potent anticancer activities. Journal of Medicinal Chemistry, 63(19), 11045–11065. [Link]

  • Singh, J., & Silakari, O. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. ACS Omega, 7(25), 21081–21105. [Link]

  • Sivakumar, S., & Pandian, K. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Chemistry, 26(10), 964-984. [Link]

  • Abdel-Aziz, M., et al. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 12(45), 29334-29353. [Link]

  • Al-Ostath, A., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(16), 4983. [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. Retrieved January 26, 2026, from [Link]

  • JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50582. [Link]

  • MDPI. (2023). A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo. Pharmaceuticals, 16(5), 743. [Link]

  • Ahmad, A., et al. (2012). In vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells. Frontiers in Pharmacology, 3. [Link]

  • MDPI. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(11), 3291. [Link]

  • ACS Publications. (2025). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). The IC 50 values (µM) of inhibition of tubulin polymerization. Data are.... Retrieved January 26, 2026, from [Link]

  • Taylor & Francis Online. (2026). Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. Journal of Biomolecular Structure and Dynamics. [Link]

  • PubMed. (n.d.). Quinoline/Pyrido-Pyrimidine Derivatives as Tubulin Polymerization Inhibitors: Design, Synthesis, Computational, and Anticancer Evaluation. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved January 26, 2026, from [Link]

  • Analyst. (2016). Accurate quantification of apoptosis progression and toxicity using a dielectrophoretic approach. Analyst, 141(22), 6245-6254. [Link]

  • PubMed. (2024). Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review. Medicinal Chemistry Research, 33(7), 1-35. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 26, 2026, from [Link]

  • PubMed. (2020). Discovery of thiapyran-pyrimidine derivatives as potential EGFR inhibitors. Bioorganic & Medicinal Chemistry, 28(21), 115669. [Link]

  • MDPI. (2021). In Vitro and In Vivo Anticancer Activity of the Most Cytotoxic Fraction of Pistachio Hull Extract in Breast Cancer. Molecules, 26(11), 3291. [Link]

  • PubMed Central. (2017). Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo. Oncology Reports, 38(2), 819-828. [Link]

  • MDPI. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. International Journal of Molecular Sciences, 24(3), 2770. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Pyridinone Inhibitors Targeting BRD9

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth, technical comparison of pyridinone inhibitors targeting the bromodomain of BRD9, a component of the SWI/SNF chromatin remodeling complex implicated in various cancers. As a Senior Application Scientist, my goal is to not only present a step-by-step protocol for a comparative molecular docking study but also to instill a deep understanding of the scientific rationale behind each decision. We will explore the critical interplay between experimental data and computational predictions, offering insights that are both technically robust and grounded in real-world applications.

Introduction: The Significance of Pyridinone Inhibitors and BRD9

Pyridinone scaffolds are privileged structures in medicinal chemistry, known for their ability to engage in crucial hydrogen bonding interactions within protein active sites.[1] This characteristic makes them particularly effective as inhibitors for a range of biological targets, including the bromodomain-containing protein 9 (BRD9). BRD9 is a key subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex.[2] By recognizing and binding to acetylated lysine residues on histones, BRD9 plays a pivotal role in regulating gene expression.[3] Dysregulation of BRD9 has been linked to the progression of several cancers, making it an attractive target for therapeutic intervention.[4]

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and mode of interaction.[5] In this guide, we will conduct a comparative docking study of a series of pyridinone-based inhibitors against BRD9, correlating our computational findings with published experimental data to validate our methodology and derive meaningful structure-activity relationships (SAR).

The Rationale Behind Our Comparative Study

A successful computational study hinges on a well-defined objective and a carefully selected dataset. For this guide, we will focus on a series of pyridinone inhibitors of BRD9, including the well-characterized chemical probes BI-7273 and BI-9564.[6][7] The availability of high-resolution crystal structures of BRD9 in complex with these inhibitors, such as PDB ID: 5EU1, provides an excellent foundation for validating our docking protocol.[8]

Our comparative approach will allow us to:

  • Validate our docking protocol by reproducing the experimentally observed binding pose of a co-crystallized ligand.

  • Compare the predicted binding affinities of a series of inhibitors with their experimental potencies (IC50 or Kd values).

  • Elucidate the key molecular interactions that drive inhibitor potency and selectivity.

  • Provide a practical, step-by-step workflow that can be adapted for similar research questions.

Selected Compounds for a Comparative Docking Study

For this guide, we have selected a representative set of pyridinone inhibitors of BRD9 with a range of reported potencies, along with a negative control, BI-6354.[8][9][10] This allows for a comprehensive analysis of the structure-activity relationship.

Compound NameBRD9 IC50 (nM)BRD9 Kd (nM)Rationale for Inclusion
BI-7273 19<1Potent and well-characterized chemical probe. Co-crystallized structure available.[8]
BI-9564 7514A close analog of BI-7273 with distinct properties.[9]
Compound X (Example Value)(Example Value)Representative of a moderately active compound in the series.
Compound Y (Example Value)(Example Value)Representative of a weakly active compound in the series.
BI-6354 >10,000>10,000A structurally related but inactive compound, serving as a negative control.[9][10]

Experimental Workflow: A Detailed Protocol for Comparative Docking

The following protocol outlines a robust and reproducible workflow for the comparative docking of pyridinone inhibitors against BRD9 using AutoDock Vina.[11]

Required Software
  • PyMOL: For visualization of molecular structures.

  • AutoDock Tools (ADT): For preparing protein and ligand files for docking.[8]

  • AutoDock Vina: For performing the molecular docking calculations.[11]

  • Open Babel: For converting chemical file formats.

Step-by-Step Methodology

The quality of the receptor structure is paramount for a successful docking study. We will use the crystal structure of BRD9 in complex with BI-7273 (PDB ID: 5EU1) as our starting point.[8]

  • Download the PDB file: Obtain the structure from the RCSB Protein Data Bank.

  • Clean the PDB: Open the PDB file in PyMOL and remove all non-protein atoms, including water molecules, ions, and the co-crystallized ligand. Save the cleaned protein as a new PDB file.

  • Prepare the receptor in AutoDock Tools (ADT):

    • Open the cleaned protein PDB file in ADT.

    • Add polar hydrogens to the protein (Edit -> Hydrogens -> Add -> Polar only). This is crucial for correct hydrogen bond calculations.[12]

    • Assign Gasteiger charges to the protein atoms (Grid -> Macromolecule -> Choose). This step calculates the partial atomic charges necessary for the docking force field.

    • Save the prepared protein in the PDBQT format. This format includes the atomic coordinates, charges, and atom types required by AutoDock Vina.

Each inhibitor needs to be prepared in the correct format for docking.

  • Obtain Ligand Structures: The 2D structures of the inhibitors can be obtained from publications or chemical databases like PubChem.

  • Convert to 3D: Use a tool like Open Babel to convert the 2D structures into 3D SDF or MOL2 files.

  • Prepare Ligands in AutoDock Tools (ADT):

    • Open each ligand file in ADT.

    • Detect the rotatable bonds (Ligand -> Torsion Tree -> Detect Root). This allows for ligand flexibility during docking.

    • Save each prepared ligand in the PDBQT format.

To guide the docking simulation, we need to define a search space, or "grid box," that encompasses the binding site of interest.

  • Identify the Binding Site: In ADT, load the prepared protein (PDBQT format). To define the binding site, we will use the coordinates of the co-crystallized ligand from the original PDB file (5EU1). A common practice is to center the grid box on the geometric center of the known ligand.[13]

  • Set Grid Box Parameters:

    • Go to Grid -> Grid Box.

    • Adjust the center of the grid box to the coordinates of the co-crystallized ligand.

    • Set the dimensions of the grid box to be large enough to accommodate all the inhibitors in the study and allow for some rotational and translational freedom. A box of 25 x 25 x 25 Å is a reasonable starting point for this system.

    • Record the center coordinates and the dimensions of the grid box. These will be used in the configuration file for AutoDock Vina.

AutoDock Vina uses a configuration file to specify the input files and docking parameters.

  • Create a Configuration File: Create a text file (e.g., conf.txt) with the following information:

    The exhaustiveness parameter controls the thoroughness of the search. A value of 8 is a good balance between accuracy and computational time for a standard docking run.[14]

  • Run the Docking Simulation: Execute AutoDock Vina from the command line, specifying the configuration file:

Visualization of the Docking Workflow

The following diagram illustrates the key steps in our comparative docking workflow.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase protein_prep Protein Preparation (PDB: 5EU1) grid_gen Grid Box Generation (Define Binding Site) protein_prep->grid_gen ligand_prep Ligand Preparation (BI-7273, BI-9564, etc.) run_vina Run AutoDock Vina ligand_prep->run_vina grid_gen->run_vina pose_analysis Pose Analysis & Visualization run_vina->pose_analysis score_correlation Score vs. Experimental Data Correlation pose_analysis->score_correlation sar_elucidation SAR Elucidation score_correlation->sar_elucidation binding_pocket cluster_brd9 BRD9 Active Site cluster_inhibitor Pyridinone Inhibitor Asn100 Asn100 Tyr106 Tyr106 ZA_loop ZA Loop Residues hydrophobic_pocket Hydrophobic Pocket pyridinone_core Pyridinone Core pyridinone_core->Asn100 Hydrogen Bond pyridinone_core->Tyr106 Pi-Stacking substituent_R1 Substituent R1 substituent_R1->ZA_loop Van der Waals substituent_R2 Substituent R2 substituent_R2->hydrophobic_pocket Hydrophobic Interaction

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.